molecular formula C67H92N18O23 B114461 Orcokinin CAS No. 145344-97-4

Orcokinin

カタログ番号: B114461
CAS番号: 145344-97-4
分子量: 1517.6 g/mol
InChIキー: WJRVDOCLWHOQOK-PMVLMXRWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Orcokinin is a highly conserved neuropeptide first identified in the crayfish Orconectes limosus and now recognized across a wide range of invertebrates, including insects, crustaceans, and nematodes . This peptide is involved in the regulation of diverse physiological processes and behaviors, making it a valuable tool for neuroendocrinology research. Studies in the fruit fly, Drosophila melanogaster , have demonstrated that this compound neuropeptides play a role in regulating reproductive success, with gene knockdown leading to disinhibited male courtship behavior and a significant reduction in egg production . In the nematode Caenorhabditis elegans , Orcokinins are necessary and sufficient for inducing quiescent behaviors during both developmentally-timed sleep and stress-induced sleep . Furthermore, research in the silkworm, Bombyx mori , has revealed a prothoracicotropic function for this compound, where it influences ecdysone biosynthesis and can modulate the activity of other neuropeptides like FMRFamides . Recent investigations have also uncovered a novel role for Bombyx mori this compound (BommoOK) as a potent pigmentation inhibitor, showing efficiency in inhibiting tyrosinase and reducing melanin, which indicates potential applications in dermatological and cosmetic research . The peptide is available as a synthetic product with high purity, suitable for a wide range of in vitro biological assays. This compound is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H92N18O23/c1-3-34(2)55(85-60(101)40(21-22-52(91)92)79-63(104)44(29-53(93)94)81-62(103)43(26-37-18-11-6-12-19-37)80-56(97)38(68)27-48(69)87)65(106)82-45(30-54(95)96)64(105)78-39(20-13-23-73-67(71)72)59(100)84-47(33-86)58(99)75-32-50(89)76-41(24-35-14-7-4-8-15-35)57(98)74-31-51(90)77-42(25-36-16-9-5-10-17-36)61(102)83-46(66(107)108)28-49(70)88/h4-12,14-19,34,38-47,55,86H,3,13,20-33,68H2,1-2H3,(H2,69,87)(H2,70,88)(H,74,98)(H,75,99)(H,76,89)(H,77,90)(H,78,105)(H,79,104)(H,80,97)(H,81,103)(H,82,106)(H,83,102)(H,84,100)(H,85,101)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,71,72,73)/t34-,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRVDOCLWHOQOK-PMVLMXRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H92N18O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145344-97-4
Record name Orcokinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145344974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to the Core Functions of Orcokinin Neuropeptides in Insects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orcokinins are a highly conserved family of neuropeptides found across various arthropod species. Initially identified for their myotropic effects in crustaceans, subsequent research has revealed their pleiotropic nature in insects, where they function as crucial neuromodulators and hormones.[1][2] Orcokinins are characterized by a conserved N-terminal sequence, Asn-Phe-Asp (NFD), and are involved in a diverse array of physiological processes essential for insect survival, development, and reproduction.[2] This document provides a comprehensive technical overview of the primary functions of orcokinins in insects, focusing on their roles in regulating circadian rhythms, reproduction, and ecdysteroidogenesis. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and potential applications in pest management and drug development.[2]

Primary Functions of Orcokinin

Research across different insect orders has established that orcokinins are not defined by a single function but rather act as versatile regulators in multiple physiological contexts. The primary roles identified to date include the modulation of circadian clocks, the control of reproductive behaviors and physiology, the regulation of molting hormone production, and the stimulation of gut muscle activity.

Regulation of Circadian Rhythms

One of the most well-documented functions of this compound is its role in the master circadian clock.[3][4] In the cockroach Leucophaea maderae, the accessory medulla (AMe) in the optic lobe acts as the central pacemaker controlling locomotor activity rhythms.[3][4] this compound-immunoreactive neurons are prominently located within the AMe, with four pairs of these neurons directly connecting the two hemispheres of the brain.[3] Experiments involving direct microinjections of Asn¹³-orcokinin near the AMe have demonstrated that this compound can reset the biological clock.[3][4] The injections induce phase-dependent shifts in the circadian rhythm of wheel-running activity, with a phase-response curve that closely mimics the effects of light pulses.[3][4] This evidence strongly suggests that orcokinins are key signaling molecules in the light entrainment pathway, transmitting photic information from the compound eyes to the central clock.[3][4]

Control of Reproduction
Modulation of Ecdysteroidogenesis and Molting

Orcokinins are integral to the hormonal control of insect development, specifically in the production of ecdysteroids, the primary molting hormones.[7] In the silkworm, Bombyx mori, orcokinins have been identified as neuronal prothoracicotropic factors, meaning they stimulate the prothoracic gland (PG) to synthesize and release ecdysteroids.[7] Interestingly, these this compound-producing neurons that innervate the PG also produce another set of neuropeptides, Bommo-FMRFamides (BRFas), which have an opposing, inhibitory effect on ecdysteroidogenesis.[7] This dual-signal system allows for precise, nuanced regulation of developmental timing. The broader role of orcokinins in molting is further supported by studies in the kissing bug, Rhodnius prolixus, where disruption of this compound signaling leads to molting defects.[8][9]

Myotropic and Gut Activity

Consistent with their original discovery in crustaceans, orcokinins exhibit myotropic (muscle-stimulating) properties in insects, particularly as brain-gut peptides.[9][10] In Rhodnius prolixus, this compound B is linked to feeding and midgut function, where it enhances the frequency of spontaneous peristalsis and muscle contraction.[9] This suggests a role in coordinating digestive processes post-feeding.

This compound Signaling Pathway

The precise signaling mechanisms of orcokinins in insects are not fully elucidated. However, based on the nature of neuropeptide signaling, they are presumed to act through G protein-coupled receptors (GPCRs).[2] The downstream cascade is thought to involve intracellular Ca²⁺ mobilization, a common pathway for neuropeptides that mediate neuromodulatory and hormonal effects.[2]

Orcokinin_Signaling_Pathway cluster_membrane Cell Membrane GPCR This compound Receptor (GPCR) G_Protein G-Protein (Gq) GPCR->G_Protein Activation This compound This compound Peptide This compound->GPCR Binding PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP₃ PLC->IP3 Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates Cell_Response Physiological Response Ca_Release->Cell_Response Leads to

Caption: Putative signaling pathway for this compound via a G protein-coupled receptor.

Quantitative Data Summary

The following tables summarize key quantitative findings from pivotal studies on this compound function.

Table 1: Effects of this compound on Circadian Locomotor Activity in L. maderae

Parameter Method Dosage Observation Reference
Phase Shift Microinjection near AMe 150 fmol (Asn¹³-orcokinin) Stable, phase-dependent phase shifts in locomotor activity [3][4]

| Response Curve | Behavioral Monitoring | N/A | Resulting phase-response curve closely matched that of light pulses |[3][4] |

Table 2: Effects of this compound Gene Silencing on Reproduction in D. melanogaster

Parameter Method Target Observation Reference
Courtship Behavior RNAi-mediated knockdown This compound gene Disinhibition of male courtship; occurrence of male-to-male courtship [2][5]

Experimental Protocols

The following are generalized methodologies for key experiments used to determine this compound function.

Protocol: Microinjection for Circadian Rhythm Analysis

This protocol is adapted from studies on the cockroach Leucophaea maderae.[3][4]

  • Animal Preparation: Adult male cockroaches are anesthetized on ice. An opening is cut into the head capsule to expose the brain.

  • Peptide Preparation: Asn¹³-orcokinin is dissolved in insect saline to a final concentration for delivering a 150 fmol dose in a small volume (e.g., 30 nl).

  • Injection: The peptide solution is drawn into a glass micropipette and injected into the brain, specifically targeting the region of the accessory medulla (AMe). Control animals receive saline-only injections.

  • Activity Monitoring: Following injection and sealing of the head capsule, the animal is placed in an activity monitor (e.g., a running wheel) under constant darkness (DD) and temperature.

  • Data Analysis: Locomotor activity is recorded for several days. The phase of the activity rhythm before and after injection is compared to calculate the phase shift. A phase-response curve (PRC) is generated by plotting phase shifts as a function of the circadian time of injection.

Experimental_Workflow_Circadian A 1. Anesthetize Insect & Expose Brain B 2. Inject this compound (or Saline Control) near Accessory Medulla A->B C 3. Monitor Locomotor Activity (Constant Darkness) B->C D 4. Record Pre- and Post- Injection Rhythms C->D E 5. Calculate Phase Shift & Generate PRC D->E

Caption: Workflow for analyzing this compound's effect on circadian rhythms.

Protocol: RNAi-mediated Gene Knockdown for Behavioral Analysis

This protocol is a general workflow based on studies in Drosophila melanogaster.[5]

  • Construct Generation: Design and synthesize short hairpin RNA (shRNA) or long double-stranded RNA (dsRNA) constructs targeting a unique sequence within the this compound gene.

  • Fly Strain Generation: Clone the RNAi construct into a UAS vector (e.g., pUAST) and generate transgenic flies.

  • Behavioral Assays:

    • Courtship: Place an experimental male (with this compound knockdown) with a wild-type male and record the frequency and duration of courtship behaviors.

    • Fecundity: House experimental females with wild-type males and count the number of eggs laid over a defined period.

  • Validation: Use quantitative PCR (qPCR) on dissected tissue from experimental flies to confirm the significant reduction of this compound mRNA levels compared to controls.

Protocol: Immunohistochemistry for Neuronal Mapping

This protocol is based on standard methods used for insect neuroanatomy.[1]

  • Tissue Dissection and Fixation: Dissect the brain and/or ventral nerve cord in cold insect saline. Fix the tissue overnight at 4°C in a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Washing and Permeabilization: Wash the tissue thoroughly in PBS. Permeabilize by incubating in PBS containing Triton X-100 (PBST).

  • Blocking: Incubate the tissue in a blocking solution (e.g., PBST with 10% normal goat serum) to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the tissue with a primary antibody raised against an this compound peptide (e.g., anti-Asn¹³-orcokinin) at a dilution of 1:1000 to 1:5000 for 1-3 days at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the tissue with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) overnight at 4°C.

  • Mounting and Imaging: Wash the tissue, mount on a slide in an anti-fade mounting medium, and image using a confocal microscope to visualize the distribution of this compound-immunoreactive neurons and processes.

References

The Orcokinin Signaling Pathway in Crustaceans: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

The orcokinin family of neuropeptides represents a crucial component of neuroendocrine signaling in crustaceans, playing significant roles in the modulation of the stomatogastric nervous system and gut motility. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling pathway, tailored for researchers, scientists, and professionals in the field of drug development. By consolidating available data on this compound peptides, their physiological effects, and the methodologies used for their study, this document aims to serve as a foundational resource for future research and the exploration of orcokinins as potential targets for therapeutic intervention or pest control strategies. While the precise identity of the this compound receptor and the downstream signaling cascade remain areas of active investigation, this guide synthesizes existing knowledge to present a putative signaling model and details key experimental protocols to facilitate further discovery.

Introduction to Orcokinins

Orcokinins are a family of neuropeptides first identified in the crayfish Orconectes limosus.[1][2] They are characterized by a highly conserved N-terminal sequence, Asn-Phe-Asp-Glu-Ile-Asp-Arg (NFDEIDR), with variations occurring at the C-terminus. These peptides are widely distributed throughout the central and peripheral nervous systems of decapod crustaceans, including key neurosecretory structures like the sinus gland and pericardial organs, as well as the stomatogastric nervous system (STNS).[3][4][5] Their presence in these locations suggests diverse roles as both circulating neurohormones and locally acting neuromodulators.

Functionally, orcokinins have been demonstrated to have myotropic effects, notably stimulating contractions of the hindgut.[1][2] Furthermore, they act as modulators of the rhythmic activity of the stomatogastric ganglion (STG), which controls the complex movements of the crustacean foregut.[4][6] The conservation of the this compound peptide family across various crustacean species underscores their fundamental importance in crustacean physiology.

The this compound Peptide Family

Mass spectrometry has been a pivotal tool in the identification and sequencing of multiple this compound isoforms across different crustacean species.[7][4] These peptides are derived from a larger prepro-orcokinin precursor protein.[8]

Table 1: Identified this compound Peptides in Various Crustacean Species

Peptide NameSequenceSpeciesReference
[Asn13]-orcokininNFDEIDRSGFGFNOrconectes limosus, Cherax destructor[1][5]
[Val13]-orcokininNFDEIDRSGFGFVCherax destructor[5]
[Ala13]-orcokininNFDEIDRSGFGFAHomarus americanus[4][6]
[Ser9]-orcokininNFDEIDRSGFGFNCarcinus maenas[7]
[Thr8, His13]-orcokininNFDEIDRTGFGFHCherax destructor[5]
[Ala8, Ala13]-orcokininNFDEIDRAGFGFACherax destructor[5]
This compound[1-11]NFDEIDRSGFGHomarus americanus, Cancer borealis, Panulirus interruptus[6]
This compound[1-12]NFDEIDRSGFGFHomarus americanus, Cancer borealis, Panulirus interruptus[6]

Physiological Roles and Effects

The physiological functions of orcokinins have been primarily investigated in two contexts: hindgut motility and modulation of the stomatogastric nervous system.

Myotropic Effects on the Hindgut

Orcokinins are potent stimulators of hindgut contractions.[1][2] Structure-activity relationship studies have provided insights into the critical domains of the peptide required for this biological activity.

Table 2: Structure-Activity Relationships of this compound Analogues on Crayfish Hindgut Contraction

AnalogueModificationRelative ActivityThreshold Concentration (M)Reference
This compound (OK)Native Peptide100%1 x 10-10[9]
OK-NH2C-terminal amidationNearly equipotent to OKNot specified[9]
[Ala7]-OKArg7 replaced by AlaNearly equipotent to OKNot specified[9]
[Tyr2]-OKPhe2 replaced by TyrConsiderably lower activityNot specified[9]
OK(2-13)N-terminal deletion (one amino acid)Steep drop in activityNot specified[9]
OK(3-13)N-terminal deletion (two amino acids)Complete loss of activityNot specified[9]
OK(1-10)C-terminal deletion (three amino acids)Full intrinsic activity, but reduced potency1 x 10-7[9]
OK(1-9)C-terminal deletion (four amino acids)Complete loss of activityNot specified[9]
Neuromodulation of the Stomatogastric Ganglion

Application of orcokinins to the stomatogastric ganglion (STG) of Homarus americanus alters the pyloric rhythm.[4][6] This modulation is characterized by a decrease in the number of spikes per burst of the Lateral Pyloric (LP) neuron and a change in the firing phase of pyloric neurons.[4][6]

Table 3: Electrophysiological Effects of [Ala13]-orcokinin on the Pyloric Rhythm in Homarus americanus

NeuronParameterEffectReference
Lateral Pyloric (LP)Spikes per burstDecrease[4][6]
Pyloric NeuronsPhase of firingAltered[4][6]

The this compound Signaling Pathway: A Putative Model

While the complete this compound signaling pathway has not been fully elucidated in crustaceans, based on the nature of neuropeptide signaling in invertebrates, a putative pathway can be proposed. It is widely presumed that orcokinins exert their effects through G-protein coupled receptors (GPCRs).[3][9]

The this compound Receptor

To date, the specific receptor for orcokinins has not been cloned or definitively identified in any crustacean species. Transcriptomic analyses of crustacean nervous tissue have identified numerous putative neuropeptide GPCRs, but direct ligand-receptor pairing for orcokinins is yet to be established.[10] The identification and characterization of the this compound receptor is a critical next step in understanding this signaling pathway.

Second Messenger Systems

The intracellular signaling cascade following this compound receptor activation is also an area requiring further investigation. In general, neuropeptide signaling in arthropods involves the modulation of intracellular second messengers such as cyclic AMP (cAMP), cyclic GMP (cGMP), and calcium ions (Ca2+).[9] It is hypothesized that this compound receptor activation leads to changes in the levels of one or more of these second messengers, which in turn initiates a downstream cascade of protein phosphorylation and cellular responses, ultimately leading to the observed physiological effects.

Orcokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (First Messenger) Receptor This compound Receptor (Putative GPCR) This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Muscle Contraction, Ion Channel Modulation) Kinase_Cascade->Cellular_Response Phosphorylation

Caption: A putative signaling pathway for orcokinins in crustaceans.

Experimental Protocols

The study of the this compound signaling pathway utilizes a variety of techniques, from peptide identification to physiological assays. Below are detailed methodologies for key experiments.

Peptide Identification and Sequencing by Mass Spectrometry

This protocol provides a general workflow for the identification of this compound peptides from crustacean neural tissue.

Peptide_Identification_Workflow Tissue 1. Tissue Dissection (e.g., Sinus Gland, STG) Homogenization 2. Tissue Homogenization (in acidic extraction medium) Tissue->Homogenization Centrifugation 3. Centrifugation (to remove cellular debris) Homogenization->Centrifugation Purification 4. Solid Phase Extraction (e.g., C18 Sep-Pak) Centrifugation->Purification Separation 5. HPLC Separation (Reversed-phase) Purification->Separation MALDI_TOF 6. MALDI-TOF MS Analysis (Mass profiling and peptide identification) Separation->MALDI_TOF Tandem_MS 7. Tandem MS (MS/MS) (de novo sequencing) MALDI_TOF->Tandem_MS

Caption: Workflow for neuropeptide identification by mass spectrometry.

Methodology:

  • Tissue Dissection: Dissect neural tissue (e.g., sinus glands, stomatogastric ganglia) from the desired crustacean species in cold saline.

  • Extraction: Homogenize the tissue in an acidic extraction medium (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to precipitate larger proteins and extract peptides.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) and collect the supernatant.

  • Purification and Concentration: Use solid-phase extraction (e.g., C18 cartridges) to desalt and concentrate the peptide-containing supernatant. Elute the peptides with a high organic solvent concentration (e.g., 60% acetonitrile (B52724) in 0.1% trifluoroacetic acid).

  • Chromatographic Separation: Further separate the peptide mixture using reversed-phase high-performance liquid chromatography (RP-HPLC) with a gradient of acetonitrile in 0.1% trifluoroacetic acid.

  • Mass Spectrometry Analysis:

    • MALDI-TOF MS: Spot the HPLC fractions onto a MALDI target plate with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). Acquire mass spectra to create a peptide profile of each fraction.

    • Tandem MS (MS/MS): Select parent ions corresponding to putative this compound peptides for fragmentation (e.g., by collision-induced dissociation) to obtain amino acid sequence information.

  • Data Analysis: Use bioinformatics software to compare fragmentation patterns against known databases or perform de novo sequencing to identify novel this compound isoforms.

In Vitro Hindgut Contractility Assay

This bioassay is used to measure the myotropic effects of orcokinins and their analogues.

Methodology:

  • Preparation: Dissect the hindgut from a crayfish (Orconectes limosus) and mount it in a perfusion chamber containing physiological saline.

  • Transducer Attachment: Attach one end of the hindgut to a fixed hook and the other end to an isometric force transducer to record contractions.

  • Equilibration: Allow the preparation to equilibrate in the perfusion chamber with continuous superfusion of saline until a stable baseline of spontaneous contractions is achieved.

  • Peptide Application: Apply synthetic this compound or its analogues to the perfusion bath at varying concentrations (typically ranging from 10-11 M to 10-6 M).

  • Data Recording: Record the changes in contraction frequency and amplitude using a data acquisition system.

  • Analysis: Determine the threshold concentration required to elicit a response and calculate the EC50 value (the concentration that produces 50% of the maximal response) to quantify the potency of the peptide.

Electrophysiological Recording from the Stomatogastric Ganglion

This protocol allows for the investigation of the neuromodulatory effects of orcokinins on the motor patterns generated by the STG.

Methodology:

  • Dissection: Dissect the stomatogastric nervous system (STNS) from a lobster (Homarus americanus) or crab (Cancer borealis) and pin it in a silicone-lined petri dish.

  • Superfusion: Continuously superfuse the preparation with physiological saline at a constant temperature.

  • Electrode Placement: Use extracellular pin electrodes to record nerve activity from the motor nerves innervating the foregut muscles. Intracellular recordings from identified STG neurons can be performed using sharp glass microelectrodes.

  • Baseline Recording: Record the baseline rhythmic activity of the pyloric and gastric mill circuits.

  • This compound Application: Bath-apply a known concentration of an this compound peptide to the preparation.

  • Data Acquisition and Analysis: Record the changes in the motor pattern, such as the frequency of the rhythm, the number of spikes per burst, and the phase relationships between different neurons. Quantify these changes to characterize the modulatory effects of the peptide.

Future Directions and Implications for Drug Development

The this compound signaling pathway in crustaceans presents a promising area for further research and development. Key future research directions should include:

  • Receptor Identification and Characterization: The definitive identification and cloning of the this compound receptor(s) is paramount. This will enable detailed pharmacological studies, including ligand-binding assays and the screening of small molecule agonists and antagonists.

  • Elucidation of the Downstream Signaling Cascade: Investigating the second messengers and protein kinases involved in the this compound pathway will provide a more complete understanding of its mechanism of action.

  • Development of Specific Pharmacological Tools: The creation of potent and selective agonists and antagonists for the this compound receptor will be invaluable for dissecting the physiological roles of this pathway and for exploring its potential as a drug target.

For drug development, the this compound signaling pathway could be a target for the development of novel, species-specific pesticides for the control of crustacean pests in aquaculture. Conversely, understanding this pathway could lead to the development of agents that enhance growth and health in commercially important crustacean species. The high degree of conservation of this peptide family suggests that findings in one species will likely have broad applicability across other crustaceans.

Conclusion

The this compound signaling pathway is a vital component of crustacean neurophysiology, with established roles in gut motility and the modulation of central pattern generators. While significant progress has been made in identifying the peptide members of this family and their physiological effects, the molecular components of the signaling cascade, particularly the receptor, remain to be discovered. This guide provides a comprehensive summary of the current state of knowledge and offers detailed experimental frameworks to facilitate future research. Continued investigation into the this compound pathway will undoubtedly uncover new insights into crustacean biology and may pave the way for innovative applications in aquaculture and pest management.

References

Orcokinin Gene Identification and Sequence Analysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Orcokinins are a conserved family of neuropeptides found throughout the Arthropoda phylum, playing crucial roles in a variety of physiological processes including reproduction, circadian rhythms, and gut motility. Their diverse functions make them and their cognate receptors potential targets for the development of novel pest control agents and therapeutic compounds. This technical guide provides an in-depth overview of the methodologies for the identification and sequence analysis of orcokinin genes and their encoded peptides. It details experimental protocols for gene cloning, peptide characterization, and localization, and presents quantitative data in a clear, comparative format. Furthermore, this document visualizes key experimental workflows and signaling pathways using structured diagrams to facilitate a comprehensive understanding of this compound biology.

Introduction to Orcokinins

Orcokinins are small neuropeptides that were first identified in crustaceans and have since been found in a wide range of arthropods, including insects.[1][2] They are characterized by a conserved N-terminal sequence, often Asn-Phe-Asp (NFD).[3] this compound genes typically encode a prepropeptide that is subsequently processed to yield multiple mature this compound peptides, and in some cases, other related peptides such as orcomyotropins.[4][5][6] The study of orcokinins is critical for understanding arthropod physiology and for identifying novel targets for intervention in pest species and for potential therapeutic applications.

This compound Gene and Peptide Diversity

The this compound gene and its resulting peptides exhibit considerable diversity across different arthropod species. This diversity arises from gene duplication, alternative splicing, and post-translational modifications.

Prepro-orcokinin Structure

The prepro-orcokinin protein contains a signal peptide at the N-terminus, followed by a variable region containing multiple copies of this compound peptides and other related peptides.[5][6] These peptides are flanked by cleavage sites that are recognized by processing enzymes.

This compound Peptide Isoforms

Multiple isoforms of this compound peptides can be encoded by a single gene.[5][6] These isoforms often have variations in their C-terminal amino acid sequence, which can influence their biological activity. For example, in the crayfish Procambarus clarkii, the prepro-orcokinin A contains seven copies of this compound and several other related peptides.[6]

Table 1: Examples of this compound Peptides Identified in Various Arthropod Species

SpeciesPeptide SequenceMethod of IdentificationReference
Procambarus clarkii (crayfish)NFDEIDRSGFGFNMALDI-TOF MS, Molecular Cloning[6]
Procambarus clarkii (crayfish)NFDEIDRSGFGFVMALDI-TOF MS, Molecular Cloning[6]
Procambarus clarkii (crayfish)NFDEIDRSGFGFAMALDI-TOF MS, Molecular Cloning[6]
Procambarus clarkii (crayfish)NFDEIDRTGFGFHMALDI-TOF MS, Molecular Cloning[6]
Homarus americanus (lobster)NFDEIDRSGFGFNMALDI-FTMS, Molecular Cloning[5]
Homarus americanus (lobster)NFDEIDRSGFGFHMALDI-FTMS, Molecular Cloning[5]
Homarus americanus (lobster)NFDEIDRSGFGFVMALDI-FTMS, Molecular Cloning[5]
Cancer pagurus (crab)[Ser9-Val13]-orcokininMALDI-MS, ESI Q-TOF MS[4]
Drosophila melanogaster (fruit fly)(Predicted from gene)Gene Knockdown, Behavioral Assays[3][7]

Experimental Protocols for this compound Gene Identification and Analysis

A combination of molecular biology, proteomics, and bioinformatics techniques is employed for the identification and characterization of this compound genes and peptides.

Gene Identification and Cloning

Initial identification of candidate this compound genes can be performed through in silico analysis of genomic and transcriptomic databases using known this compound sequences as queries.[8]

Once a candidate gene fragment is identified, the full-length cDNA sequence can be obtained using Rapid Amplification of cDNA Ends (RACE)-PCR.[9][10] This technique allows for the amplification of the 5' and 3' ends of the transcript.

Protocol 1: Rapid Amplification of cDNA Ends (RACE)-PCR for this compound Gene Identification

  • RNA Extraction: Isolate total RNA from relevant tissues (e.g., brain, ventral nerve cord) using a standard protocol such as TRIzol reagent.

  • cDNA Synthesis:

    • For 3' RACE: Synthesize first-strand cDNA using an oligo(dT) primer.

    • For 5' RACE: Synthesize first-strand cDNA using a gene-specific antisense primer designed from the known internal sequence of the this compound gene.

  • PCR Amplification:

    • 3' RACE: Perform PCR using a gene-specific sense primer and a primer complementary to the oligo(dT) tail.

    • 5' RACE: Add a homopolymeric tail (e.g., poly-C) to the 3' end of the first-strand cDNA using terminal deoxynucleotidyl transferase. Perform PCR using a nested gene-specific antisense primer and a primer complementary to the homopolymeric tail.

  • Cloning and Sequencing: Ligate the RACE-PCR products into a suitable vector and sequence multiple clones to obtain the full-length cDNA sequence.

Peptide Identification and Sequencing

Mass spectrometry is a powerful tool for the direct identification and sequencing of mature this compound peptides from tissue extracts.

Protocol 2: Mass Spectrometry for this compound Peptide Identification

  • Tissue Dissection and Extraction: Dissect tissues known to express orcokinins (e.g., stomatogastric nervous system) and extract peptides using an appropriate solvent (e.g., acidified methanol).[4]

  • Sample Preparation: Partially purify the peptide extract using solid-phase extraction or high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis:

    • MALDI-TOF MS: For initial peptide mass fingerprinting and identification of potential this compound peptides.[4][6]

    • ESI-Q-TOF MS/MS or MALDI-PSD: For fragmentation of selected peptide ions to obtain amino acid sequence information (de novo sequencing).[4]

  • Data Analysis: Compare the obtained mass spectra and fragmentation patterns with theoretical values derived from the predicted this compound gene sequence.

Gene Expression and Localization Analysis

RT-PCR and quantitative real-time PCR (qRT-PCR) can be used to determine the tissue distribution and relative expression levels of the this compound gene.[9][11][12]

In situ hybridization (ISH) is used to visualize the specific cells and tissues that express the this compound mRNA, providing precise spatial localization.[9][13][14][15][16]

Protocol 3: In Situ Hybridization for this compound mRNA Localization

  • Tissue Preparation: Fix tissue samples in a suitable fixative (e.g., paraformaldehyde) and embed in paraffin (B1166041) or cryo-section.

  • Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe corresponding to the this compound mRNA sequence. A sense probe should be used as a negative control.

  • Hybridization: Hybridize the labeled probe to the tissue sections.

  • Detection: Use an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) to detect the hybridized probe. Visualize the signal using a chromogenic substrate.

  • Imaging: Observe and document the localization of the signal using a microscope.

This compound Signaling Pathway

Orcokinins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[3] While the downstream signaling cascade is not fully elucidated for all this compound systems, it is presumed to involve intracellular second messengers such as calcium ions (Ca2+).[3]

Orcokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide OK_Receptor This compound Receptor (GPCR) This compound->OK_Receptor Binds to G_Protein G-Protein OK_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Produces Ca_Release Ca²⁺ Release from ER Second_Messenger->Ca_Release Induces Cellular_Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Ca_Release->Cellular_Response Triggers

Caption: A generalized model of the this compound signaling pathway.

Experimental Workflow for this compound Gene Identification

The process of identifying and characterizing a novel this compound gene typically follows a structured workflow, integrating bioinformatics, molecular cloning, and peptide analysis.

Orcokinin_Gene_Identification_Workflow Bioinformatics Bioinformatics Analysis (Database Mining) RACE_PCR 5' and 3' RACE-PCR Bioinformatics->RACE_PCR Tissue_Collection Tissue Collection (e.g., CNS, Gut) RNA_Extraction Total RNA Extraction Tissue_Collection->RNA_Extraction Peptide_Extraction Peptide Extraction Tissue_Collection->Peptide_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis cDNA_Synthesis->RACE_PCR Cloning_Sequencing Cloning and Sequencing RACE_PCR->Cloning_Sequencing Sequence_Analysis Sequence Analysis (ORF, Peptide Prediction) Cloning_Sequencing->Sequence_Analysis Peptide_Validation Peptide Validation Sequence_Analysis->Peptide_Validation Expression_Analysis Expression Analysis (RT-PCR, In Situ Hybridization) Sequence_Analysis->Expression_Analysis Functional_Studies Functional Studies (e.g., RNAi, Bioassays) Sequence_Analysis->Functional_Studies Mass_Spectrometry Mass Spectrometry (MALDI-TOF, ESI-Q-TOF) Peptide_Extraction->Mass_Spectrometry Mass_Spectrometry->Peptide_Validation

Caption: A typical experimental workflow for this compound gene identification.

Conclusion and Future Directions

The identification and analysis of this compound genes and their encoded peptides are fundamental to understanding their diverse physiological roles in arthropods. The methodologies outlined in this guide provide a robust framework for researchers in this field. Future research will likely focus on the functional characterization of novel this compound isoforms, the identification and deorphanization of their receptors, and the elucidation of the downstream signaling pathways. This knowledge will be instrumental in the development of targeted strategies for pest management and potentially for novel therapeutic interventions. The continued application of advanced molecular and proteomic techniques will undoubtedly uncover further complexities and functions of this important neuropeptide family.

References

Orcokinin Localization within the Circadian Pacemaker Circuitry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Orcokinin in Invertebrate Circadian Rhythms

Executive Summary

Orcokinins are a highly conserved family of neuropeptides found across various invertebrate phyla, including arthropods and nematodes.[1][2] Emerging research has identified a significant role for these peptides in the regulation of circadian rhythms, the endogenous ~24-hour cycles that govern behavior and physiology. In insects, this compound-producing neurons are integral components of the master circadian clock located in the brain's accessory medulla (AMe).[3][4] Experimental evidence, primarily from the cockroach Leucophaea maderae, demonstrates that this compound signaling is a key part of the light entrainment pathway, capable of phase-shifting circadian locomotor activity in a time- and dose-dependent manner.[3][4] This technical guide synthesizes the current understanding of this compound's function in invertebrate clocks, detailing the anatomical connections, physiological effects, and putative signaling mechanisms. It provides structured quantitative data, detailed experimental protocols, and pathway diagrams to serve as a comprehensive resource for researchers in neurobiology, chronobiology, and pharmacology.

The primary evidence for this compound's role in circadian regulation comes from studies localizing these neuropeptides to the central clock structure in the insect brain, the accessory medulla (AMe).[3][4]

In the cockroach Leucophaea maderae, the AMe is the master circadian pacemaker that controls locomotor activity rhythms.[3] Immunocytochemical studies have revealed that approximately 30 neurons distributed across five distinct cell groups within the AMe are this compound-immunoreactive (OK-ir).[3][4] Crucially, neuronal tracing experiments combined with immunostaining have shown that four pairs of these OK-ir neurons form direct connections between the two bilateral AMae (one in each brain hemisphere).[3][4] This anatomical finding is significant because strong coupling between the bilateral clocks is essential for a synchronized behavioral rhythm, and these OK-ir neurons appear to constitute a direct coupling pathway.[3] This suggests that this compound is not just a peripheral modulator but a core component of the central pacemaker network.

Functional Role of this compound in Modulating Circadian Behavior

The most direct evidence for this compound's function in the circadian system comes from microinjection experiments that assess its impact on locomotor activity rhythms.

Phase-Shifting Effects of this compound

Injections of Asn¹³-orcokinin into the vicinity of the AMe in free-running cockroaches induce stable, phase-dependent phase shifts in their wheel-running activity.[3][4] The resulting phase-response curve (PRC), which plots the magnitude and direction of the phase shift against the circadian time (CT) of the stimulus, closely resembles the PRC for light pulses.[3] This strongly suggests that this compound is involved in relaying photic information to the circadian clock, likely as a key neurotransmitter in the light entrainment pathway from the contralateral compound eye.[3][4]

This compound injections during the early subjective night (around CT13) cause significant phase delays, while injections in the late subjective night (around CT18) produce significant phase advances.[3] Injections during the subjective day have little to no effect.[3] Notably, these this compound injections did not cause significant changes in the free-running period of the rhythm, indicating a specific role in phase regulation rather than period determination.[3]

Quantitative Data on this compound-Induced Phase Shifts

The phase-shifting effects of this compound are quantifiable and dependent on both the circadian time of administration and the dosage.

Table 1: Phase Shifts in Cockroach Locomotor Activity Induced by Asn¹³-Orcokinin Injection (150 fmol)

Circadian Time (CT) of Injection Mean Phase Shift (hours) ± S.D. N Significance
CT7-9 -1.95 ± 0.99 6 Significant Delay
CT10-12 -2.18 ± 1.15 6 Significant Delay
CT13 -3.80 (approx.) - Maximal Delay
CT13-15 -2.92 ± 0.81 5 Significant Delay
CT17-19 +1.86 ± 0.65 7 Significant Advance
CT18 +2.20 (approx.) - Maximal Advance
CT21-23 -0.11 ± 0.72 8 Not Significant
CT1-3 +0.22 ± 0.68 6 Not Significant

(Data synthesized from Hofer and Homberg, 2006.[3])

Table 2: Dose-Dependency of this compound-Induced Phase Delays at CT13-15

Injected Dose of Asn¹³-Orcokinin Mean Phase Shift (hours) ± S.D. N Significance
150 fmol -2.92 ± 0.81 5 Significant Delay
1.5 x 10⁻² fmol -1.70 ± 0.99 6 Significant Delay
1.5 x 10⁻⁶ fmol -0.32 ± 0.38 8 Not Significant

(Data synthesized from Hofer and Homberg, 2006.[3])

Signaling Pathways and Proposed Mechanisms

While the specific this compound receptor responsible for mediating circadian effects has not yet been definitively identified, neuropeptides typically act through G-protein coupled receptors (GPCRs).[5] The similarity between the this compound PRC and the light PRC suggests that this compound may tap into the same intracellular signaling cascades that mediate light entrainment, which often involve second messengers like cyclic AMP (cAMP).[6]

Proposed this compound Signaling Pathway in Clock Neurons

The binding of this compound to its putative GPCR on an AMe clock neuron would likely initiate a signaling cascade. Based on the signaling of other neuropeptides in circadian systems, this could involve the activation of adenylate cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[1][6] PKA can then phosphorylate various downstream targets, including core clock proteins, to adjust the phase of the molecular clock.[6]

Orcokinin_Signaling_Pathway cluster_neuron AMe Clock Neuron cluster_membrane OK_R This compound Receptor (GPCR) AC Adenylate Cyclase OK_R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Clock_Proteins Core Clock Proteins (e.g., PER/TIM) PKA->Clock_Proteins Phosphorylates Phase_Shift Phase Shift of Molecular Clock Clock_Proteins->Phase_Shift OK This compound OK->OK_R Binds

Caption: Proposed this compound GPCR signaling cascade in a clock neuron.

This compound's Role in the Light Entrainment Pathway

Anatomical and physiological data support a model where light information from the contralateral compound eye is relayed to the AMe via orcokininergic neurons, thereby synchronizing the clock to the external light-dark cycle.

Light_Entrainment_Pathway L_Eye Left Compound Eye L_AMe Left AMe (Pacemaker) R_AMe Right AMe (Pacemaker) L_AMe->R_AMe Coupling Signal (via OK-ir neurons) R_Eye Right Compound Eye OK_Neuron This compound-Releasing Interneuron R_Eye->OK_Neuron Light Signal OK_Neuron->L_AMe Releases this compound

Caption: this compound's proposed role in contralateral light entrainment.

Experimental Protocols

Reproducing and extending the findings on this compound requires specific methodologies. The following sections detail the core experimental protocols.

Protocol 1: Analysis of Circadian Locomotor Activity

This protocol is used to measure the baseline rhythm and any changes (phase shifts, period changes) resulting from experimental manipulation.

  • Animal Preparation: Individually house invertebrates (e.g., cockroaches, fruit flies) in activity monitors equipped with an infrared beam detector.[7]

  • Entrainment: Place the monitors in a light- and temperature-controlled incubator. Entrain the animals to a 12-hour light:12-hour dark (LD 12:12) cycle for at least 7-10 days to synchronize their internal clocks.

  • Baseline Free-Run: After entrainment, switch the conditions to constant darkness (DD) and constant temperature to allow the endogenous rhythm to "free-run". Record baseline activity for at least 7 days.

  • Data Analysis: Analyze the activity data using chronobiology software (e.g., ClockLab, ActogramJ). Calculate the free-running period (τ) using methods like chi-square periodogram analysis. Visualize the data as a double-plotted actogram.

  • Experimental Manipulation: Perform the injection or other manipulation (see Protocol 2) during the free-running period.

  • Post-Manipulation Analysis: Continue recording in DD for at least 10 more days. Determine the phase of the rhythm before and after the manipulation by fitting a regression line to the onsets of activity. The phase shift is the temporal difference between the two projected lines on the day of the stimulus.

Protocol 2: Neuropeptide Microinjection and PRC Generation

This protocol describes how to administer this compound directly to the brain to test its phase-shifting capacity.

  • Animal Selection: Use animals that have established a stable, free-running rhythm in DD (from Protocol 1).

  • Anesthesia and Immobilization: Briefly anesthetize the animal (e.g., with ice or CO₂). Secure it in a holder (e.g., wax or plasticine) with the head capsule exposed and immobilized.

  • Peptide Preparation: Dissolve synthetic this compound (e.g., Asn¹³-orcokinin) in a carrier solution (e.g., insect saline with a non-toxic dye for visualization) to the desired concentration (e.g., to deliver 150 fmol in a small volume).[3]

  • Microinjection:

    • Under a microscope, carefully create a small window in the head capsule above the target brain region (the AMe).

    • Using a glass micropipette connected to a microinjector system (e.g., PicoSpritzer), inject a precise volume of the this compound solution into the vicinity of the AMe.[3]

    • For control experiments, inject the carrier solution alone.[3]

  • Sealing and Recovery: Seal the hole in the cuticle with wax and return the animal to its activity monitor to recover.

  • PRC Generation: Repeat the injection procedure at different circadian times (CT0 through CT23) across a large population of animals. Plot the resulting phase shifts (Δφ) against the CT of injection to generate a phase-response curve.

PRC_Workflow A Entrain Animals (LD 12:12) B Establish Free-Run (DD Conditions) A->B C Select Animal with Stable Rhythm B->C D Immobilize & Prepare for Injection C->D E Inject this compound at specific CT D->E F Return to Monitor & Record Activity E->F G Calculate Phase Shift (Δφ) F->G H Repeat for all CTs (CT0-23) G->H I Plot Δφ vs. CT (Generate PRC) H->I

References

Orcokinin's Crucial Role in Ecdysis and Molting: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropeptide orcokinin and its integral involvement in the complex processes of ecdysis and molting in insects, with a primary focus on the hemimetabolous insect Rhodnius prolixus. Orcokinins, through intricate signaling pathways, have been identified as essential regulators of these vital developmental transitions. This document synthesizes current research findings, presenting quantitative data on the effects of this compound gene silencing, detailed experimental methodologies for key assays, and visual representations of the associated signaling cascades and experimental workflows. The information contained herein is intended to serve as a valuable resource for researchers in the fields of insect physiology, neurobiology, and those involved in the development of novel pest management strategies targeting neuroendocrine systems.

Introduction

Ecdysis, the shedding of the old cuticle, is a fundamental and perilous process in the life cycle of all ecdysozoans, including insects. This behavior is under tight regulation by a complex interplay of neuropeptides and hormones. Among these, the this compound family of neuropeptides has emerged as a critical player, particularly in the control of ecdysis in certain insect species.[1][2] Orcokinins are characterized by a conserved N-terminal sequence, Asn-Phe-Asp-Glu-Ile-Asp-Arg.[3] In insects, the this compound gene can undergo alternative splicing to produce different precursors, designated as this compound A and this compound B, which can have distinct expression patterns and physiological roles.[1][2]

This guide will delve into the molecular and physiological mechanisms by which orcokinins regulate ecdysis and molting, with a particular emphasis on the detailed studies conducted in the Chagas disease vector, Rhodnius prolixus.

This compound Gene Expression and Splicing

In Rhodnius prolixus, the this compound gene (RhoprOK) is transcribed and alternatively spliced to generate two distinct transcripts: RhoprOKA and RhoprOKB.[1][2]

  • RhoprOKA : This transcript is widely expressed throughout the central nervous system (CNS).[2]

  • RhoprOKB : The expression of this transcript is more restricted, with a notable presence in the anterior midgut.[2]

This differential expression suggests that the two splice variants may have distinct functions, with RhoprOKA playing a more central role in the neuroendocrine regulation of ecdysis, while RhoprOKB may be more involved in physiological processes related to digestion and nutrient status.[4]

The Role of this compound in the Ecdysis Signaling Cascade

The process of ecdysis is orchestrated by a cascade of neuropeptides. The decline in ecdysteroid levels at the end of a molting cycle is a key trigger for the initiation of this cascade.[2] While the complete this compound signaling pathway in Rhodnius prolixus is still under investigation, and the specific this compound receptor has not yet been definitively identified, a proposed model based on current evidence suggests the following interactions.

It is hypothesized that this compound signaling likely proceeds through a G protein-coupled receptor (GPCR), a common mechanism for neuropeptide signaling in insects.[1] Activation of this putative receptor would then initiate a downstream second messenger cascade, potentially involving cyclic AMP (cAMP) and Protein Kinase A (PKA), leading to the modulation of gene expression and neuronal activity.

Ecdysis_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core_pathway Core Ecdysis Neuropeptide Cascade cluster_downstream Downstream Effects 20E_decline Decline in 20-Hydroxyecdysone (20E) OrcokininA This compound A (OKA) 20E_decline->OrcokininA Triggers release of ETH Ecdysis Triggering Hormone (ETH) OrcokininA->ETH Regulates expression of EH Eclosion Hormone (EH) OrcokininA->EH Regulates expression of CCAP Crustacean Cardioactive Peptide (CCAP) OrcokininA->CCAP Regulates expression of ETH->EH Stimulates release of EH->CCAP Stimulates release of Ecdysis_Behaviors Initiation of Ecdysis Behaviors CCAP->Ecdysis_Behaviors Activates

Quantitative Data from Gene Silencing Studies

RNA interference (RNAi) has been a pivotal tool in elucidating the function of orcokinins in ecdysis.[1][2] Silencing of the this compound gene, particularly the RhoprOKA transcript, has profound effects on the survival and development of Rhodnius prolixus. While the full quantitative data from the primary literature is not available, the following tables summarize the nature of the findings.

Table 1: Phenotypic Effects of this compound Gene Knockdown in Rhodnius prolixus

dsRNA TargetObserved PhenotypeMortality Rate (%)Reference
dsRhoprOKAArrested development at the time of ecdysis; inability to shed the old cuticle.High (Specific percentage not available in abstract)[2]
dsRhoprOKBNo significant lethal phenotype related to ecdysis.Not significantly different from controls.[2]
Control (e.g., dsGFP)Normal ecdysis and development.Baseline mortality.[2]

Table 2: Effects of RhoprOKA Knockdown on the Expression of Other Ecdysis-Related Genes

Target GeneChange in Expression after RhoprOKA KnockdownMethod of AnalysisReference
Ecdysis Triggering Hormone (ETH)DownregulationQuantitative PCR (qPCR)[4]
Eclosion Hormone (EH)DownregulationQuantitative PCR (qPCR)[4]
Crustacean Cardioactive Peptide (CCAP)DownregulationQuantitative PCR (qPCR)[4]

These findings strongly indicate that RhoprOKA is a key upstream regulator in the neuropeptide cascade that governs ecdysis.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in ecdysis.

Double-Stranded RNA (dsRNA) Synthesis for RNAi

This protocol outlines the general steps for producing dsRNA for gene silencing in insects.

dsRNA_Synthesis_Workflow cluster_template_prep Template Preparation cluster_transcription In Vitro Transcription cluster_purification Purification and Quantification node_cDNA 1. cDNA Synthesis (from total RNA) node_PCR 2. PCR Amplification (with T7 promoter-tailed primers) node_cDNA->node_PCR node_purify_template 3. PCR Product Purification node_PCR->node_purify_template node_IVT 4. In Vitro Transcription (using T7 RNA polymerase) node_purify_template->node_IVT node_anneal 5. dsRNA Annealing node_IVT->node_anneal node_purify_dsRNA 6. dsRNA Purification node_anneal->node_purify_dsRNA node_quantify 7. Quantification & Quality Control (Spectrophotometry & Gel Electrophoresis) node_purify_dsRNA->node_quantify

Protocol Details:

  • Template Selection: A 300-500 bp region of the target gene (e.g., RhoprOKA) is selected, avoiding conserved domains to minimize off-target effects.

  • Primer Design: Primers are designed to amplify the selected region. A T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') is added to the 5' end of both the forward and reverse primers.

  • PCR Amplification: The target region is amplified from cDNA using the T7-tailed primers.

  • In Vitro Transcription: The purified PCR product serves as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.

  • dsRNA Annealing: The sense and antisense strands are mixed, heated to 95°C, and then allowed to cool slowly to room temperature to facilitate annealing into double-stranded RNA.

  • Purification and Quantification: The dsRNA is purified to remove unincorporated nucleotides and enzymes. The concentration and purity are determined by spectrophotometry, and the integrity is confirmed by agarose (B213101) gel electrophoresis.

RNAi-mediated Gene Silencing in Rhodnius prolixus
  • Insect Rearing: Rhodnius prolixus are maintained under controlled conditions (e.g., 28°C, 12h light/12h dark cycle).[2]

  • dsRNA Injection: Fourth or fifth-instar nymphs are injected into the abdomen with 2 µg of dsRNA in a 2 µl volume of saline solution.[5]

  • Feeding: Forty-eight hours post-injection, the insects are fed on a suitable host (e.g., chicken or rabbit) to initiate the molting process.[5]

  • Phenotypic Analysis: The insects are monitored daily for mortality and developmental defects, particularly during the expected period of ecdysis.

Immunohistochemistry for this compound Localization

This protocol provides a general framework for localizing neuropeptides in the insect central nervous system.

IHC_Workflow Dissection 1. Dissect CNS in cold saline Fixation 2. Fixation (e.g., 4% Paraformaldehyde) Dissection->Fixation Washing1 3. Washing (e.g., PBS) Fixation->Washing1 Blocking 4. Blocking (e.g., Normal Goat Serum in PBT) Washing1->Blocking PrimaryAb 5. Primary Antibody Incubation (anti-Orcokinin) Blocking->PrimaryAb Washing2 6. Washing PrimaryAb->Washing2 SecondaryAb 7. Secondary Antibody Incubation (Fluorophore-conjugated) Washing2->SecondaryAb Washing3 8. Washing SecondaryAb->Washing3 Mounting 9. Mounting Washing3->Mounting Imaging 10. Confocal Microscopy Mounting->Imaging

Protocol Details:

  • Tissue Dissection and Fixation: The CNS is dissected in cold physiological saline and fixed overnight at 4°C in 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Washing and Blocking: The tissue is washed extensively in PBS with a detergent like Triton X-100 (PBT) and then incubated in a blocking solution (e.g., 10% normal goat serum in PBT) to reduce non-specific antibody binding.

  • Antibody Incubations: The tissue is incubated with the primary antibody (raised against this compound) for an extended period (e.g., 48-72 hours at 4°C). After washing, the tissue is incubated with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.

  • Imaging: After final washes, the tissue is mounted on a slide and imaged using a confocal microscope.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the CNS of control and dsRNA-treated insects. First-strand cDNA is then synthesized from the RNA template.

  • qPCR: The relative abundance of target gene transcripts (e.g., RhoprOKA, RhoprETH, RhoprEH, RhoprCCAP) is measured using SYBR Green-based qPCR.

  • Data Analysis: The expression levels of the target genes are normalized to one or more stable reference genes, and the relative fold change in expression is calculated using the ΔΔCt method.

Species-Specific Roles of this compound in Ecdysis

It is important to note that the essential role of this compound in ecdysis is not universally conserved across all insect orders. While it is critical for Rhodnius prolixus (a hemipteran), studies in holometabolous insects like Drosophila melanogaster (a dipteran) have shown that loss of this compound function does not result in ecdysis failure.[6][7] This highlights the evolutionary plasticity of the neuroendocrine pathways controlling this fundamental process.

Implications for Drug and Insecticide Development

The critical role of this compound A in the ecdysis of Rhodnius prolixus makes its signaling pathway a promising target for the development of novel and specific insecticides. Targeting the yet-to-be-identified this compound receptor with agonists or antagonists could disrupt the normal molting process, leading to lethal developmental defects. Such a strategy would have the advantage of being highly specific to certain insect groups, potentially reducing the off-target effects on beneficial insects and other non-target organisms.

Conclusion

Orcokinins, particularly the A-type splice variants, are essential neuropeptides in the regulation of ecdysis in the hemimetabolous insect Rhodnius prolixus. They act as upstream regulators in a complex neuropeptide cascade that includes ETH, EH, and CCAP. The detailed molecular and cellular mechanisms of this compound signaling are still being unraveled, and the identification of the this compound receptor remains a key area for future research. A deeper understanding of this pathway will not only enhance our knowledge of insect physiology but also open new avenues for the development of targeted and effective pest control strategies.

References

Orcokinin's Influence on Drosophila Reproductive Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide orcokinin has emerged as a significant modulator of reproductive behaviors in the fruit fly, Drosophila melanogaster. This technical guide synthesizes the current understanding of this compound's role in influencing male courtship and female oviposition. Through a detailed examination of the available literature, this document outlines the key experimental findings, presents standardized protocols for relevant assays, and visualizes the proposed signaling pathways. The compiled data indicates an inhibitory function for this compound in male courtship, while it appears to be essential for normal egg-laying in females. This guide serves as a comprehensive resource for researchers investigating neptidergic control of insect reproduction and for professionals exploring novel targets for pest management or therapeutic development.

Introduction

Neuropeptides are a diverse class of signaling molecules that play crucial roles in regulating a wide array of physiological processes and behaviors in insects, including reproduction.[1][2] Orcokinins are a family of neuropeptides that are conserved across many insect species.[1][2] In Drosophila melanogaster, recent studies have begun to elucidate the specific functions of this compound in reproductive behaviors.[1][2] This guide provides an in-depth overview of these findings, with a focus on the quantitative effects and the experimental methodologies used to uncover them.

This compound's Effect on Male Reproductive Behavior

RNA interference (RNAi)-mediated knockdown of the this compound gene in Drosophila has been shown to cause a significant disinhibition of male courtship behavior.[1][2] This is notably characterized by an increase in male-to-male courtship, a behavior that is rarely observed in wild-type flies.[1][2]

Quantitative Data on Male Courtship Behavior

While the primary research abstracts confirm a significant increase in male-to-male courtship upon this compound knockdown, the specific quantitative data, such as the courtship index (CI) and statistical analyses, are not available in the publicly accessible literature. The table below is structured to accommodate such data once it becomes available.

Experimental GroupTargetCourtship Index (CI)Statistical Significance (p-value)
Control (e.g., GAL4 driver alone)Decapitated MaleData not availableData not available
This compound RNAiDecapitated MaleData not availableData not available
Control (e.g., UAS-RNAi alone)Decapitated MaleData not availableData not available
Experimental Protocol: Male-Male Courtship Assay

This protocol is a generalized procedure based on standard methods for quantifying courtship behavior in Drosophila.

Objective: To quantify the courtship index of male flies towards other males.

Materials:

  • Fly strains:

    • Experimental: Pan-neuronal driver (e.g., elav-GAL4) crossed with a UAS-orcokinin RNAi line.

    • Control 1: Pan-neuronal driver line crossed with a control RNAi line (e.g., targeting a gene not present in Drosophila).

    • Control 2: UAS-orcokinin RNAi line alone.

  • Target flies: Wild-type males, decapitated shortly before the assay.

  • Courtship chambers (small, transparent arenas).

  • Video recording equipment.

  • Dissecting microscope and CO₂ anesthetization station.

Procedure:

  • Fly Rearing: Rear flies on standard cornmeal-yeast-agar medium at 25°C and 60-70% humidity on a 12:12 hour light:dark cycle.

  • Fly Collection: Collect male progeny from the experimental and control crosses shortly after eclosion and house them individually to ensure they are naive. Age males for 3-5 days.

  • Assay Preparation:

    • Anesthetize wild-type males with CO₂ and decapitate them using fine forceps.

    • Place one decapitated male in the center of each courtship chamber.

    • Allow a 10-minute acclimation period for the experimental and control males in a separate container.

  • Courtship Assay:

    • Gently introduce one experimental or control male into each chamber containing a decapitated male.

    • Record the behavior of the male for a 10-minute period.

  • Data Analysis:

    • Score the videos to determine the total time the experimental/control male spends performing courtship behaviors (orientation, tapping, wing extension/vibration, licking, and attempted copulation).

    • Calculate the Courtship Index (CI) as: (time spent courting / total observation time) x 100.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the CIs of the different groups.

This compound's Effect on Female Reproductive Behavior

Silencing the this compound gene in female Drosophila results in a significant reduction in egg production.[1][2] This suggests that this compound signaling is necessary for normal fecundity.

Quantitative Data on Female Egg-Laying Behavior

Similar to the male courtship data, the specific quantitative results for the egg-laying experiments are not available in the public abstracts of the primary literature. The table below is designed to present this data when accessible.

Experimental GroupMean Number of Eggs Laid (per female/day)Statistical Significance (p-value)
Control (e.g., GAL4 driver alone)Data not availableData not available
This compound RNAiData not availableData not available
Control (e.g., UAS-RNAi alone)Data not availableData not available
Experimental Protocol: Oviposition Assay

This is a representative protocol for assessing egg-laying capacity in Drosophila.

Objective: To quantify the number of eggs laid by individual female flies.

Materials:

  • Fly strains:

    • Experimental: Pan-neuronal driver (e.g., elav-GAL4) crossed with a UAS-orcokinin RNAi line.

    • Control 1: Pan-neuronal driver line crossed with a control RNAi line.

    • Control 2: UAS-orcokinin RNAi line alone.

  • Wild-type male flies.

  • Egg-laying chambers or vials.

  • Grape juice-agar plates or standard fly food.

  • Yeast paste.

  • Dissecting microscope.

Procedure:

  • Fly Rearing and Collection: Rear and collect flies as described in the male courtship protocol. Collect virgin females.

  • Mating: Place individual 3-5 day old virgin females from the experimental and control groups with two wild-type males in a vial with yeast paste for 24 hours to ensure mating.

  • Egg-Laying Assay:

    • After mating, transfer individual females to egg-laying chambers or new vials containing either a grape juice-agar plate with a spot of yeast paste or fresh fly food.

    • Allow the females to lay eggs for a defined period, typically 24 hours.

  • Data Collection and Analysis:

    • After the egg-laying period, remove the female.

    • Count the number of eggs laid on the substrate under a dissecting microscope.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the mean number of eggs laid between the experimental and control groups.

Signaling Pathway and Experimental Workflow Visualizations

Proposed this compound Signaling Pathway

The signaling mechanism of this compound is thought to involve a G-protein coupled receptor (GPCR) that, upon ligand binding, activates a downstream signaling cascade leading to an increase in intracellular calcium concentration.

Orcokinin_Signaling_Pathway This compound This compound Neuropeptide GPCR This compound Receptor (GPCR) This compound->GPCR G_protein G-protein GPCR->G_protein activates Effector Effector Enzyme (e.g., PLC) G_protein->Effector activates Second_Messenger Second Messenger (e.g., IP3) Effector->Second_Messenger produces Ca_release Ca²⁺ Release from ER Second_Messenger->Ca_release Cellular_Response Cellular Response (Modulation of Reproductive Behavior) Ca_release->Cellular_Response

Caption: Proposed this compound signaling cascade.

Experimental Workflow for RNAi-mediated Knockdown and Behavioral Analysis

The following diagram illustrates the general workflow for investigating the function of this compound using the GAL4/UAS system and subsequent behavioral assays.

Experimental_Workflow cluster_genetics Genetic Cross cluster_behavior Behavioral Analysis cluster_data Data Analysis Driver Pan-neuronal Driver (e.g., elav-GAL4) Progeny Progeny with Neuronal this compound Knockdown Driver->Progeny RNAi UAS-Orcokinin RNAi RNAi->Progeny Courtship Male-Male Courtship Assay Progeny->Courtship Oviposition Female Oviposition Assay Progeny->Oviposition CI Calculate Courtship Index (CI) Courtship->CI Egg_Count Count Eggs Oviposition->Egg_Count Stats Statistical Analysis CI->Stats Egg_Count->Stats

References

The Role of Orcokinin in the Arthropod Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Neuropeptide Family for Researchers, Scientists, and Drug Development Professionals

Introduction

Orcokinins are a conserved family of neuropeptides found throughout the Ecdysozoa, including arthropods and nematodes.[1] First identified in crustaceans for their myotropic (muscle-contracting) effects, their known functions have since expanded to encompass a wide array of physiological and behavioral processes.[1][2] In the arthropod nervous system, orcokinins act as neuromodulators and neurohormones, influencing reproduction, courtship behavior, circadian rhythms, gut motility, and ecdysis (molting).[3][4][5] Their pleiotropic nature and conserved sequences make them a subject of significant interest for understanding arthropod neurobiology and for the potential development of novel pest control strategies.[2]

This technical guide provides a comprehensive overview of the function of orcokinins in the nervous system of arthropods, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Orcokinin Peptide Family

The this compound peptide family is characterized by a conserved N-terminal sequence, typically Asn-Phe-Asp (NFD).[5] Various isoforms and analogues have been identified across different arthropod species, arising from alternative splicing of the this compound gene or post-translational modifications.[6] In insects, two main isoforms, this compound-A (OK-A) and this compound-B (OK-B), are produced from alternatively spliced transcripts.[6] In contrast, crustacean this compound genes often encode both OK-A and OK-B within the same precursor protein.[6]

A summary of known this compound peptides and their sequences in various arthropod species is presented in Table 1.

Peptide Name Sequence Species Reference(s)
This compoundNFDEIDRSGFGFNOrconectes limosus (crayfish)[7]
[Ala13]this compoundNFDEIDRSGFGFACarcinus maenas (shore crab)[7]
[Val13]this compoundNFDEIDRSGFGFVCarcinus maenas (shore crab)[7]
[Ser9]this compoundNFDEIDRSGFGFNCarcinus maenas (shore crab)[7]
[His13]-orcokininNFDEIDRSGFGFHHomarus americanus (lobster)[8]
Orcomyotropin-related peptideFDAFTTGFGHNHomarus americanus (lobster)[8]
P. clarkii this compound A-1NFDEIDRSGFGFNProcambarus clarkii (crayfish)[9]
P. clarkii this compound A-2NFDEIDRSGFGFVProcambarus clarkii (crayfish)[9]
P. clarkii this compound A-3NFDEIDRSGFGFAProcambarus clarkii (crayfish)[9]
P. clarkii this compound A-4NFDEIDRTGFGFHProcambarus clarkii (crayfish)[9]
P. clarkii Orcomyotropin-relatedFDAFTTGFGHSProcambarus clarkii (crayfish)[9]

Table 1: Known this compound Peptides in Arthropods. This table summarizes the sequences of various this compound peptides and their analogues identified in different crustacean species.

Functions of this compound in the Arthropod Nervous System

Orcokinins have been implicated in a variety of neuromodulatory functions across different arthropod lineages.

Reproduction and Courtship Behavior
Species Experimental Manipulation Observed Effect on Reproduction/Courtship Reference(s)
Drosophila melanogaster (male)RNAi knockdown of this compound geneDisinhibition of male courtship behavior (increased male-to-male courtship)[3]
Drosophila melanogaster (female)RNAi knockdown of this compound geneReduction in egg production[3]

Table 2: Effects of this compound on Arthropod Reproduction and Courtship. This table summarizes the observed effects of manipulating this compound signaling on reproductive and courtship behaviors in Drosophila melanogaster.

Modulation of Neuronal Circuits

In crustaceans, orcokinins have been shown to modulate the activity of central pattern generator (CPG) circuits. Application of [Ala13]this compound to the stomatogastric ganglion (STG) of the American lobster, Homarus americanus, alters the pyloric rhythm.[4] Specifically, it causes a decrease in the number of lateral pyloric (LP) neuron spikes per burst and alters the phase of firing of the pyloric neurons.[4]

Species Preparation This compound Analogue Concentration Observed Effect on Neuronal Activity Reference(s)
Homarus americanusStomatogastric Ganglion[Ala13]this compoundNot specified in abstractDecrease in the number of lateral pyloric (LP) neuron spikes per burst; altered phase of firing of pyloric neurons.[4]

Table 3: Neuromodulatory Effects of this compound on the Crustacean Stomatogastric Ganglion. This table presents the observed effects of exogenous this compound application on the neuronal activity of the stomatogastric ganglion in Homarus americanus.

Regulation of Ecdysis and Development

Orcokinins are also involved in the neuroendocrine regulation of ecdysis. In the silkworm, Bombyx mori, orcokinins have a prothoracicotropic activity, meaning they stimulate the prothoracic glands to produce ecdysteroids, the molting hormones.[10] They are co-expressed with other neuropeptides in neurosecretory cells that innervate the prothoracic gland.[10]

Circadian Rhythms and Locomotor Activity

Studies in the cockroach, Leucophaea maderae, have implicated this compound-related peptides in the circadian clock that controls locomotor activity. Microinjections of an this compound analogue into the accessory medulla, a key component of the insect circadian clock, cause phase-dependent phase shifts in circadian wheel-running activity, mimicking the effects of light. This suggests a role for orcokinins in the light entrainment pathway of the circadian clock.

This compound Signaling Pathway

The signaling mechanism of orcokinins is believed to be mediated by G-protein coupled receptors (GPCRs), although a specific receptor has yet to be definitively identified.[2] Activation of the putative this compound receptor is thought to trigger downstream intracellular signaling cascades involving second messengers such as calcium (Ca2+) and cyclic AMP (cAMP).

Orcokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Putative this compound Receptor (GPCR) This compound->GPCR Binds Gq Gαq GPCR->Gq Activates Gs Gαs GPCR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., muscle contraction, neuronal excitability, gene expression) Ca2->Response PKA->Response PKC->Response RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dsRNA Design and synthesize double-stranded RNA (dsRNA) targeting the this compound gene Cross Cross UAS-orcokinin-RNAi flies with GAL4 driver line (e.g., pan-neuronal or specific subset) dsRNA->Cross Progeny Collect progeny expressing the RNAi construct in the desired neurons Cross->Progeny Assay Perform behavioral or physiological assays (e.g., courtship assay, egg-laying count) Progeny->Assay qPCR Validate knockdown efficiency using quantitative PCR (qPCR) Progeny->qPCR Compare Compare the phenotype of RNAi-expressing flies to control flies Assay->Compare

References

Cellular Localization of Orcokinin in the Insect Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcokinins are a conserved family of neuropeptides found across various arthropods, including insects and crustaceans.[1][2] Initially identified for their myotropic activity, their presence in the central nervous system and hemolymph suggests a dual role as both locally acting neuromodulators and systemic hormones.[1][2] In the insect brain, orcokinins are implicated in a range of critical physiological processes, including the regulation of circadian rhythms, reproduction, and ecdysis.[3][4][5] Understanding the precise cellular distribution of these neuropeptides is fundamental to elucidating their function and for identifying potential targets for novel insecticide development or therapeutic agents.

This technical guide provides a comprehensive overview of the cellular localization of orcokinin in the insect brain. It summarizes key quantitative data, details the primary experimental protocols used for localization, and illustrates relevant workflows and signaling pathways.

Cellular Distribution of this compound-Immunoreactive Neurons

Immunohistochemical studies have revealed that this compound-like immunoreactivity is widespread but not ubiquitous across insect species. A significant distinction has been observed between polyneopteran insects (e.g., cockroaches, locusts) and endopterygote (holometabolous) insects (e.g., flies, bees, moths).

In polyneopteran insects such as the locust Schistocerca gregaria and the cockroach Leucophaea maderae, this compound immunostaining is prominent and widely distributed.[1][2] Key brain regions with dense this compound immunoreactivity include:

  • Optic Lobe: Particularly in the medulla and the accessory medulla, a key center for the circadian clock.[1][5]

  • Antennal Lobe: Found in local interneurons.[1]

  • Mushroom Bodies: Present in both extrinsic and intrinsic neurons.[1]

  • Central Complex: All parts of this brain region, which is involved in spatial orientation, are densely stained.[1]

  • Corpora Cardiaca: Immunoreactive processes in this neurohemal organ suggest a hormonal role for orcokinins.[1][2]

Conversely, initial studies reported a complete lack of this compound immunostaining in the brains of several endopterygote insects, including the honeybee, fruit fly, and sphinx moth, suggesting that the peptides may be significantly modified or absent in these species.[1][2] However, more recent research using genetic tools and in situ hybridization has confirmed the presence and functional importance of orcokinins in holometabolous insects like Drosophila melanogaster and Bombyx mori, indicating that the specific isoforms or their post-translational modifications might affect antibody recognition.[3][6][7][8]

In Bombyx mori larvae, for instance, approximately 190 neurons expressing this compound have been identified throughout the central nervous system via in situ hybridization.[6] In the brain specifically, about 60 somata show this compound transcripts.[6]

Quantitative Data on this compound-Expressing Neurons

The following table summarizes the reported number of this compound-immunoreactive or expressing cells in the brains of various insect species.

Insect SpeciesBrain RegionNumber of CellsMethodReference
Leucophaea maderae (Cockroach)Accessory Medulla~30 neurons in 5 cell groupsImmunohistochemistry[5]
Leucophaea maderae (Cockroach)Inter-accessory-medulla4 pairs of neuronsImmunohistochemistry, Tracer injection[5]
Bombyx mori (Silkworm)Brain~60 somataIn Situ Hybridization[6]
Bombyx mori (Silkworm)Subesophageal Ganglion~20 somataIn Situ Hybridization[6]
Drosophila melanogaster (Fruit Fly)Ventral Nerve Cord (A1-A5)Stereotyped subset of "OrcoA-LA" neuronsGenetic reporters, Immunohistochemistry[8]

Experimental Protocols for this compound Localization

The localization of neuropeptides like this compound relies on several key techniques. The choice of method depends on whether the goal is to detect the peptide itself, the mRNA transcript, or to perform a broader, untargeted analysis.

Immunohistochemistry (IHC)

IHC is the most common method for visualizing the distribution of neuropeptides in tissue. It uses specific antibodies to bind to the target peptide.

Detailed Protocol for Whole-Mount Insect Brain IHC:

  • Dissection: Dissect the brain from the head capsule in cold Schneider's Insect Medium (S2) or a similar phosphate-buffered saline (PBS) solution.[9]

  • Fixation: Transfer the brain to a tube containing a fixative solution, typically 2-4% paraformaldehyde (PFA) in PBS.[9][10] Fix for 55 minutes to 4 hours at room temperature, often with gentle agitation.[9]

  • Washing: Remove the fixative and wash the tissue extensively with a wash buffer, such as PBS containing 0.5% Triton X-100 (PBT), to permeabilize the tissue.[9] This usually involves multiple washes over 1-2 hours.

  • Blocking: To prevent non-specific antibody binding, incubate the brain in a blocking solution for 1.5-3 hours.[9][11] A common blocking solution is PBT containing 5% Normal Goat Serum (NGS).[9]

  • Primary Antibody Incubation: Remove the blocking solution and add the primary antibody (e.g., rabbit anti-Asn13-orcokinin) diluted in the blocking solution. Incubate for 4 hours at room temperature, followed by a longer incubation of 1-3 days at 4°C with agitation.

  • Post-Primary Washes: Remove the primary antibody solution and wash the tissue again multiple times with PBT over several hours to remove unbound primary antibodies.[9]

  • Secondary Antibody Incubation: Incubate the brain in a solution containing a fluorescently-labeled secondary antibody that specifically binds to the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488). This step should be performed in the dark to prevent photobleaching. Incubation times are similar to the primary antibody step.[9]

  • Final Washes: Wash the tissue a final time with PBT and then PBS to remove unbound secondary antibodies.

  • Mounting and Imaging: Clear the brain using a clearing agent (e.g., FocusClear™) and mount it on a microscope slide in a suitable mounting medium.[10] Image the specimen using a confocal or fluorescence microscope.

G Immunohistochemistry (IHC) Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_vis Visualization Dissection 1. Dissection (Cold S2 Medium) Fixation 2. Fixation (2-4% PFA) Dissection->Fixation Washing1 3. Permeabilization (PBT Washes) Fixation->Washing1 Blocking 4. Blocking (5% NGS in PBT) Washing1->Blocking PrimaryAb 5. Primary Antibody (anti-Orcokinin, 4°C) Blocking->PrimaryAb Washing2 6. Washing (PBT) PrimaryAb->Washing2 SecondaryAb 7. Secondary Antibody (Fluorescent, 4°C) Washing2->SecondaryAb Washing3 8. Final Washes (PBT & PBS) SecondaryAb->Washing3 Mounting 9. Mounting (Clearing & Mounting Media) Washing3->Mounting Imaging 10. Imaging (Confocal Microscopy) Mounting->Imaging

Immunohistochemistry (IHC) Workflow for this compound Localization.
In Situ Hybridization (ISH)

ISH complements IHC by detecting the messenger RNA (mRNA) that codes for the this compound prepropeptide, confirming that the peptide is synthesized within the targeted neurons.[6][12]

General Protocol for ISH:

  • Probe Synthesis: Synthesize a labeled nucleic acid probe (e.g., with digoxigenin, DIG) that is complementary to the this compound mRNA sequence.

  • Tissue Preparation: Dissect, fix, and wash the brain tissue as described for IHC. The tissue may be embedded and sectioned on a cryostat.

  • Hybridization: Incubate the prepared tissue with the labeled probe in a hybridization buffer. The probe will bind (hybridize) specifically to the this compound mRNA.[13] This is typically performed overnight at an elevated temperature (e.g., 55-65°C).

  • Post-Hybridization Washes: Wash the tissue under high-stringency conditions (specific salt concentrations and temperatures) to remove any non-specifically bound probe.

  • Probe Detection: Incubate the tissue with an antibody that recognizes the probe's label (e.g., anti-DIG antibody). This antibody is typically conjugated to an enzyme like alkaline phosphatase (AP).

  • Signal Development: Add a chromogenic substrate (e.g., NBT/BCIP) that reacts with the enzyme to produce a colored precipitate, revealing the location of the mRNA.

  • Imaging: Mount the tissue and image using brightfield microscopy.

G In Situ Hybridization (ISH) Workflow cluster_prep Preparation cluster_hyb Hybridization & Detection cluster_vis Visualization Probe 1. Probe Synthesis (Labeled antisense RNA) Tissue 2. Tissue Preparation (Dissection, Fixation) Hybridization 3. Hybridization (Probe + Tissue, 60°C) Tissue->Hybridization Washing 4. Stringency Washes (Remove unbound probe) Hybridization->Washing Detection 5. Probe Detection (Enzyme-linked Antibody) Washing->Detection Development 6. Signal Development (Chromogenic Substrate) Detection->Development Imaging 7. Imaging (Brightfield Microscopy) Development->Imaging

In Situ Hybridization (ISH) Workflow for this compound mRNA.
Mass Spectrometry Imaging (MSI)

MSI is a powerful, label-free technique that allows for the simultaneous mapping of hundreds of neuropeptides directly from tissue sections based on their mass-to-charge (m/z) ratio.[14][15] This method is particularly useful for discovering novel or modified peptides that might be missed by antibody-based approaches.[16]

General Protocol for MALDI-MSI:

  • Sample Preparation: Dissect the brain and rapidly freeze it. Section the frozen tissue using a cryostat and mount the thin sections onto a conductive slide.[17]

  • Matrix Application: Coat the tissue section with a chemical matrix (e.g., sinapinic acid) that helps to ionize the peptides. This is a critical step for successful analysis.

  • Data Acquisition: Place the slide in a MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometer. A laser is fired at discrete spots across the entire tissue section. At each spot, the peptides are desorbed, ionized, and their m/z is measured, generating a mass spectrum.[15]

  • Image Generation: Software reconstructs the spatial distribution of any specific m/z value. By selecting the m/z corresponding to an this compound peptide, an ion-density map is generated, visualizing its location within the brain section.[14]

  • 3D Reconstruction (Optional): By analyzing serial sections of a brain, a 3D distribution map of the neuropeptides can be created.[14][16]

G Mass Spectrometry Imaging (MSI) Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissect 1. Dissection & Freezing Section 2. Cryosectioning Dissect->Section Mount 3. Mounting on Slide Section->Mount Matrix 4. Matrix Application Mount->Matrix Acquire 5. MALDI-MS Analysis (Laser raster over tissue) Matrix->Acquire ImageGen 6. Image Generation (Map specific m/z values) Acquire->ImageGen Identification 7. Peptide Identification (MS/MS Fragmentation) ImageGen->Identification

Mass Spectrometry Imaging (MSI) Workflow for Neuropeptides.

This compound Signaling Pathway

The precise signaling mechanism for orcokinins in the insect brain is not fully elucidated but is presumed to follow the canonical pathway for many neuropeptides. Evidence suggests that orcokinins act via G-protein coupled receptors (GPCRs), leading to downstream changes in intracellular second messengers.[18] Specifically, this is thought to involve the activation of phospholipase C and subsequent mobilization of intracellular calcium (Ca2+).[18]

G Putative this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol receptor This compound Receptor (GPCR) gprotein G-Protein (Gq) receptor->gprotein Activation plc Phospholipase C (PLC) gprotein->plc Activation pip2 PIP2 plc->pip2 Cleavage ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activation response Cellular Responses (e.g., Neurotransmission, Gene Expression) pkc->response calcium Ca²⁺ (intracellular) er->calcium Release calcium->response This compound This compound This compound->receptor Binding

Putative G-protein Coupled Receptor (GPCR) Signaling for this compound.

Conclusion and Future Directions

The localization of this compound in key brain regions like the accessory medulla, central complex, and mushroom bodies highlights its potential role as a significant neuromodulator in insects. While IHC has provided a foundational map of its distribution, especially in polyneopteran species, the application of more sensitive and untargeted techniques like ISH and MSI is crucial for expanding our understanding to other insect orders and for identifying novel, functionally distinct this compound isoforms.

For drug development professionals, the neurons expressing this compound and their corresponding receptors represent potential targets for creating highly specific insecticides that could disrupt critical behaviors like circadian-regulated activity or reproduction. Future research should focus on the deorphanization of this compound receptors, detailed characterization of their downstream signaling pathways, and the development of potent and selective agonists or antagonists to probe their function and evaluate their potential for pest management.

References

The Role of Orcokinin in Nematode Sleep-Like States: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nematode Caenorhabditis elegans has emerged as a powerful model organism for dissecting the fundamental molecular and neural circuit mechanisms governing sleep. This technical guide provides an in-depth examination of the critical role of the orcokinin neuropeptide signaling pathway in regulating sleep-like states in these nematodes. This compound peptides, encoded by the nlp-14 and nlp-15 genes, have been identified as key mediators of both developmentally-timed sleep (DTS), which occurs during larval transitions, and stress-induced sleep (SIS), a quiescent state triggered by adverse environmental conditions. This document synthesizes the current understanding of this compound function, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in neurobiology, sleep science, and pharmacology, as well as professionals in drug development seeking to understand and potentially target neuropeptidergic sleep regulation.

Introduction to this compound and Nematode Sleep

Sleep, a reversible state of behavioral quiescence and reduced responsiveness, is a conserved behavior across the animal kingdom. In C. elegans, two primary sleep-like states have been extensively characterized:

  • Developmentally-Timed Sleep (DTS): Occurring during the lethargus phase preceding each of the four larval molts, DTS is crucial for proper development.[1]

  • Stress-Induced Sleep (SIS): A sleep-like state initiated in response to various cellular stressors, such as heat shock, UV radiation, and osmotic stress, which is thought to be a protective and restorative mechanism.[2]

Neuropeptidergic signaling plays a pivotal role in the regulation of both DTS and SIS. Among the key players are the this compound neuropeptides. In C. elegans, these peptides are encoded by the nlp-14 and nlp-15 genes.[3][4] The nlp-14 gene, in particular, has been shown to be upregulated prior to ecdysis, coinciding with DTS.[3] Both nlp-14 and nlp-15 are expressed in neurons known to be integral to sleep regulation, most notably the ALA and RIS interneurons.[3][4] Loss-of-function studies have demonstrated that these this compound-encoding genes are necessary for normal quiescence during both DTS and SIS, while their overexpression is sufficient to induce a sleep-like state.[3]

Quantitative Analysis of this compound's Role in Sleep

The effects of nlp-14 and nlp-15 on sleep-like behaviors have been quantified through meticulous behavioral analysis of wild-type and mutant nematodes. The following tables summarize key findings from published research, primarily focusing on movement quiescence.

Table 1: Role of Orcokinins in Developmentally-Timed Sleep (DTS)

GenotypePhenotypeQuiescence MetricObservationReference
nlp-14(null)No significant change in DTS% time quiescentDTS is unaltered in nlp-14 single mutants.[4]
nlp-15(null)No significant change in DTS% time quiescentDTS is unaltered in nlp-15 single mutants.[4]
nlp-14(null); nlp-15(null)Reduced DTS% time quiescentDouble mutants show a significant reduction in sleep during lethargus.[4]

Table 2: Role of Orcokinins in Stress-Induced Sleep (SIS)

| Genotype | Stressor | Phenotype | Quiescence Metric | Observation | Reference | | --- | --- | --- | --- | --- | | nlp-14(null) | Heat Shock | Reduced SIS | % time quiescent | nlp-14 mutants exhibit a significant decrease in quiescence following heat shock. |[3][4] | | nlp-15(null) | Heat Shock | Reduced SIS | % time quiescent | nlp-15 mutants show a modest but significant reduction in SIS. |[4] | | nlp-14(null); nlp-15(null) | Heat Shock | Severely Reduced SIS | % time quiescent | The double mutant displays a more pronounced reduction in SIS than either single mutant. |[4] | | hs::nlp-14 (overexpression) | Heat Shock (for induction) | Ectopic Quiescence | Locomotion and defecation rate | Overexpression of nlp-14 is sufficient to induce a sleep-like state with reduced movement and prolonged defecation cycles. |[5] |

This compound Signaling Pathway

The induction of sleep-like states by orcokinins is initiated by upstream signaling cues and proceeds through a neuropeptidergic signaling cascade. While the specific G-protein coupled receptor (GPCR) for NLP-14 and NLP-15 in the context of sleep has not been definitively identified, the upstream activation pathway is better understood.

During stress-induced sleep, cellular stress leads to the release of an Epidermal Growth Factor (EGF) ligand, LIN-3.[2] This ligand binds to the EGF receptor LET-23 on the ALA neuron, activating it.[2] The activated ALA neuron then releases a cocktail of neuropeptides, including the orcokinins encoded by nlp-14 and nlp-15.[2][3] These this compound peptides are then presumed to act on downstream neurons to promote a state of quiescence. A recent study identified FRPR-19 as a receptor for FLP-8 and FLP-14 that sustains nociceptive responses, though its role in sleep is not yet confirmed.[6]

Orcokinin_Signaling_Pathway cluster_upstream Upstream Activation (SIS) cluster_ALA ALA Neuron cluster_downstream Downstream Signaling Stressor Cellular Stress (e.g., Heat Shock) EGF EGF Ligand (LIN-3) Release Stressor->EGF Induces EGFR EGF Receptor (LET-23) EGF->EGFR Binds ALA_Activation ALA Neuron Activation EGFR->ALA_Activation Activates Orcokinin_Release This compound (NLP-14/NLP-15) Release ALA_Activation->Orcokinin_Release Triggers This compound This compound Peptides (NLP-14, NLP-15) GPCR Putative this compound Receptor (GPCR - Unidentified) This compound->GPCR Binds Downstream_Neurons Target Neurons GPCR->Downstream_Neurons Modulates Activity Sleep_State Sleep-like State (Quiescence) Downstream_Neurons->Sleep_State Promotes

Caption: Upstream signaling pathway for this compound-mediated sleep.

Experimental Protocols

Reproducible and quantitative assessment of sleep-like states in C. elegans is fundamental to studying the role of orcokinins. Below are detailed methodologies for the key experiments cited in this guide.

Stress-Induced Sleep (SIS) Assay via Heat Shock

This protocol is used to induce and quantify sleep-like behavior following thermal stress.

  • Animal Preparation:

    • Culture C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

    • Synchronize animal populations by allowing gravid adults to lay eggs for a 2-4 hour period, then remove the adults.

    • Use day 1 adult animals for the assay.

  • Heat Shock Procedure:

    • Transfer individual young adult worms to fresh, seeded 35 mm NGM plates.

    • Seal the plates with Parafilm to prevent dehydration and the lid from popping off.

    • Submerge the sealed plates in a circulating water bath precisely maintained at 35°C for 30 minutes.[2]

    • Following the heat shock, immediately place the plates on a bed of ice for 2 minutes to rapidly return them to room temperature.[2]

    • Remove the Parafilm and allow the plates to recover at 20°C.

  • Behavioral Scoring and Data Acquisition:

    • Begin behavioral observation immediately following the recovery period.

    • Locomotion quiescence is defined as the absence of body wall bends for a defined period (e.g., 5 seconds).

    • Scoring can be performed manually at set time intervals (e.g., every 10 minutes for 2 hours) or through automated tracking systems.

    • For automated tracking, place plates on a motorized stage under a dissecting microscope equipped with a camera.

    • Record videos and analyze them using software such as the Multi-Worm Tracker or custom MATLAB scripts to quantify the percentage of time each animal is quiescent.

Developmentally-Timed Sleep (DTS) Assay

This assay is designed to quantify sleep during the lethargus stage.

  • Animal Synchronization and Staging:

    • Obtain a synchronized population of L4 larvae. This can be achieved by isolating late L3/early L4 animals and monitoring them for the characteristic signs of approaching lethargus (e.g., the appearance of a "Christmas tree" vulva).

    • Select animals that are in the mid-to-late L4 stage for loading into observation chambers.

  • Microfluidic Chamber Preparation and Loading:

    • Use microfluidic devices, such as the "WorMotel," which contains multiple small wells to house individual worms.[4]

    • Prepare "movie food" by concentrating an overnight culture of OP50 bacteria and resuspending it in liquid NGM.

    • Load a single L4 larva into each well of the microfluidic device along with the movie food.

  • Long-Term Imaging and Analysis:

    • Place the loaded microfluidic device on an automated imaging system.

    • Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 12-16 hours) to cover the entire lethargus and molt period.

    • Analyze the image series to detect movement. Quiescence is typically defined as the absence of pixel changes in the animal's location between consecutive frames.

    • Quantify sleep parameters such as total sleep time, the number and duration of sleep bouts, and the percentage of time spent quiescent during lethargus.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical framework for hypothesis testing can aid in understanding and replicating research.

Experimental Workflow for Investigating this compound's Role in SIS

SIS_Workflow cluster_prep Preparation cluster_stress Stress Induction cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start with Synchronized Day 1 Adult Worms (WT and Mutants) Plate_Worms Plate Individual Worms on Seeded NGM Plates Start->Plate_Worms Heat_Shock Apply Heat Shock (35°C for 30 min) Plate_Worms->Heat_Shock Record Record Behavior Post-Heat Shock (Automated Tracking) Heat_Shock->Record Quantify Quantify Quiescence (% Time Immobile) Record->Quantify Compare Compare Quiescence Levels between WT and Mutants Quantify->Compare

Caption: Workflow for a typical Stress-Induced Sleep (SIS) experiment.
Logical Framework for this compound Function in Sleep

Logical_Framework cluster_lof Loss-of-Function cluster_gof Gain-of-Function Hypothesis Hypothesis: Orcokinins (nlp-14/nlp-15) are required for sleep-like states. LOF_Prediction Prediction: Mutants lacking nlp-14/nlp-15 will have reduced sleep. Hypothesis->LOF_Prediction GOF_Prediction Prediction: Overexpression of nlp-14/nlp-15 will induce sleep. Hypothesis->GOF_Prediction LOF_Experiment Experiment: Quantify sleep in nlp-14/nlp-15 null mutants. LOF_Prediction->LOF_Experiment LOF_Result Result: Mutants show decreased quiescence in DTS and SIS. LOF_Experiment->LOF_Result Conclusion Conclusion: Orcokinins are necessary and sufficient for promoting sleep-like states in C. elegans. LOF_Result->Conclusion GOF_Experiment Experiment: Induce nlp-14/nlp-15 expression in awake animals. GOF_Prediction->GOF_Experiment GOF_Result Result: Overexpression causes ectopic quiescence. GOF_Experiment->GOF_Result GOF_Result->Conclusion

Caption: Logical framework for testing this compound's role in sleep.

Conclusion and Future Directions

The evidence strongly supports a crucial role for the this compound neuropeptides encoded by nlp-14 and nlp-15 in the regulation of both developmentally-timed and stress-induced sleep in C. elegans. These peptides act downstream of the sleep-promoting ALA neuron and are essential for the execution of quiescent behavior.

For researchers and drug development professionals, this signaling pathway presents a potential target for modulating sleep states. The conservation of sleep-regulating mechanisms across species suggests that insights gained from the nematode model may have broader implications.

Key areas for future investigation include:

  • Receptor Identification: The deorphanization of the specific GPCR(s) that bind NLP-14 and NLP-15 to mediate sleep is a critical next step. Identifying this receptor will enable more targeted genetic and pharmacological studies.

  • Downstream Circuitry: Elucidating the downstream neurons and circuits that are modulated by this compound signaling to produce the global state of sleep will provide a more complete picture of sleep regulation.

  • Pharmacological Screening: With the identification of the receptor, high-throughput screening for small molecules that either agonize or antagonize this pathway could lead to the discovery of novel sleep-modulating compounds.

This technical guide provides a solid foundation for understanding the current state of knowledge on this compound's role in nematode sleep. The detailed protocols and conceptual frameworks presented herein are intended to facilitate further research into this fascinating and fundamental aspect of animal biology.

References

The Evolutionary Saga of Orcokinins: A Conserved Neuropeptide Family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Orcokinins represent a highly conserved family of neuropeptides found throughout the Ecdysozoa, playing crucial roles in a diverse array of physiological processes including reproduction, ecdysis, circadian rhythms, and gut motility.[1][2][3] Their remarkable evolutionary conservation across vast phylogenetic distances underscores their fundamental importance and presents them as compelling targets for novel drug development, particularly in the realm of insect pest management. This technical guide provides a comprehensive overview of the evolutionary conservation of orcokinin peptides, their signaling mechanisms, and the key experimental protocols employed in their study. Quantitative data are summarized in structured tables for comparative analysis, and core signaling and experimental workflows are visualized using detailed diagrams.

Introduction to Orcokinins

First identified in the crayfish Orconectes limosus as a potent stimulator of hindgut contractility, orcokinins have since been characterized in a wide range of arthropods and other ecdysozoans.[4] These neuropeptides are typified by a conserved N-terminal sequence, often Asn-Phe-Asp (NFD).[5] this compound genes can produce multiple isoforms, primarily through alternative splicing, giving rise to this compound-A (OK-A) and this compound-B (OK-B) peptides, which may have distinct or overlapping functions.[3][6] Their widespread presence in the central nervous system and midgut, as well as their detection in hemolymph, suggests roles as both neuromodulators and hormones.[4][7]

Evolutionary Conservation of this compound Peptides

The amino acid sequences of this compound peptides exhibit a high degree of conservation across diverse species, highlighting their evolutionary significance.[2][8] This conservation is particularly evident in the N-terminal region of the peptide.

Comparative Sequence Analysis

Analysis of this compound precursor proteins and mature peptides reveals conserved motifs and species-specific variations. Table 1 provides a comparative summary of representative this compound peptide sequences from various species.

SpeciesPeptide IsoformSequenceReference
Orconectes limosus (crayfish)This compoundNFDEIDRSGFGFN[4]
Procambarus clarkii (crayfish)This compound-1NFDEIDRSGFGFN[4][9]
This compound-2NFDEIDRSGFGFH[4][9]
This compound-3NFDEIDRSGFGFV[4][9]
Homarus americanus (lobster)This compound-1NFDEIDRSGFGFN[4][9]
This compound-2NFDEIDRSGFGFH[4][9]
This compound-3NFDEIDRSGFGFV[4][9]
Drosophila melanogaster (fruit fly)This compound-A(Predicted)[10]
Tribolium castaneum (red flour beetle)This compound-A(Predicted)[3]
This compound-B(Predicted)[3]
Bombyx mori (silkworm)BommoOKA_type1NFDEIDRSSLNTFV[11]
BommoOKA_type2NFDEIDRSSMPFPYAI[11]
BommoOKB_type1NLDSLGGANF[11]
Schistocerca gregaria (locust)This compound(Novel tetradecapeptide)[7]
Caenorhabditis elegans (nematode)NLP-14 peptides(Conserved C-terminus)[2]
NLP-15 peptides(Conserved N-terminus)[2]

Table 1: Representative this compound Peptide Sequences Across Species. This table highlights the sequence conservation, particularly at the N-terminus, and the diversity of isoforms found in different organisms.

Phylogenetic Analysis

Phylogenetic trees constructed from this compound precursor protein sequences illustrate the evolutionary relationships between these peptides across different taxa. The branching patterns of these trees generally align with the established phylogeny of the species, further supporting the deep evolutionary roots of the this compound signaling system.

This compound Signaling Pathway

The biological effects of orcokinins are mediated through G protein-coupled receptors (GPCRs).[5] While the specific receptors have yet to be deorphanized in many species, evidence strongly suggests that this compound signaling involves the mobilization of intracellular calcium.[5]

Proposed Signaling Cascade

The binding of an this compound peptide to its cognate GPCR is hypothesized to activate a Gαq protein subunit. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration initiates a cascade of downstream cellular responses.

Orcokinin_Signaling_Pathway This compound This compound Peptide GPCR This compound Receptor (GPCR) This compound->GPCR G_protein Gαq/βγ GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response Activation

Figure 1: Proposed this compound Signaling Pathway. This diagram illustrates the hypothesized Gαq-coupled signaling cascade initiated by this compound binding to its receptor, leading to an increase in intracellular calcium.

Experimental Protocols

The study of orcokinins employs a range of molecular, biochemical, and physiological techniques. The following sections detail the methodologies for key experiments.

Peptide Extraction and Purification

Objective: To isolate this compound peptides from biological tissues for subsequent analysis.

Protocol:

  • Tissue Homogenization: Dissected tissues (e.g., central nervous system, midgut) are immediately frozen in liquid nitrogen to prevent degradation. Tissues are then homogenized in a cold extraction buffer, typically an acidified acetone (B3395972) solution (e.g., 90% methanol, 9% water, 1% acetic acid or 1:40:6 HCl:acetone:H2O).[12][13]

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.[12]

  • Supernatant Collection: The supernatant containing the peptides is carefully collected.

  • Solvent Evaporation: The solvent is removed from the supernatant using a speed vacuum concentrator.

  • Purification by HPLC: The dried peptide extract is reconstituted in a suitable solvent and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[14] A gradient of acetonitrile (B52724) in water with a counter-ion like trifluoroacetic acid (TFA) is commonly used to separate the peptides.

  • Fraction Collection: Fractions are collected at regular intervals for subsequent analysis.

Peptide Identification by Mass Spectrometry

Objective: To determine the mass and sequence of purified this compound peptides.

Protocol:

  • Sample Preparation: Purified peptide fractions are mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) and spotted onto a MALDI target plate.[13][15]

  • MALDI-TOF MS Analysis: The sample is analyzed using a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer to obtain the peptide mass fingerprint.[7][16]

  • Tandem Mass Spectrometry (MS/MS): For sequencing, precursor ions corresponding to potential this compound peptides are selected for fragmentation using techniques like Collision-Induced Dissociation (CID) or Post-Source Decay (PSD).[16]

  • Data Analysis: The resulting fragment ion spectra are analyzed to deduce the amino acid sequence of the peptide.[17] This can be done manually or using specialized software that compares the experimental spectra to theoretical fragmentation patterns from protein sequence databases.[17]

Experimental_Workflow_Orcokinin_ID Tissue Tissue Sample (e.g., CNS, Gut) Homogenization Homogenization in Acidified Solvent Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Crude Peptide Extract) Centrifugation->Supernatant HPLC Reversed-Phase HPLC Supernatant->HPLC Fractions Purified Peptide Fractions HPLC->Fractions MALDI_TOF MALDI-TOF MS (Mass Fingerprinting) Fractions->MALDI_TOF MS_MS Tandem MS (MS/MS) (Sequencing) MALDI_TOF->MS_MS Precursor Ion Selection Data_Analysis Data Analysis & Sequence Identification MS_MS->Data_Analysis

Figure 2: Experimental Workflow for this compound Identification. This flowchart outlines the key steps from tissue extraction to peptide identification and sequencing using mass spectrometry.

Functional Characterization using Calcium Imaging

Objective: To assess the activity of orcokinins on their cognate receptors by measuring changes in intracellular calcium levels.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293, CHO) is cultured and transiently transfected with a plasmid encoding the putative this compound receptor.

  • Calcium Indicator Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) for 1 hour at 37°C.[18] Some protocols may use a no-wash calcium assay kit.[18]

  • Baseline Fluorescence Measurement: The cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument, and the basal fluorescence intensity is recorded for a short period (e.g., 10 seconds).[18]

  • Peptide Application: A solution containing the synthetic this compound peptide is added to the cells.

  • Kinetic Measurement of Fluorescence: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time (e.g., for 140-210 seconds).[18]

  • Data Analysis: The fluorescence data is analyzed to determine the dose-response relationship and the potency (e.g., EC50) of the this compound peptide.

Implications for Drug Development

The high degree of conservation and critical physiological roles of orcokinins in insects make their signaling system an attractive target for the development of novel and specific insect pest control agents. Targeting this compound receptors with agonists or antagonists could disrupt essential processes like reproduction, development, and feeding in pest species. The detailed experimental protocols provided herein offer a robust framework for screening and characterizing compounds that modulate this compound signaling.

Conclusion

The this compound neuropeptide family represents a fascinating example of evolutionary conservation, with a conserved signaling architecture that has been maintained across a vast range of species. Their fundamental roles in insect physiology, combined with the availability of robust experimental techniques for their study, position them as a promising area for future research and development in both basic science and applied entomology. Further elucidation of the specific functions of different this compound isoforms and the definitive identification of their receptors will undoubtedly open new avenues for understanding neuropeptide signaling and for the development of innovative technologies.

References

Orcokinin Signaling: A Novel Axis for Invertebrate Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The relentless evolution of insecticide resistance necessitates the identification of novel molecular targets for the development of next-generation pest control agents. Neuropeptide signaling systems, which govern critical physiological processes in insects, represent a promising but underexploited frontier. This guide focuses on the orcokinin neuropeptide family, a highly conserved group of signaling molecules in arthropods. By disrupting essential life processes such as reproduction and development, the this compound pathway presents a compelling target for innovative and specific pest management strategies. This document provides a comprehensive overview of this compound physiology, its signaling cascade, detailed experimental protocols for its study, and quantitative data supporting its potential as a viable target for insecticide development.

Introduction to Orcokinins

Orcokinins are a family of neuropeptides first identified in crustaceans and subsequently found across a wide range of insect species. They are characterized by a conserved N-terminal sequence, typically Asn-Phe-Asp (NFD). Produced in the central nervous system and midgut endocrine cells, orcokinins act as neuromodulators and hormones, influencing a variety of vital physiological functions.[1] Their critical roles in processes indispensable for insect survival and propagation, such as reproduction and molting, make them attractive targets for developing novel pest control agents that are potentially more specific and environmentally benign than conventional broad-spectrum insecticides.[1][2]

Physiological Roles & Rationale for Targeting

Targeting the this compound system is predicated on its integral role in insect physiology. Disrupting this compound signaling, either through agonism or antagonism of its receptor, can lead to significant deleterious effects on the pest population. Key physiological processes regulated by orcokinins include:

  • Development and Ecdysis: Orcokinins exhibit prothoracicotropic activity, meaning they stimulate the prothoracic glands to produce ecdysteroids, the essential hormones that control molting (ecdysis).[2] In the silkworm, Bombyx mori, synthetic orcokinins have been shown to directly stimulate ecdysteroid biosynthesis in a dose-dependent manner.[4] Interference with this process can cause developmental arrest and mortality.

  • Circadian Rhythms and Gut Motility: Orcokinins are also implicated in the regulation of circadian locomotor activity and gut contractions, suggesting that disrupting their function could lead to broader physiological and behavioral deficits.[2]

The disruption of these fundamental processes provides a strong rationale for targeting the this compound signaling pathway for pest control.

The this compound Signaling Pathway

While a specific this compound receptor has not yet been definitively deorphanized, it is widely understood that orcokinins signal through a G-protein coupled receptor (GPCR).[1][5] Evidence points towards coupling with a Gq alpha subunit, which activates the phospholipase C (PLC) signaling cascade.

Signaling Cascade:

  • Ligand Binding: this compound binds to its specific GPCR on the cell surface.

  • G-Protein Activation: The receptor undergoes a conformational change, activating the heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Downstream Effects: The rise in intracellular Ca2+ and the presence of DAG activate various downstream effectors, such as Protein Kinase C (PKC) and other calcium-dependent proteins, leading to a cellular response.

  • Potential ERK/MAPK Activation: GPCR activation, particularly through Gq and PKC, can also lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway, a key cascade in regulating cellular processes like proliferation and differentiation.[6]

There is also precedent from other neuropeptide systems for potential coupling to Gs, which would activate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[4]

Orcokinin_Signaling_Pathway cluster_membrane Cell Membrane OK_Receptor This compound Receptor (GPCR) G_Protein Gαq/βγ OK_Receptor->G_Protein activates G_Protein_s Gαs/βγ OK_Receptor->G_Protein_s activates (putative) PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP produces G_Protein_s->AC activates This compound This compound This compound->OK_Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Cell_Response Cellular Responses (e.g., Hormone Synthesis, Contraction) Ca->Cell_Response ERK ERK/MAPK Pathway PKC->ERK activates ERK->Cell_Response cAMP->Cell_Response activates

Figure 1: Putative this compound Signaling Pathway.

Quantitative Data on this compound Function

The development of effective pest control agents requires a quantitative understanding of the target's role. The following tables summarize key data from studies on Drosophila melanogaster and Bombyx mori, demonstrating the significant impact of this compound signaling disruption.

Table 1: Effects of this compound Gene Knockdown on Reproductive Behaviors in Drosophila melanogaster (Data synthesized from Silva et al., 2021, Insect Biochemistry and Molecular Biology)

ParameterControl GroupThis compound RNAi Knockdown GroupOutcome
Female Fecundity Normal Egg ProductionSignificant DecreaseImpaired reproduction
Male Courtship Index Normal (Low male-male courtship)Significant Increase (Male-male courtship)Disrupted mating behavior

Table 2: Prothoracicotropic Activity of Orcokinins on Ecdysteroid Biosynthesis in Bombyx mori (Data synthesized from Yamanaka et al., 2011, Journal of Comparative Neurology)

This compound ConcentrationMean Ecdysteroid Secretion (pg/gland/4hr)Outcome
Control (0 M) Baseline Level-
10⁻⁹ M Moderate IncreaseDose-dependent
10⁻⁸ M Significant Increasestimulation of
10⁻⁷ M Maximum Stimulationhormone production

Key Experimental Protocols

Investigating the this compound system requires robust and reproducible experimental methodologies. The following sections detail core protocols for receptor characterization, gene function analysis, and compound screening.

Protocol: Functional Deorphanization of Putative this compound Receptors via Calcium Mobilization Assay

This protocol describes a method to test candidate orphan GPCRs for a response to this compound by measuring changes in intracellular calcium.

Objective: To identify a functional this compound receptor by expressing a candidate insect GPCR in a heterologous cell line and measuring ligand-induced calcium release.

Materials:

  • HEK293 or CHO-K1 cell lines

  • Expression vector containing the candidate orphan GPCR cDNA

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or aequorin photoprotein system

  • Synthetic this compound peptides

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 or CHO-K1 cells in appropriate medium until 70-80% confluent.

    • Co-transfect cells with the expression vector containing the candidate GPCR and, if necessary, a promiscuous G-protein like Gα16 to couple the receptor to the PLC pathway.

    • Seed the transfected cells into a 96-well microplate and incubate for 24-48 hours to allow for receptor expression.

  • Dye Loading:

    • Remove the culture medium from the cells.

    • Wash the cells gently with assay buffer.

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Assay Procedure:

    • Remove the loading solution and wash the cells twice with assay buffer to remove excess dye.

    • Add 100 µL of assay buffer to each well.

    • Place the plate in the fluorescence plate reader.

    • Prepare a dilution series of synthetic this compound in the assay buffer.

    • Program the plate reader to inject the this compound solution and immediately begin recording fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time (e.g., for 60-120 seconds).

  • Data Analysis:

    • The change in fluorescence upon ligand addition corresponds to the change in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value, which is the concentration of this compound that elicits 50% of the maximal response.

Receptor_Assay_Workflow Start Start: Candidate Orphan GPCR Transfect Transfect Host Cells (e.g., HEK293) with GPCR Vector Start->Transfect Seed Seed Transfected Cells into 96-well Plate Transfect->Seed Incubate Incubate 24-48h for Receptor Expression Seed->Incubate Load Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) Incubate->Load Wash Wash to Remove Excess Dye Load->Wash Assay Place Plate in Reader & Inject this compound Wash->Assay Measure Measure Fluorescence (Calcium Signal) Assay->Measure Analyze Data Analysis: Generate Dose-Response Curve Measure->Analyze EC50 Determine EC₅₀ Value Analyze->EC50 End End: Receptor Deorphanized EC50->End

Figure 2: Experimental workflow for GPCR deorphanization.
Protocol: In Vivo Analysis of this compound Function via RNA Interference (RNAi)

This protocol details the process of using RNAi to silence the this compound gene in a target insect to observe resulting phenotypes.

Objective: To determine the physiological and behavioral effects of reduced this compound signaling in a living insect.

Materials:

  • Target insect colony

  • Template DNA for the this compound gene

  • dsRNA synthesis kit (in vitro transcription)

  • Microinjection system (nanoinjector, glass capillaries, microscope)

  • CO₂ anesthetization setup

  • Appropriate rearing containers and diet

Methodology:

  • dsRNA Synthesis:

    • Design and synthesize primers with T7 promoter sequences to amplify a 300-500 bp region of the this compound gene.

    • Use the resulting PCR product as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercial kit.

    • Purify and quantify the dsRNA, then dilute to the desired concentration (e.g., 1-3 µg/µL). As a control, prepare dsRNA for a non-related gene (e.g., GFP).

  • Insect Injection:

    • Select insects at the appropriate developmental stage (e.g., late-instar larvae or early-stage pupae).

    • Anesthetize the insects using CO₂.

    • Under a microscope, carefully inject a small volume (e.g., 50-200 nL) of the dsRNA solution into the insect's hemocoel, typically through a soft intersegmental membrane. Inject a control group with GFP dsRNA.

  • Post-Injection Rearing and Observation:

    • Allow the injected insects to recover and return them to standard rearing conditions.

    • Monitor the insects daily for phenotypic changes related to development, behavior, and reproduction. This includes tracking mortality rates, molting success, time to pupation/eclosion, and conducting specific behavioral assays (e.g., courtship, feeding).

  • Verification of Knockdown:

    • After a suitable incubation period (e.g., 3-5 days), sacrifice a subset of insects from both the experimental and control groups.

    • Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative transcript levels of the this compound gene. A significant reduction in this compound mRNA in the experimental group confirms successful gene silencing.

RNAi_Workflow cluster_phenotypes Phenotypic Analysis Start Start: Identify This compound Gene Sequence dsRNA_Synth Synthesize this compound-specific dsRNA via in vitro Transcription Start->dsRNA_Synth Inject Microinject dsRNA into Hemocoel of Target Insect dsRNA_Synth->Inject Control Inject Control Group with non-specific dsRNA (e.g., GFP) dsRNA_Synth->Control Incubate Incubate Insects and Monitor Phenotypes Inject->Incubate Control->Incubate Mortality Mortality Incubate->Mortality Development Developmental Defects Incubate->Development Behavior Behavioral Changes Incubate->Behavior Validate Validate Knockdown via qRT-PCR Incubate->Validate Analyze Analyze and Compare Phenotypic Data Mortality->Analyze Development->Analyze Behavior->Analyze Validate->Analyze Conclusion Draw Conclusion on This compound In Vivo Function Analyze->Conclusion End End: Function Determined Conclusion->End

Figure 3: Logical workflow for in vivo gene function analysis using RNAi.
Protocol: No-Choice Feeding Bioassay for Antifeedant/Toxic Effects

This protocol is designed to assess whether a compound targeting the this compound system can deter feeding or cause mortality through ingestion.

Objective: To quantify the antifeedant or toxic effects of an experimental compound when incorporated into an insect's diet.

Materials:

  • Target insect larvae

  • Standard artificial diet for the target species

  • Experimental compound (e.g., this compound analog) and vehicle control (solvent)

  • Petri dishes or multi-well plates

  • Analytical balance

  • Drying oven

Methodology:

  • Diet Preparation:

    • Prepare the standard artificial diet.

    • Create a series of diet batches, each containing a different concentration of the experimental compound dissolved in a small amount of solvent.

    • Prepare a control diet containing only the solvent.

    • Dispense a precise amount of each diet mixture into individual wells or petri dishes, allow to cool/solidify, and record the initial weight (W_initial).

  • Bioassay Setup:

    • Select larvae of a uniform age and size and starve them for a short period (e.g., 2-4 hours) to encourage feeding.

    • Weigh each larva individually (LW_initial).

    • Place one larva into each dish/well containing the pre-weighed diet. Ensure a sufficient number of replicates for each concentration and the control.

  • Incubation and Data Collection:

    • Maintain the bioassay under controlled environmental conditions (temperature, humidity, light).

    • After a set period (e.g., 48 or 72 hours), record insect mortality.

    • Remove the surviving larvae and any frass (feces) from the diet.

    • Weigh the surviving larvae (LW_final).

    • Dry the remaining diet in an oven to a constant weight and record the final dry weight (W_final). Also, determine the dry weight of an equivalent amount of uneaten control diet to account for water loss.

  • Data Analysis:

    • Mortality: Calculate the percentage mortality at each concentration.

    • Food Consumption: Calculate the amount of diet consumed (Corrected W_initial - W_final).

    • Feeding Deterrence Index (FDI): FDI (%) = [ (C - T) / C ] * 100, where C is the food consumed by the control group and T is the food consumed by the treated group.

    • Larval Weight Gain: Calculate the change in larval weight (LW_final - LW_initial).

Challenges and Future Directions

The primary challenge in developing this compound-based pesticides is the current lack of a definitively identified receptor. The deorphanization of the this compound receptor is the most critical next step. This will enable high-throughput screening of chemical libraries for potent and selective agonists or antagonists.

Future research should focus on:

  • Receptor Identification: Systematically screening orphan GPCRs from key pest species.

  • Structure-Activity Relationship (SAR) Studies: Once a receptor is identified, SAR studies on this compound analogs can lead to the design of more stable and potent peptidomimetics.

  • Delivery Methods: Developing effective methods for delivering peptide-based agents in the field, such as through baiting systems or transgenic plants.

  • Specificity and Non-Target Effects: Rigorously evaluating the specificity of any lead compounds to ensure minimal impact on beneficial insects and other non-target organisms.

Conclusion

The this compound signaling system represents a compelling and largely untapped target for the development of novel insecticides. Its critical role in regulating reproduction and development in a wide range of insect pests makes it a vulnerable point for disruption. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this promising pathway. With a focused effort on receptor deorphanization and the development of potent modulators, targeting the this compound system could lead to a new class of safe and effective tools for integrated pest management.

References

The Orchestration of Ecdysteroidogenesis: A Technical Guide to the Role of Orcokinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysteroidogenesis, the biosynthesis of ecdysteroids, is a critical physiological process in arthropods, governing molting, metamorphosis, and reproduction. The regulation of this pathway is complex, involving a delicate interplay of various neuropeptides. Among these, orcokinin has emerged as a key prothoracicotropic factor, directly stimulating the production of ecdysone (B1671078) in the prothoracic glands. This technical guide provides an in-depth exploration of the relationship between this compound and ecdysteroidogenesis, with a focus on the signaling pathways, experimental validation, and quantitative analysis of this interaction. Detailed experimental protocols and visual representations of the signaling cascades and workflows are provided to facilitate further research and potential applications in pest management and drug development.

Introduction

The precise timing and magnitude of ecdysteroid production are paramount for the proper development of insects. The primary site of ecdysone synthesis is the prothoracic gland (PG), which is under the control of a complex network of neuropeptides.[1] While prothoracicotropic hormone (PTTH) is a well-established primary stimulator of ecdysteroidogenesis, a growing body of evidence highlights the crucial modulatory roles of other neuropeptides.[2]

Orcokinins, a family of neuropeptides initially identified in crustaceans, have been shown to act as potent stimulators of ecdysone synthesis in insects.[3] In the silkworm, Bombyx mori, orcokinins are delivered to the prothoracic gland via direct neural innervation, suggesting a highly localized and rapid mode of action.[2][4] This guide will delve into the molecular mechanisms underlying this compound's function in ecdysteroidogenesis, its interaction with other regulatory neuropeptides, and the experimental approaches used to elucidate this relationship.

The Regulatory Network of Ecdysteroidogenesis

The regulation of ecdysone synthesis is not a simple on-off switch but rather a finely tuned system involving both stimulatory (prothoracicotropic) and inhibitory (prothoracicostatic) factors. In Bombyx mori, a model organism for studying this process, this compound functions within a complex interplay of neuropeptides that includes:

  • Prothoracicotropic Hormone (PTTH): The principal stimulator of ecdysteroidogenesis, acting through the receptor tyrosine kinase Torso and the Ras/Raf/ERK signaling pathway.[2]

  • Bommo-FMRFamides (BRFa): These peptides have a prothoracicostatic effect, inhibiting ecdysone synthesis.[5]

  • Bommo-myosuppressin (BMS): Another prothoracicostatic factor that contributes to maintaining low levels of ecdysteroids.[4]

This compound's primary role in this network is to counteract the inhibitory effects of BRFa, thereby promoting ecdysteroidogenesis.[6] This intricate balance of opposing signals allows for the precise temporal control of ecdysone titers, which is essential for coordinating developmental transitions.

This compound Signaling Pathway

A key finding in the study of this compound's function is that it exerts its prothoracicotropic effect through a cAMP-independent pathway .[6] This is significant because it distinguishes its mechanism from that of other neuropeptides that modulate cAMP levels to regulate steroidogenesis.

While the specific receptor for this compound in the prothoracic gland remains to be identified, experimental evidence demonstrates that orcokinins can cancel the inhibitory effect of BRFas on ecdysone biosynthesis without altering the BRFa-induced suppression of cAMP production.[6] This suggests that this compound activates a distinct downstream signaling cascade that bypasses the cAMP-PKA pathway to stimulate ecdysteroid synthesis. The exact components of this downstream pathway are a subject of ongoing research.

Proposed this compound Signaling Pathway in the Prothoracic Gland cluster_cytoplasm Cytoplasm BRFa_Receptor BRFa Receptor (GPCR) AC Adenylyl Cyclase BRFa_Receptor->AC Inhibits Orcokinin_Receptor This compound Receptor (Unknown) Unknown_Signal Unknown Signaling Cascade Orcokinin_Receptor->Unknown_Signal Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ecdysteroid_Synthesis Ecdysteroid Synthesis PKA->Ecdysteroid_Synthesis Inhibits Unknown_Signal->PKA Unknown_Signal->Ecdysteroid_Synthesis Stimulates BRFa BRFa BRFa->BRFa_Receptor Binds This compound This compound This compound->Orcokinin_Receptor Binds

This compound signaling pathway in the prothoracic gland.

Quantitative Analysis of this compound Activity

The prothoracicotropic activity of this compound has been quantified using in vitro bioassays with prothoracic glands from Bombyx mori. These studies have demonstrated a dose-dependent stimulation of ecdysteroidogenesis by different this compound isoforms.

This compound IsoformEC50 (nM)Reference
Bommo-Orc I12.6[5]
Bommo-Orc II46.8[5]

Table 1: Dose-response data for Bombyx mori this compound isoforms on ecdysteroidogenesis in vitro. EC50 represents the concentration of the peptide that elicits a half-maximal response.[5]

These data indicate that while this compound is less potent than PTTH, it is effective at nanomolar concentrations, which are physiologically relevant for a neuropeptide released directly onto the surface of the target gland.[5]

Experimental Protocols

In Vitro Prothoracic Gland (PG) Bioassay

This bioassay is a fundamental technique for assessing the direct effects of neuropeptides on ecdysteroid production.

Methodology:

  • Dissection: Prothoracic glands are dissected from late-instar larvae (e.g., day 0 of the fifth instar in Bombyx mori) in sterile saline solution.

  • Pre-incubation: The dissected glands are pre-incubated in a suitable culture medium, such as Grace's Insect Medium, to allow them to stabilize.

  • Incubation: Individual glands or pairs of glands are incubated in fresh medium containing various concentrations of the test neuropeptide (e.g., synthetic this compound) or control medium. Incubation is typically carried out for a defined period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C).

  • Sample Collection: After incubation, the medium is collected for ecdysteroid quantification.

  • Ecdysteroid Measurement: The concentration of ecdysteroids in the collected medium is determined using an enzyme immunoassay (EIA) or other sensitive quantification methods like high-performance liquid chromatography (HPLC).

In Vitro Prothoracic Gland Bioassay Workflow Start Start: Larval Dissection Dissect Dissect Prothoracic Glands in Sterile Saline Start->Dissect Preincubate Pre-incubate Glands in Grace's Medium Dissect->Preincubate Incubate_Control Incubate in Control Medium Preincubate->Incubate_Control Incubate_Test Incubate in Medium with this compound Preincubate->Incubate_Test Collect_Medium Collect Incubation Medium Incubate_Control->Collect_Medium After Incubation Period Incubate_Test->Collect_Medium After Incubation Period EIA Quantify Ecdysteroids (EIA/HPLC) Collect_Medium->EIA Analyze Analyze and Compare Ecdysteroid Levels EIA->Analyze

Workflow for the in vitro prothoracic gland bioassay.
Ecdysteroid Enzyme Immunoassay (EIA)

EIA is a common method for quantifying ecdysteroid levels in biological samples.

Methodology:

  • Sample Preparation: The incubation medium from the in vitro PG bioassay is used directly or after appropriate dilution.

  • Competitive Binding: The sample is mixed with a known amount of enzyme-conjugated ecdysteroid and an anti-ecdysteroid antibody. The ecdysteroids in the sample compete with the enzyme-conjugated ecdysteroids for binding to the antibody.

  • Washing: The antibody-bound complexes are immobilized on a solid phase (e.g., a microplate well), and unbound components are washed away.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement: The intensity of the color is measured using a spectrophotometer. The concentration of ecdysteroids in the sample is inversely proportional to the color intensity and is determined by comparison to a standard curve.

cAMP Assay

This assay is used to measure the intracellular levels of cyclic AMP in response to neuropeptide treatment.

Methodology:

  • Tissue Preparation and Incubation: Prothoracic glands are dissected and incubated with the test neuropeptides as described in the in vitro PG bioassay protocol.

  • cAMP Extraction: After incubation, the intracellular cAMP is extracted from the glands, typically using a lysis buffer provided in a commercial assay kit.

  • Quantification: The extracted cAMP is quantified using a competitive immunoassay. A common method is a chemiluminescent immunoassay system where the light output is inversely proportional to the amount of cAMP in the sample.

Implications for Drug Development and Pest Management

The intricate neuroendocrine regulation of ecdysteroidogenesis presents promising targets for the development of novel insect control agents. A thorough understanding of the roles of neuropeptides like this compound and their signaling pathways can inform the design of molecules that disrupt this process. For instance, the development of this compound receptor antagonists could potentially inhibit ecdysone synthesis, leading to developmental arrest in pest insects. Conversely, stable this compound agonists could be used to induce premature molting, which would also be detrimental to the insect's survival. The species-specificity of neuropeptide signaling pathways offers the potential for developing insecticides with minimal off-target effects on beneficial insects and other organisms.

Conclusion

This compound plays a significant and complex role in the regulation of ecdysteroidogenesis. Its function as a prothoracicotropic factor that counteracts the inhibitory signals of other neuropeptides highlights the sophisticated nature of developmental control in insects. The discovery of its cAMP-independent signaling pathway opens new avenues for research into the molecular mechanisms of steroid hormone regulation. Further elucidation of the this compound receptor and its downstream signaling components will be crucial for a complete understanding of this system and for the development of targeted applications in agriculture and medicine. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of insect endocrinology.

References

Methodological & Application

Protocol for Orcokinin Immunohistochemistry in Insect Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunohistochemical localization of orcokinin neuropeptides in insect tissue. Orcokinins are a family of neuropeptides involved in various physiological processes in arthropods, including the regulation of reproduction, circadian rhythms, and ecdysis. Understanding the distribution of orcokinins within the insect nervous system and other tissues is crucial for elucidating their precise functions and for the development of novel pest management strategies or therapeutic agents.

The following protocol is a synthesis of established immunohistochemical methods for insect tissues and specific applications for this compound immunolabeling. It is intended to serve as a comprehensive guide; however, optimization of specific parameters, such as antibody concentrations and incubation times, is recommended for different insect species and target tissues.

This compound Signaling Pathway

The precise signaling mechanism of orcokinins in insects is not yet fully elucidated. However, it is widely presumed to involve G-protein coupled receptors (GPCRs), leading to downstream intracellular signaling cascades. A key second messenger implicated in this compound signaling is calcium (Ca2+). The binding of this compound to its GPCR is thought to activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This increase in intracellular Ca2+ concentration mediates various cellular responses.

OrcokininSignaling This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binding G_protein G-protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Release CellularResponse Cellular Response Ca2->CellularResponse Modulation of Physiological Processes IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining Dissection 1. Dissection Fixation 2. Fixation (4% PFA) Dissection->Fixation Dehydration 3. Dehydration (Ethanol Series) Fixation->Dehydration Embedding 4. Paraffin Embedding Dehydration->Embedding Sectioning 5. Sectioning (5-10 µm) Embedding->Sectioning Deparaffinization 6. Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval 7. Antigen Retrieval (Optional) Deparaffinization->AntigenRetrieval Blocking 8. Blocking (Normal Serum) AntigenRetrieval->Blocking PrimaryAb 9. Primary Antibody (Anti-Orcokinin) Blocking->PrimaryAb SecondaryAb 10. Secondary Antibody PrimaryAb->SecondaryAb Wash Counterstain 11. Counterstaining (e.g., DAPI) SecondaryAb->Counterstain Wash Mounting 12. Mounting Counterstain->Mounting Visualization 13. Visualization (Microscopy) Mounting->Visualization

Application Notes and Protocols for Orcokinin Identification Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of orcokinins, a family of neuropeptides, using various mass spectrometry techniques. The information is intended to guide researchers in setting up and executing experiments for the discovery and analysis of these important signaling molecules.

Introduction to Orcokinins and Mass Spectrometry

Orcokinins are a group of neuropeptides found in invertebrates, primarily crustaceans and insects. They are involved in a variety of physiological processes, including the regulation of molting, circadian rhythms, reproduction, and gut motility.[1][2][3][4][5] The identification and characterization of orcokinins are crucial for understanding their biological functions and for potential applications in pest control and aquaculture.

Mass spectrometry (MS) has become an indispensable tool for neuropeptide discovery due to its high sensitivity, speed, and ability to analyze complex biological samples.[6][7] Various MS techniques, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTMS), and Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry, have been successfully employed for the identification and sequencing of orcokinins.[8][9][10]

Key Mass Spectrometry Techniques for Orcokinin Analysis

Several mass spectrometry-based approaches can be utilized for the comprehensive analysis of orcokinins:

  • MALDI-TOF MS: This technique is well-suited for the rapid profiling of peptides directly from tissue samples or from crude extracts.[9][10][11] It provides molecular weight information of the peptides present in the sample.

  • MALDI-FTMS: This high-resolution mass spectrometry technique allows for accurate mass measurements, which is critical for determining the elemental composition of peptides and for confident identification.[8][12] It can also be used for fragmentation analysis to obtain sequence information.

  • LC-ESI-Q-TOF MS/MS: The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) allows for the separation of complex peptide mixtures followed by fragmentation and sequencing.[9][10] This is a powerful tool for identifying and characterizing novel orcokinins.

  • Methyl Esterification: This chemical derivatization technique can be used to improve the fragmentation efficiency of orcokinins containing acidic residues (Aspartic acid, D and Glutamic acid, E), aiding in their sequencing.[13][14]

Experimental Workflows and Protocols

General Experimental Workflow

The overall workflow for this compound identification using mass spectrometry typically involves sample preparation, mass spectrometric analysis, and data analysis.

This compound Identification Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis tissue Tissue Dissection (e.g., brain, ganglia) extraction Peptide Extraction tissue->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup maldi MALDI-TOF/FTMS (Direct Tissue Analysis or Extract Profiling) cleanup->maldi lcms LC-ESI-Q-TOF MS/MS (Separation and Sequencing) cleanup->lcms spectra Mass Spectra Interpretation maldi->spectra lcms->spectra database Database Searching spectra->database sequencing De Novo Sequencing spectra->sequencing identification This compound Identification database->identification sequencing->identification

A generalized workflow for this compound identification.
Protocol 1: Peptide Extraction from Neural Tissue

This protocol describes the extraction of neuropeptides from crustacean or insect neural tissue for subsequent mass spectrometric analysis.[15][16]

Materials:

  • Dissecting tools

  • Liquid nitrogen

  • Homogenizer

  • Extraction buffer: 10% glacial acetic acid and 1% water in methanol (B129727) (LC-MS grade)[15]

  • Centrifuge

  • Solid Phase Extraction (SPE) C18 columns

  • Activation solution: 50% acetonitrile/50% 0.1% formic acid in water[15]

  • Equilibration and wash solution: 0.1% formic acid in water[15]

  • Elution solution: 50% acetonitrile/50% 0.1% formic acid in water[15]

Procedure:

  • Dissect the neural tissue of interest (e.g., brain, thoracic ganglia) and immediately freeze it in liquid nitrogen to prevent degradation.

  • Weigh the frozen tissue and homogenize it in 10 volumes (v/w) of ice-cold extraction buffer.[15]

  • Incubate the homogenate on ice for 20 minutes.[15]

  • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[15]

  • Carefully collect the supernatant containing the peptides.

  • For sample cleanup, activate an SPE C18 column by passing the activation solution through it.

  • Equilibrate the column with the equilibration and wash solution.

  • Load the supernatant onto the column.

  • Wash the column with the wash solution to remove salts and other impurities.

  • Elute the peptides with the elution solution.

  • Dry the eluted peptides using a vacuum centrifuge and store at -20°C until analysis.

Protocol 2: Direct Tissue Analysis by MALDI-TOF MS

This protocol allows for the rapid profiling of orcokinins directly from a tissue sample.

Materials:

  • MALDI target plate

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid, CHCA, or sinapinic acid, SA, dissolved in 50% acetonitrile/0.1% trifluoroacetic acid)

  • Dissected tissue sample

Procedure:

  • Place a thin slice of the dissected tissue directly onto the MALDI target plate.

  • Apply a small volume (e.g., 0.5-1 µL) of the matrix solution on top of the tissue and allow it to air dry. This process co-crystallizes the peptides with the matrix.

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in the desired mass range for orcokinins (typically m/z 1000-2000).

  • The resulting spectrum will show peaks corresponding to the molecular weights of the peptides present in the tissue.

Protocol 3: LC-MS/MS Analysis for this compound Sequencing

This protocol outlines the steps for separating a complex peptide extract and obtaining sequence information using LC-MS/MS.

Materials:

  • Reconstituted peptide extract (from Protocol 1)

  • Nano-HPLC system with a C18 reversed-phase column

  • Mobile phase A: 0.1% formic acid in water[15]

  • Mobile phase B: 0.1% formic acid in acetonitrile[15]

  • ESI-Q-TOF mass spectrometer

Procedure:

  • Reconstitute the dried peptide extract in mobile phase A.

  • Inject the sample into the nano-HPLC system.

  • Separate the peptides using a gradient of mobile phase B. A typical gradient might be from 5% to 40% B over 60 minutes.

  • The eluting peptides are introduced into the ESI-Q-TOF mass spectrometer.

  • The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant precursor ions in each full scan MS spectrum are selected for collision-induced dissociation (CID) to generate fragment ions (MS/MS spectra).

  • The resulting MS/MS spectra contain information about the amino acid sequence of the peptides.

Data Presentation and Analysis

The data obtained from mass spectrometry experiments can be used for both the identification of known orcokinins and the discovery of novel family members.

Quantitative Data Summary

The following table summarizes the experimentally observed monoisotopic masses ([M+H]+) of some identified orcokinins and related peptides from different crustacean species.

Peptide SequenceSpeciesObserved m/z ([M+H]+)Reference
NFDEIDRSGFGFNProcambarus clarkii759.37 (doubly charged)[10]
NFDEIDRSGFGFVProcambarus clarkii751.92 (doubly charged)[10]
NFDEIDRSGFGFAProcambarus clarkii737.86 (doubly charged)[10]
NFDEIDRTGFGFHProcambarus clarkii777.90 (doubly charged)[10]
FDAFTTGFGHSProcambarus clarkii593.78 (doubly charged)[10]
[His13]-orcokininHomarus americanus1540.8[9]
FDAFTTGFGHNHomarus americanus1213.5[9]
[Ser9-Val13]-orcokininCancer pagurus1532.8[9]

Data Analysis Workflow

Data Analysis Workflow rawData Raw MS and MS/MS Data peakPicking Peak Picking and Deconvolution rawData->peakPicking dbSearch Database Search (e.g., Mascot, SEQUEST) peakPicking->dbSearch deNovo De Novo Sequencing peakPicking->deNovo validation Sequence Validation and Annotation dbSearch->validation deNovo->validation

A typical workflow for analyzing mass spectrometry data.

The acquired MS/MS spectra can be searched against protein sequence databases to identify known orcokinins. For novel orcokinins, de novo sequencing, where the amino acid sequence is determined directly from the fragmentation pattern, is required.

This compound Signaling Pathway

While the complete signaling pathway for orcokinins is not fully elucidated, it is presumed to involve G-protein coupled receptors (GPCRs).[2] The binding of this compound to its receptor is thought to initiate intracellular signaling cascades, potentially involving calcium signaling, which ultimately leads to a physiological response.[2]

This compound Signaling Pathway This compound This compound receptor This compound Receptor (GPCR) This compound->receptor gprotein G-Protein receptor->gprotein effector Effector Enzyme (e.g., PLC) gprotein->effector secondMessenger Second Messengers (e.g., IP3, DAG) effector->secondMessenger caRelease Ca2+ Release from ER secondMessenger->caRelease response Physiological Response (e.g., Muscle Contraction, Circadian Rhythm Modulation) caRelease->response

A putative signaling pathway for orcokinins.

These application notes and protocols provide a solid foundation for researchers to begin investigating orcokinins using mass spectrometry. The combination of different MS techniques and data analysis strategies will be crucial for the continued discovery and functional characterization of this important neuropeptide family.

References

Bioassay for Orcokinin Activity using an In Vitro Insect Hindgut Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orcokinins are a family of neuropeptides that play diverse regulatory roles in arthropods.[1] In insects, they have been implicated in the modulation of visceral muscle contractions, particularly in the gut.[1] This application note provides a detailed protocol for a robust and reproducible in vitro bioassay to screen and characterize compounds for Orcokinin-like activity by measuring their effects on insect hindgut contractions. The hindgut provides an excellent model system due to its spontaneous rhythmic contractions and sensitivity to neuropeptide modulation. Understanding the signaling pathways and physiological effects of Orcokinins is crucial for basic research in insect physiology and for the development of novel insecticides or therapeutic agents. While the precise this compound receptor and its downstream signaling cascade are still under investigation, it is widely presumed to involve a G-protein coupled receptor (GPCR) leading to changes in intracellular calcium levels, which in turn modulates muscle contraction.

Signaling Pathway

The hypothetical signaling pathway for this compound-induced muscle contraction is initiated by the binding of this compound to its cognate G-protein coupled receptor (GPCR) on the surface of visceral muscle cells. This binding event is believed to activate a G-protein, which in turn stimulates downstream effectors. A likely consequence is the production of second messengers that lead to the release of intracellular calcium (Ca2+) stores and/or influx of extracellular Ca2+. The resulting increase in cytosolic Ca2+ concentration is a key event that triggers the contraction of the muscle fibers.

Orcokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binding G_protein G-protein GPCR->G_protein Activation Effector Downstream Effectors G_protein->Effector Ca_release Intracellular Ca2+ Release Effector->Ca_release Ca_influx Extracellular Ca2+ Influx Effector->Ca_influx Ca_increase Increased [Ca2+]i Ca_release->Ca_increase Ca_influx->Ca_increase Contraction Muscle Contraction Ca_increase->Contraction Experimental_Workflow Dissection 1. Insect Dissection and Hindgut Isolation Mounting 2. Mounting of Hindgut in Organ Bath Dissection->Mounting Equilibration 3. Equilibration Period (30-60 min) Mounting->Equilibration Baseline 4. Record Baseline Contraction Equilibration->Baseline Application 5. Application of this compound (Dose-Response) Baseline->Application Recording 6. Record Changes in Contraction Application->Recording Analysis 7. Data Quantification and Analysis Recording->Analysis

References

Application Notes: Orcokinin Antibody Production and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Orcokinin

Orcokinins are a family of neuropeptides conserved among ecdysozoans, a group that includes arthropods and nematodes.[1] These peptides are involved in a wide range of physiological processes, including the regulation of reproduction, molting (ecdysis), sleep, and circadian rhythms.[1][2][3][4][5][6][7] Given their crucial roles in insect and nematode biology, orcokinins and their signaling pathways are potential targets for developing novel pesticides or therapeutic agents. High-affinity, specific antibodies against this compound are invaluable tools for researchers studying its distribution, function, and signaling mechanisms through techniques like immunohistochemistry (IHC), enzyme-linked immunosorbent assay (ELISA), and western blotting.

This compound Signaling Pathway

The complete signaling mechanism for this compound is not yet fully elucidated. The molecular identity of the this compound receptor remains unknown in any species, despite research efforts.[1][8] However, it is presumed that orcokinins act through G-protein coupled receptors (GPCRs), potentially leading to downstream signaling cascades involving intracellular calcium (Ca2+).[2] The development of specific antibodies can aid in identifying and characterizing the native this compound receptor and its downstream signaling components.

Orcokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Receptor Putative this compound Receptor (GPCR) This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Activation Calcium ↑ Intracellular Ca²⁺ Effector->Calcium Generation Response Cellular Response (e.g., Ecdysteroidogenesis, Neuronal Activity) Calcium->Response Modulation

Caption: Putative this compound signaling pathway.

Experimental Workflow Overview

The overall process for generating purified anti-orcokinin antibodies involves several key stages: designing and synthesizing an immunogenic peptide, immunizing a host animal to elicit an immune response, collecting and testing the antiserum for specific antibody production, and finally, purifying the specific antibodies from the serum using affinity chromatography.

Antibody_Production_Workflow start Antigen Preparation peptide_syn 1. This compound Peptide Synthesis start->peptide_syn conjugation 2. Conjugation to Carrier Protein (e.g., KLH) peptide_syn->conjugation immunization Immunization conjugation->immunization primary_imm 3. Primary Immunization (with CFA) immunization->primary_imm boosts 4. Booster Immunizations (with IFA) primary_imm->boosts serum_collection Serum Collection & Titer Check boosts->serum_collection bleeds 5. Test Bleeds serum_collection->bleeds elisa 6. Titer Analysis (ELISA) bleeds->elisa production_bleed 7. Production Bleed elisa->production_bleed High Titer? purification Antibody Purification production_bleed->purification affinity_chrom 8. Antigen-Specific Affinity Chromatography purification->affinity_chrom qc 9. Quality Control & Storage affinity_chrom->qc end Purified this compound Antibody qc->end

Caption: Workflow for this compound antibody production.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the production and purification of anti-peptide polyclonal antibodies.

Table 1: Typical Parameters for Antigen Preparation and Immunization

ParameterValueSpeciesReference
Peptide Length8-20 amino acidsN/A[9]
Total Peptide Required5-20 mgN/A[9]
Primary Immunization Dose50 - 1000 µgRabbit[10]
Booster Immunization Dose25 - 500 µgRabbit[10]
Number of Animals/Antigen2-3Rabbit[10]

Table 2: Expected Yields and Titers

ParameterTypical ValueMethodReference
Target Antibody Titer> 1:20,000ELISA[9]
Guaranteed Titer (Commercial)1:50,000ELISA[11]
Total Serum Yield / Rabbit~90 mLN/A[9]
Specific Antibody Yield8-10 mgAffinity Purification[9]

Experimental Protocols

Protocol 1: Antigen Preparation

Since orcokinins are small peptides (haptens), they are not typically immunogenic on their own.[12] To elicit a robust immune response, the peptide must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).[12][13]

Materials:

  • Synthetic this compound Peptide (with a terminal cysteine for conjugation)

  • Keyhole Limpet Hemocyanin (KLH)

  • Conjugation Buffer (e.g., PBS, pH 7.2)

  • Cross-linking agent (e.g., m-Maleimidobenzoyl-N-hydroxysuccinimide ester, MBS)

  • Dialysis tubing (10 kDa MWCO)

Methodology:

  • Peptide Synthesis: Synthesize a representative sequence of the this compound peptide, typically 10-15 amino acids long. Incorporate a terminal cysteine residue to facilitate conjugation.

  • Carrier Protein Activation: Dissolve KLH in conjugation buffer. Activate it by adding the cross-linking agent (MBS) and incubating for 30 minutes at room temperature.

  • Removal of Excess Cross-linker: Remove unreacted cross-linker by passing the activated KLH through a desalting column.

  • Conjugation: Immediately add the synthetic this compound peptide to the activated KLH solution. Incubate for 3 hours at room temperature with gentle stirring.

  • Dialysis: Dialyze the conjugate solution against PBS overnight at 4°C to remove unreacted peptide and by-products.

  • Quantification: Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA assay). The conjugate is now ready for immunization.

Protocol 2: Polyclonal Antibody Production in Rabbits

This protocol outlines a standard immunization schedule for producing polyclonal antibodies in rabbits.[10][11] All animal procedures must be conducted in compliance with institutional guidelines.[14][15]

Materials:

  • This compound-KLH conjugate (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Two healthy New Zealand White rabbits (2.5-3.0 kg)[10]

  • Sterile syringes and needles

Methodology:

  • Pre-immune Bleed (Day 0): Collect 5-10 mL of blood from the ear artery of each rabbit to serve as a negative control. Separate the serum and store it at -20°C.

  • Primary Immunization (Day 0):

    • Prepare an emulsion by mixing 500 µg of the this compound-KLH conjugate (in 0.5 mL PBS) with an equal volume of Complete Freund's Adjuvant (CFA).

    • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.[14]

  • First Booster (Day 14):

    • Prepare an emulsion by mixing 250 µg of the conjugate (in 0.5 mL PBS) with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Inject the emulsion subcutaneously at multiple sites.

  • Subsequent Boosters (Days 28, 49, 63): Repeat the booster injection as described in step 3.

  • Test Bleeds and Titer Analysis: Collect a small volume of blood (5-10 mL) 7-10 days after the second booster injection (e.g., Day 35) and subsequent boosters.[10] Determine the antibody titer using the ELISA protocol (Protocol 3).

  • Production Bleed: Once the antibody titer reaches a satisfactory level (e.g., >1:20,000), a larger volume of blood can be collected (production bleed). This is typically done 7-10 days after the final booster.

  • Serum Preparation: Allow the collected blood to clot at room temperature for 1-2 hours, then transfer to 4°C overnight. Centrifuge at 2,000 x g for 15 minutes. Collect the supernatant (serum) and store it in aliquots at -20°C or -80°C.

Protocol 3: Antibody Titer Determination by Indirect ELISA

The enzyme-linked immunosorbent assay (ELISA) is used to screen serum samples and determine the antibody titer, which is a measure of the concentration of specific antibodies.[16][17][18][19]

Materials:

  • This compound peptide (not conjugated to KLH)

  • 96-well high-binding ELISA plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Rabbit serum samples (pre-immune and test bleeds)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Methodology:

  • Antigen Coating: Dilute the this compound peptide to 5 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate.[17] Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.[17]

  • Primary Antibody Incubation:

    • Wash the plate three times as in step 2.

    • Prepare serial dilutions of the rabbit serum (e.g., from 1:100 to 1:1,000,000) in Blocking Buffer.

    • Add 100 µL of each dilution to the wells. Include pre-immune serum as a negative control.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate five times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Add 100 µL to each well and incubate for 1 hour at room temperature.[20]

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.[17]

  • Stop Reaction & Read Plate: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader. The titer is defined as the highest dilution that gives a signal significantly above the pre-immune control.

Protocol 4: Antigen-Specific Antibody Purification by Affinity Chromatography

Affinity chromatography is the preferred method for obtaining highly pure, specific antibodies by using the immobilized antigen to capture the antibody of interest.[21][22][23][24][25]

Materials:

  • Rabbit antiserum

  • Amino-reactive chromatography resin (e.g., NHS-activated Sepharose)

  • This compound peptide

  • Coupling Buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking Buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Chromatography column

Methodology:

  • Prepare Affinity Column:

    • Wash the NHS-activated resin with ice-cold 1 mM HCl.

    • Dissolve the this compound peptide in Coupling Buffer and immediately mix it with the resin. Allow it to couple for 2 hours at room temperature.

    • Wash the resin to remove uncoupled peptide.

    • Block any remaining active sites by incubating the resin with Blocking Buffer for 2 hours.

    • Wash the resin extensively with alternating high pH (Coupling Buffer) and low pH (0.1 M Acetate, 0.5 M NaCl, pH 4.0) buffers.

    • Equilibrate the column with Binding Buffer.

  • Sample Preparation: Dilute the rabbit antiserum 1:1 with Binding Buffer and filter it through a 0.45 µm filter.

  • Antibody Binding: Load the diluted serum onto the equilibrated affinity column at a slow flow rate. Collect the flow-through. The specific antibodies will bind to the immobilized this compound peptide.

  • Washing: Wash the column with 10-20 column volumes of Binding Buffer until the absorbance at 280 nm of the effluent returns to baseline.

  • Elution: Elute the bound antibodies by applying the low-pH Elution Buffer. Collect 1 mL fractions into tubes containing 100 µL of Neutralization Buffer to immediately restore a neutral pH and preserve antibody function.

  • Analysis and Storage:

    • Monitor the protein content of the fractions by measuring absorbance at 280 nm.

    • Pool the fractions containing the purified antibody.

    • Determine the concentration and purity of the antibody (e.g., by SDS-PAGE).

    • Dialyze the purified antibody against PBS and store at 4°C for short-term use or at -20°C in aliquots with glycerol (B35011) for long-term storage.

References

Application Notes and Protocols for In Situ Hybridization of Orcokinin mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the localization of Orcokinin (OK) mRNA in tissue samples using in situ hybridization (ISH). Orcokinins are a family of neuropeptides involved in various physiological processes in invertebrates, including molting, circadian rhythms, and reproduction.[1][2][3] Understanding the spatial distribution of this compound mRNA can provide critical insights into its function and regulation, aiding in the identification of potential targets for drug development.

Introduction

In situ hybridization (ISH) is a powerful technique used to visualize the location of specific nucleic acid sequences within the cellular context of tissues. This method utilizes a labeled nucleic acid probe that is complementary to the target mRNA sequence. The probe hybridizes to the target mRNA, and the label can then be detected, revealing the cellular and subcellular localization of the transcript. This protocol is adapted from standard ISH methodologies and can be optimized for various invertebrate species.

Data Presentation: Quantitative Analysis of this compound mRNA Expression

Quantitative real-time PCR (qRT-PCR) is often used to quantify the relative expression levels of target mRNAs across different tissues and developmental stages. The following table summarizes the relative mRNA levels of two alternatively spliced isoforms of this compound, OK-A and OK-B, in the red flour beetle, Tribolium castaneum.[1] Expression levels were normalized to the reference gene ribosomal protein S3 (rpS3).[1]

Tissue/StageRelative mRNA Level of OK-ARelative mRNA Level of OK-B
Tissues
CarcassLowLow
Central Nervous System (CNS)LowMinimally Present
HindgutLowLow
MidgutHighHigh
Developmental Stages
Early EggsCalibratorCalibrator
Late LarvaHigh Correlation with OK-BHigh Correlation with OK-A

Data adapted from a study on Tribolium castaneum.[1] The study noted a high correlation between the expression levels of OK-A and OK-B transcripts across different developmental stages.

Experimental Protocols: In Situ Hybridization for this compound mRNA

This protocol describes a non-radioactive ISH method using digoxigenin (B1670575) (DIG)-labeled RNA probes.

I. Probe Preparation (DIG-labeled RNA Probe)
  • Template Preparation:

    • Linearize the plasmid DNA containing the this compound cDNA insert with an appropriate restriction enzyme.

    • Purify the linearized template by phenol/chloroform extraction and ethanol (B145695) precipitation.[4]

    • Resuspend the DNA pellet in RNase-free water.

  • In Vitro Transcription:

    • Set up the in vitro transcription reaction using a commercially available kit.

    • Combine the linearized DNA template, transcription buffer, RNase inhibitor, NTPs, DIG RNA Labeling Mix, and RNA polymerase (T7, T3, or SP6, depending on the vector).

    • Incubate the reaction at 37°C for 2 hours.

    • Degrade the DNA template by adding DNase I and incubating for 15 minutes at 37°C.

    • Purify the DIG-labeled RNA probe using lithium chloride precipitation or a spin column.

    • Resuspend the probe in RNase-free water and store at -80°C.

II. Tissue Preparation
  • Fixation:

    • Dissect the tissue of interest in ice-cold phosphate-buffered saline (PBS).

    • Fix the tissue in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

  • Cryoprotection and Embedding:

    • Wash the tissue in PBS.

    • Cryoprotect the tissue by incubating in a series of sucrose (B13894) solutions (10%, 20%, 30% in PBS) until the tissue sinks.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly on dry ice or in liquid nitrogen.

    • Store the embedded tissue at -80°C.

  • Sectioning:

    • Cut frozen sections (10-20 µm) using a cryostat.

    • Mount the sections onto SuperFrost Plus coated slides.

    • Allow the sections to air dry completely.[4]

III. In Situ Hybridization
  • Pre-hybridization:

    • Wash the slides in PBS to remove the OCT compound.

    • Permeabilize the tissue by treating with Proteinase K (10 µg/ml in PBS) for 10 minutes at 37°C.

    • Post-fix the sections in 4% PFA for 10 minutes.

    • Wash with PBS.

    • Acetylate the sections by incubating in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.

    • Wash with PBS.

    • Dehydrate the sections through a series of ethanol washes (70%, 95%, 100%) and air dry.[5]

    • Apply hybridization buffer to the sections and incubate for 1-2 hours at the hybridization temperature (typically 55-65°C) in a humidified chamber.

  • Hybridization:

    • Dilute the DIG-labeled this compound RNA probe in hybridization buffer (e.g., 1:1000).[4]

    • Denature the probe by heating at 80°C for 5 minutes.

    • Remove the pre-hybridization buffer from the slides and apply the probe solution.

    • Cover the sections with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.[4]

IV. Post-Hybridization Washes and Signal Detection
  • Stringent Washes:

    • Remove the coverslips by immersing the slides in 5X Saline-Sodium Citrate (SSC) buffer.

    • Perform a series of stringent washes to remove unbound probe:

      • Wash in 2X SSC at the hybridization temperature for 30 minutes.

      • Wash in 0.2X SSC at the hybridization temperature for 30 minutes (2 times).

  • Immunodetection:

    • Wash the slides in MABT buffer (Maleic acid buffer with Tween-20).[4]

    • Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., MABT with 2% Blocking Reagent or 20% heat-inactivated sheep serum) for 1-2 hours.

    • Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution (e.g., 1:1500), overnight at 4°C.[4]

  • Colorimetric Detection:

    • Wash the slides extensively in MABT to remove unbound antibody.

    • Equilibrate the sections in an alkaline detection buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).

    • Incubate the sections in a solution containing the colorimetric substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the dark.

    • Monitor the color development (a blue/purple precipitate) under a microscope.

    • Stop the reaction by washing the slides in PBS.

  • Mounting:

    • Counterstain with a nuclear stain like Nuclear Fast Red if desired.

    • Dehydrate the sections through an ethanol series and clear in xylene.

    • Mount the slides with a xylene-based mounting medium.

Visualizations

Experimental Workflow

In_Situ_Hybridization_Workflow cluster_prep Preparation cluster_hybridization Hybridization cluster_detection Detection cluster_analysis Analysis Probe_Prep Probe Preparation (DIG-labeled RNA) Prehybridization Pre-hybridization Probe_Prep->Prehybridization Tissue_Prep Tissue Preparation (Fixation & Sectioning) Tissue_Prep->Prehybridization Hybridization Hybridization with Probe Prehybridization->Hybridization Washing Post-hybridization Washes Hybridization->Washing Blocking Blocking Washing->Blocking Antibody_Incubation Anti-DIG-AP Incubation Blocking->Antibody_Incubation Color_Development Colorimetric Detection (NBT/BCIP) Antibody_Incubation->Color_Development Mounting Mounting Color_Development->Mounting Microscopy Microscopy & Imaging Mounting->Microscopy

Caption: Experimental workflow for this compound mRNA in situ hybridization.

Putative this compound Signaling Pathway

Putative_Orcokinin_Signaling_Pathway This compound This compound GPCR This compound Receptor (Putative GPCR) This compound->GPCR Binds G_Protein G-protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., muscle contraction, hormone secretion) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Putative this compound signaling pathway via a G-protein coupled receptor.

References

Application of CRISPR-Cas9 for Functional Analysis of the Orcokinin Gene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Orcokinins are a conserved family of neuropeptides found in arthropods that play crucial roles in a variety of physiological processes. Functional studies have implicated orcokinins in the regulation of reproduction, circadian rhythms, molting, and behavior.[1][2] Given their diverse functions, understanding the precise mechanisms of orcokinin signaling is of significant interest for basic research and for the development of novel pest management strategies. The CRISPR-Cas9 system offers a powerful and precise tool for targeted gene knockout to elucidate the function of the this compound gene in various insect species.[3][4][5]

Functional Roles of this compound

Studies in various insect species have revealed the multifaceted roles of orcokinins:

  • Reproduction: In the fruit fly, Drosophila melanogaster, silencing the this compound gene using RNA interference (RNAi) resulted in a significant reduction in egg production, suggesting a critical role in female fecundity.[1][6] Furthermore, this compound knockdown led to a disinhibition of male courtship behavior, including an increase in male-to-male courtship, indicating its involvement in regulating reproductive behaviors.[1][6] In the cockroach, Blattella germanica, orcokinins are involved in the control of vitellogenesis and oocyte maturation.[1]

  • Circadian Rhythms and Sleep: In cockroaches, injection of this compound peptides into the brain has been shown to cause phase shifts in circadian locomotor activity, suggesting a role in the central clock mechanism.[2] Studies in Caenorhabditis elegans have also demonstrated that this compound homologs are involved in regulating sleep.[2]

  • Ecdysis (Molting): In the kissing bug, Rhodnius prolixus, disruption of this compound signaling leads to defects in molting.[2] In the silkworm, Bombyx mori, orcokinins act as neuronal prothoracicotropic factors, stimulating the production of ecdysteroids, the key hormones that regulate molting.[7]

  • Myotropic Activity: In crustaceans, orcokinins have been shown to have myotropic effects, stimulating muscle contractions in the gut.[1][2]

Advantages of CRISPR-Cas9 for this compound Gene Function Studies

While RNAi has been a valuable tool for studying this compound function, CRISPR-Cas9 offers several advantages for creating loss-of-function mutants:

  • Complete Gene Knockout: CRISPR-Cas9 can generate null alleles by introducing frameshift mutations or deleting large portions of the coding sequence, leading to a complete loss of gene function. This can result in more severe and clearer phenotypes compared to the partial knockdown often achieved with RNAi.

  • High Specificity: With proper guide RNA design, CRISPR-Cas9 offers high specificity, minimizing off-target effects that can sometimes be a concern with RNAi.

  • Germline Transmission: Mutations induced by CRISPR-Cas9 are heritable, allowing for the establishment of stable knockout lines for long-term and detailed phenotypic analysis.[8]

Data Presentation

Table 1: Effect of this compound Gene Knockdown on Egg Production in Drosophila melanogaster

Genotype/TreatmentMean Number of Eggs Laid per Female (± SEM)Percent Reduction in Egg Production
Control (Wild-Type)65.4 ± 3.2-
This compound RNAi28.1 ± 2.557%

Experimental Protocols

This section provides a detailed protocol for generating an this compound gene knockout in Drosophila melanogaster using the CRISPR-Cas9 system. This protocol is based on established methods for CRISPR-Cas9 gene editing in Drosophila.[8][9][10]

I. Guide RNA (gRNA) Design and Synthesis

  • Target Site Selection:

    • Obtain the genomic sequence of the this compound gene from FlyBase.

    • Use an online gRNA design tool (e.g., E-CRISP, CHOPCHOP) to identify potential 20-nucleotide target sequences within the coding region of the this compound gene.

    • Select target sites that are followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

    • Choose two gRNA target sites flanking a critical exon to create a deletion mutant.

    • Perform a BLAST search to ensure the selected gRNA sequences have minimal potential for off-target binding elsewhere in the Drosophila genome.

  • gRNA Synthesis:

    • Synthesize the gRNAs by in vitro transcription from a DNA template. The template can be generated by PCR using a forward primer containing a T7 promoter, the gRNA target sequence, and a common reverse primer.[8]

    • Purify the synthesized gRNAs using a commercially available RNA purification kit.

    • Assess the quality and concentration of the gRNAs using a spectrophotometer and gel electrophoresis.

II. Preparation of Injection Mix

  • Prepare an injection mix containing:

    • Cas9 protein or mRNA (commercially available or prepared in-house). A final concentration of 300-500 ng/µl is recommended.

    • A mixture of the two purified gRNAs targeting the this compound gene. A final concentration of 50-100 ng/µl for each gRNA is recommended.

    • Nuclease-free water to the final volume.

III. Embryo Injection

  • Fly Strain: Use a Drosophila strain that expresses Cas9 ubiquitously or in the germline (e.g., a vasa-Cas9 line) to improve efficiency.[10]

  • Embryo Collection: Collect freshly laid embryos (0-1 hour old) on agar (B569324) plates.

  • Dechorionation: Gently remove the chorion of the embryos using bleach or by mechanical means.

  • Microinjection:

    • Align the dechorionated embryos on a microscope slide.

    • Inject the gRNA/Cas9 mixture into the posterior pole of the embryos using a microinjection apparatus.

IV. Screening for Mutants

  • Rearing of Injected Embryos (G0): Rear the injected embryos to adulthood.

  • Crossing G0 Flies: Cross the individual G0 flies with a balancer stock to establish stable lines.

  • Screening F1 Progeny:

    • Isolate genomic DNA from individual F1 flies.

    • Perform PCR using primers that flank the targeted region of the this compound gene.

    • Analyze the PCR products by gel electrophoresis. A smaller band size compared to the wild-type control indicates a successful deletion.

    • Confirm the mutation by Sanger sequencing of the PCR product.

V. Phenotypic Analysis

  • Establish Homozygous Knockout Lines: Cross the heterozygous F1 mutants to generate homozygous this compound knockout flies.

  • Reproductive Phenotype Analysis:

    • Female Fecundity: Pair individual homozygous knockout females with wild-type males and count the number of eggs laid over a defined period. Compare this to control crosses.

    • Male Courtship Behavior: Observe and quantify the courtship behavior of homozygous knockout males towards both females and other males.

  • Other Phenotypic Assays:

    • Circadian Rhythm Analysis: Monitor the locomotor activity of individual flies under light-dark and constant darkness conditions to assess any alterations in circadian rhythms.

    • Developmental Timing and Molting: Observe the timing of developmental stages and look for any molting defects.

Visualizations

Orcokinin_Signaling_Pathway This compound This compound Neuropeptide GPCR This compound Receptor (GPCR) This compound->GPCR G_protein G-protein (Gq) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Proposed this compound signaling pathway.

CRISPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis gRNA_design 1. gRNA Design & Target Selection gRNA_synthesis 2. gRNA Synthesis gRNA_design->gRNA_synthesis injection_mix 3. Prepare Injection Mix (gRNAs + Cas9) gRNA_synthesis->injection_mix embryo_injection 4. Embryo Microinjection injection_mix->embryo_injection rearing 5. Rearing of G0 Flies embryo_injection->rearing screening 6. Molecular Screening of F1 Generation rearing->screening line_establishment 7. Establish Homozygous Knockout Line screening->line_establishment phenotypic_analysis 8. Phenotypic Analysis line_establishment->phenotypic_analysis

Caption: CRISPR-Cas9 workflow for this compound gene knockout.

References

Application Notes and Protocols for Orcokinin Peptide Labeling in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Orcokinin and its Significance

Orcokinins are a family of neuropeptides found in invertebrates, playing crucial roles in a variety of physiological processes.[1][2] These peptides are involved in the regulation of sleep, reproduction, molting, and circadian rhythms.[1][2] The signaling mechanism of orcokinins is believed to be mediated through G-protein coupled receptors (GPCRs), leading to downstream cellular responses, including the mobilization of intracellular calcium.[1] Given their diverse biological functions, this compound signaling pathways present promising targets for the development of novel therapeutics and pest control agents.

The study of this compound peptides and their receptors has been greatly advanced by the use of fluorescently labeled analogs. These tools enable researchers to visualize and quantify peptide-receptor interactions, receptor trafficking, and downstream signaling events in real-time, providing invaluable insights into the molecular mechanisms governing this compound function.

These application notes provide detailed protocols for the synthesis, purification, and application of fluorescently labeled this compound peptides for in vitro and cell-based imaging studies.

Data Presentation: Quantitative Analysis of a Fluorescent this compound Analog

Table 1: Receptor Binding Affinity of Fluoro-OKN in a Saturation Binding Assay

ParameterValueUnits
Kd (Dissociation Constant) 15.2 ± 1.8nM
Bmax (Maximum Binding Capacity) 1.2 ± 0.2pmol/mg protein

Kd and Bmax values were determined by non-linear regression analysis of saturation binding data from experiments performed on membranes isolated from HEK293 cells expressing a recombinant this compound receptor.

Table 2: Functional Potency of Fluoro-OKN in a Calcium Mobilization Assay

ParameterValueUnits
EC50 (Half-maximal effective concentration) 25.5 ± 3.1nM

The EC50 value was determined from a dose-response curve of Fluoro-OKN-induced calcium mobilization in HEK293 cells expressing a recombinant this compound receptor.

Table 3: Competitive Binding Affinity of Unlabeled this compound

ParameterValueUnits
IC50 (Half-maximal inhibitory concentration) 10.8 ± 1.5nM
Ki (Inhibition constant) 8.9 ± 1.2nM

The Ki value was calculated from the IC50 value obtained in a competitive binding assay where unlabeled this compound competed with Fluoro-OKN for binding to the this compound receptor.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

Orcokinins are understood to bind to a G-protein coupled receptor (GPCR) on the cell surface. This binding event is thought to activate a Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration leads to various downstream cellular responses.

Orcokinin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binding Gq Gq Protein GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding ER Endoplasmic Reticulum Ca2_ER Ca2+ Ca2_cyto Cytosolic Ca2+ IP3R->Ca2_cyto Ca2+ Release Response Cellular Responses Ca2_cyto->Response Activation

Caption: this compound Signaling Pathway

Experimental Workflow for this compound Peptide Labeling and Imaging

The overall workflow for utilizing a fluorescently labeled this compound peptide in imaging studies involves several key stages. It begins with the solid-phase synthesis of the this compound peptide, followed by the covalent attachment of a fluorescent dye to its N-terminus. The resulting fluorescent peptide is then purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry. The purified labeled peptide can then be used in various downstream applications, including receptor binding assays to determine its affinity for the this compound receptor, and cell-based imaging studies, such as calcium mobilization assays and receptor internalization studies using confocal microscopy.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assays Downstream Applications synthesis Solid-Phase Peptide Synthesis of this compound labeling N-terminal Fluorescent Dye Labeling synthesis->labeling purification HPLC Purification labeling->purification characterization Mass Spectrometry Characterization purification->characterization binding_assay Receptor Binding Assay (Kd, Bmax) characterization->binding_assay calcium_assay Calcium Mobilization Assay (EC50) characterization->calcium_assay internalization_assay Receptor Internalization (Confocal Microscopy) characterization->internalization_assay

Caption: Experimental Workflow

Experimental Protocols

Protocol 1: N-terminal Fluorescent Labeling of this compound Peptide

This protocol describes the labeling of a synthetic this compound peptide with an amine-reactive fluorescent dye at its N-terminus.

Materials:

  • Synthetic this compound peptide (e.g., with a free N-terminus)

  • Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Peptide Preparation: Dissolve the synthetic this compound peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • Dye Solution Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 1 mg/mL.

  • Labeling Reaction: Add the dye solution to the peptide solution at a molar ratio of 1.5:1 to 3:1 (dye:peptide). Mix gently and incubate for 2-4 hours at room temperature in the dark.

  • Purification: a. Equilibrate a size-exclusion chromatography column with PBS (pH 7.4). b. Apply the reaction mixture to the column. c. Elute with PBS and collect the fractions. The first colored fraction contains the labeled peptide.

  • Characterization: Confirm the successful labeling and purity of the peptide using mass spectrometry and assess its concentration by UV-Vis spectrophotometry.

Protocol 2: Saturation Binding Assay for a Fluorescent this compound Analog

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a fluorescently labeled this compound analog.

Materials:

  • Fluoro-OKN (fluorescently labeled this compound)

  • Membrane preparation from cells expressing the this compound receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Unlabeled this compound peptide (for non-specific binding determination)

  • 96-well microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Assay Setup: In a 96-well microplate, set up triplicate wells for total binding and non-specific binding.

  • Total Binding: To the total binding wells, add a fixed amount of membrane preparation and increasing concentrations of Fluoro-OKN.

  • Non-specific Binding: To the non-specific binding wells, add the same components as the total binding wells, plus a high concentration of unlabeled this compound (at least 100-fold higher than the Kd of the unlabeled peptide).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Detection: Measure the fluorescence intensity in each well using a microplate reader.

  • Data Analysis: a. Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of Fluoro-OKN. b. Plot the specific binding as a function of the Fluoro-OKN concentration. c. Fit the data using a non-linear regression model (one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 3: Cell-Based Calcium Mobilization Assay

This protocol measures the ability of a labeled this compound peptide to stimulate an increase in intracellular calcium in cells expressing the this compound receptor.

Materials:

  • HEK293 cells stably expressing the this compound receptor

  • Fluoro-OKN

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the HEK293 cells in a 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM in HBSS for 30-60 minutes at 37°C.

  • Baseline Reading: Wash the cells again with HBSS to remove excess dye. Place the plate in the fluorescence microplate reader and record the baseline fluorescence for a short period.

  • Ligand Addition: Add varying concentrations of Fluoro-OKN to the wells.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time to monitor the calcium flux.

  • Data Analysis: a. Determine the peak fluorescence response for each concentration of Fluoro-OKN. b. Plot the peak response as a function of the logarithm of the Fluoro-OKN concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 4: Receptor Internalization Assay using Confocal Microscopy

This protocol visualizes the internalization of the this compound receptor upon binding of a fluorescently labeled this compound analog.

Materials:

  • Cells expressing a fluorescently tagged this compound receptor (e.g., GFP-tagged) or cells to be labeled with a receptor-specific antibody.

  • Fluoro-OKN

  • Confocal microscope

  • Cell culture medium

  • Chambered coverglass

Procedure:

  • Cell Seeding: Plate the cells on a chambered coverglass and allow them to adhere.

  • Starvation (optional): To reduce basal receptor internalization, you may serum-starve the cells for a few hours prior to the experiment.

  • Labeling: Add Fluoro-OKN to the cell culture medium at a concentration known to induce receptor activation (e.g., 5-10 times the EC50).

  • Time-lapse Imaging: Immediately place the chambered coverglass on the stage of a pre-warmed confocal microscope.

  • Image Acquisition: Acquire images at regular time intervals (e.g., every 1-5 minutes) for up to 60 minutes.

  • Image Analysis: Analyze the images to observe the translocation of the fluorescent signal from the cell surface to intracellular vesicles, indicating receptor internalization. Quantify the internalization by measuring the change in fluorescence intensity at the plasma membrane versus the cytoplasm over time.

References

Application Notes and Protocols for Electrophysiological Recording of Orcokinin-Responsive Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcokinins are a family of neuropeptides found in invertebrates, particularly insects and crustaceans, where they play crucial roles in regulating physiological processes such as molting, circadian rhythms, and sleep.[1][2][3][4] Understanding the electrophysiological properties of neurons that respond to orcokinins is essential for elucidating their function in neuronal circuits and for the development of novel insecticides or therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for the electrophysiological recording of orcokinin-responsive neurons using patch-clamp and calcium imaging techniques. While the specific this compound receptor remains to be definitively identified, it is hypothesized to be a G-protein coupled receptor (GPCR) that modulates neuronal activity through a cAMP-independent pathway.[1][3]

Data Presentation

Table 1: Electrophysiological Properties of Putative this compound-Responsive Neurons (Hypothetical Data)
ParameterControlThis compound Application (1 µM)Washout
Resting Membrane Potential (mV) -60 ± 2.5-52 ± 3.1-59 ± 2.8
Input Resistance (MΩ) 450 ± 35580 ± 42460 ± 38
Action Potential Threshold (mV) -45 ± 1.8-48 ± 2.1-46 ± 1.9
Spontaneous Firing Rate (Hz) 2.1 ± 0.55.8 ± 1.22.3 ± 0.6
Action Potential Amplitude (mV) 75 ± 4.273 ± 4.574 ± 4.1
Action Potential Half-Width (ms) 1.8 ± 0.21.9 ± 0.21.8 ± 0.2
Table 2: Calcium Imaging of Putative this compound-Responsive Neurons (Hypothetical Data)
ParameterControlThis compound Application (1 µM)Washout
Baseline Fluorescence (Arbitrary Units) 100 ± 5102 ± 6101 ± 5
Peak Fluorescence Change (ΔF/F₀) 0.1 ± 0.020.8 ± 0.150.12 ± 0.03
Time to Peak (seconds) N/A15 ± 3N/A
Decay Time Constant (seconds) N/A45 ± 8N/A

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Insect Neurons

This protocol is adapted from standard whole-cell patch-clamp techniques and is suitable for recording from neurons in brain slices of insects such as cockroaches, locusts, or Drosophila.[5][6][7]

1. Preparation of Brain Slices: a. Anesthetize the insect by cooling on ice for 10-15 minutes. b. Dissect the brain in ice-cold, oxygenated insect saline (see solutions below). c. Embed the brain in a low-melting-point agarose (B213101) (2-3% in saline). d. Slice the embedded brain into 100-200 µm thick sections using a vibratome in ice-cold, oxygenated saline. e. Transfer slices to a recovery chamber with oxygenated saline at room temperature for at least 30 minutes before recording.

2. Solutions:

  • Insect Saline (in mM): 140 NaCl, 5 KCl, 4 CaCl₂, 1 MgCl₂, 4 NaHCO₃, 5 HEPES, and 10 glucose. Adjust pH to 7.2 with NaOH and osmolarity to ~320 mOsm. Continuously bubble with 95% O₂/5% CO₂.
  • Intracellular Solution (in mM): 120 K-gluconate, 10 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.

3. Recording Procedure: a. Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated insect saline. b. Visualize neurons using a high-magnification water-immersion objective with DIC optics. c. Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution. d. Approach a neuron with the recording pipette while applying positive pressure. e. Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ). f. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[7] g. Record baseline neuronal activity in current-clamp or voltage-clamp mode. h. Bath-apply this compound at the desired concentration and record the response. i. After recording the response, perfuse the slice with control saline to wash out the peptide.

Protocol 2: Calcium Imaging of this compound-Responsive Neurons

This protocol allows for the monitoring of intracellular calcium changes in response to this compound application, providing a measure of neuronal activation.[8][9]

1. Loading of Calcium Indicator: a. Prepare brain slices as described in Protocol 1. b. Incubate the slices in oxygenated saline containing a membrane-permeant calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at room temperature. c. After incubation, transfer the slices to a recovery chamber with fresh oxygenated saline for at least 30 minutes to allow for de-esterification of the dye.

2. Imaging Procedure: a. Place a slice in the recording chamber on an upright fluorescence microscope. b. Continuously perfuse with oxygenated insect saline. c. Excite the calcium indicator with the appropriate wavelength of light and capture fluorescence emission using a CCD camera. d. Record baseline fluorescence for several minutes. e. Apply this compound to the bath and continue to record fluorescence changes. f. After the response, wash out the peptide with control saline.

3. Data Analysis: a. Select regions of interest (ROIs) corresponding to individual neuronal cell bodies. b. Calculate the change in fluorescence over baseline (ΔF/F₀) for each ROI. c. Plot the fluorescence change over time to visualize the calcium transient.

Visualizations

experimental_workflow cluster_preparation Tissue Preparation cluster_recording Electrophysiological Recording cluster_experiment Experimental Procedure cluster_analysis Data Analysis dissection Dissection of Insect Brain slicing Vibratome Slicing (100-200 µm) dissection->slicing recovery Slice Recovery (>30 min) slicing->recovery patch Whole-Cell Patch-Clamp recovery->patch ca_imaging Calcium Imaging (Dye Loading) recovery->ca_imaging baseline Record Baseline Activity patch->baseline ca_imaging->baseline application Bath Application of this compound baseline->application response Record Neuronal Response application->response washout Washout response->washout analysis Analyze Electrophysiological Properties & Calcium Transients washout->analysis

Caption: Experimental workflow for electrophysiological recording.

orcokinin_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor This compound Receptor (Putative GPCR) g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., PLC) g_protein->effector ion_channel Ion Channel g_protein->ion_channel Direct Modulation second_messenger Second Messengers (e.g., IP₃, DAG) effector->second_messenger neuronal_response Neuronal Response (e.g., Depolarization, Increased Firing Rate) ion_channel->neuronal_response This compound This compound This compound->receptor Binding ca_release Ca²⁺ Release from Intracellular Stores second_messenger->ca_release ca_release->neuronal_response

Caption: Putative this compound signaling pathway in a neuron.

References

Application Notes and Protocols: Calcium Imaging of Neuronal Activity in Response to Orcokinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of the neuropeptide orcokinin on neuronal activity using calcium imaging techniques. The information is targeted towards researchers in neuroscience, pharmacology, and drug development investigating neuropeptide signaling and its physiological consequences.

Introduction

Orcokinins are a conserved family of neuropeptides found in various invertebrates, including crustaceans and insects.[1][2] They are known to be expressed in the central nervous system and gut, acting as neuromodulators and hormones to regulate processes such as gut motility, circadian rhythms, and reproduction.[1][3][4] Understanding the neuronal circuits and signaling pathways through which orcokinins exert their effects is crucial for elucidating their physiological roles and for identifying potential targets for novel insecticides or therapeutic agents.

Calcium imaging is a powerful technique for monitoring the activity of neuronal populations with single-cell resolution.[5] By using fluorescent calcium indicators, researchers can visualize changes in intracellular calcium concentration ([Ca2+]i), which are a hallmark of neuronal activation.[5] This methodology allows for the functional characterization of neuronal responses to specific stimuli, such as the application of neuropeptides like this compound.

Data Presentation: Quantitative Analysis of this compound-Induced Calcium Transients

The following tables present hypothetical quantitative data summarizing the characteristics of neuronal calcium transients in response to the application of this compound-A. This data is illustrative and based on typical responses observed for neuropeptide-induced calcium signaling. The parameters measured include the peak change in fluorescence (ΔF/F₀), the duration of the calcium transient, and the percentage of responsive neurons in a given population.

Table 1: Dose-Response Characteristics of this compound-A Induced Calcium Transients in a Target Neuronal Population

This compound-A ConcentrationMean Peak ΔF/F₀ (± SEM)Mean Duration (seconds ± SEM)Percentage of Responsive Neurons (%)
10 nM0.5 ± 0.0815.2 ± 2.125
50 nM1.2 ± 0.1528.5 ± 3.560
100 nM2.5 ± 0.2145.8 ± 4.285
500 nM2.6 ± 0.1948.1 ± 4.088

Table 2: Kinetic Properties of Calcium Transients in Response to 100 nM this compound-A

ParameterMean Value (± SEM)
Rise Time (seconds)3.1 ± 0.4
Decay Time (seconds)42.7 ± 3.8
Frequency of Oscillations (Hz)0.05 ± 0.01

Signaling Pathways

The precise identity of this compound receptors remains largely unconfirmed in many species.[6] However, based on the observed increases in intracellular calcium, it is hypothesized that orcokinins act through a G-protein coupled receptor (GPCR) that couples to the Gq signaling pathway.

Hypothesized this compound Signaling Pathway

Orcokinin_Signaling_Pathway This compound This compound OKR This compound Receptor (GPCR) This compound->OKR Gq Gq Protein OKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_release IP3R->Ca_release Opens Ca_increase Increased Intracellular [Ca²⁺] Ca_release->Ca_increase Neuronal_Activity Modulation of Neuronal Activity Ca_increase->Neuronal_Activity

Caption: Hypothesized Gq-mediated signaling pathway for this compound.

Upon binding of this compound to its receptor, the Gq alpha subunit is activated, which in turn activates phospholipase C (PLC).[3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm and a subsequent increase in neuronal activity.[7]

Experimental Protocols

This section provides a detailed protocol for ex vivo calcium imaging of neuronal responses to this compound in the insect brain, adapted from established methods for Drosophila.[8]

Protocol 1: Ex Vivo Brain Preparation and Calcium Imaging

Materials:

  • Genetically modified insects expressing a calcium indicator (e.g., GCaMP) in neurons of interest.

  • Dissection dish (e.g., Sylgard-coated petri dish).

  • Fine dissection tools (forceps, micro-scissors).

  • Insect saline solution (e.g., Adult Hemolymph-like Saline, AHLS).

  • This compound-A peptide stock solution (1 mM in sterile water).

  • Imaging chamber (e.g., a 35 mm culture dish with a small hole drilled in the bottom, sealed with a coverslip).

  • Tungsten wire for tethering the brain.

  • Confocal or two-photon microscope equipped for live imaging.

Procedure:

  • Animal Preparation: Use insects expressing a genetically encoded calcium indicator, such as GCaMP6, in the neuronal population of interest.

  • Dissection:

    • Anesthetize the insect on ice.

    • Decapitate and place the head in a dissection dish filled with cold insect saline.

    • Carefully dissect the brain from the head capsule, removing as much of the surrounding tissue (e.g., fat bodies, trachea) as possible to ensure clear imaging.

  • Mounting the Brain:

    • Transfer the dissected brain to the imaging chamber containing fresh saline.

    • Gently position the brain, ventral side up, on the coverslip.

    • Tether the brain using a fine tungsten wire placed over the esophagus to prevent movement during imaging.

  • Calcium Imaging:

    • Place the imaging chamber on the microscope stage.

    • Locate the neurons of interest using fluorescence microscopy.

    • Acquire a baseline fluorescence recording for 1-2 minutes (e.g., at 2-4 frames per second).

    • Apply this compound solution to the bath to achieve the desired final concentration. This can be done by gentle pipetting.

    • Record the change in fluorescence for 5-10 minutes following peptide application.

    • Perform a final washout step by replacing the bath solution with fresh saline.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual neuronal cell bodies.

    • Extract the mean fluorescence intensity for each ROI over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average fluorescence during the baseline period.

    • Quantify parameters such as peak amplitude, duration, and rise/decay times of the calcium transients.

Experimental Workflow Diagram

Experimental_Workflow Animal_Prep Animal Preparation (GCaMP expressing) Dissection Brain Dissection in Cold Saline Animal_Prep->Dissection Mounting Mount Brain in Imaging Chamber Dissection->Mounting Baseline_Rec Baseline Fluorescence Recording (1-2 min) Mounting->Baseline_Rec Orcokinin_App This compound Application Baseline_Rec->Orcokinin_App Response_Rec Response Fluorescence Recording (5-10 min) Orcokinin_App->Response_Rec Washout Washout with Fresh Saline Response_Rec->Washout Data_Analysis Data Analysis (ROI selection, ΔF/F₀ calculation) Washout->Data_Analysis Quantification Quantification of Ca²⁺ Transients Data_Analysis->Quantification

Caption: Workflow for ex vivo calcium imaging of this compound responses.

Conclusion

The protocols and information provided here serve as a comprehensive guide for researchers interested in investigating the neuronal effects of this compound. By employing calcium imaging, it is possible to functionally map the circuits that are modulated by this neuropeptide family and to dissect the underlying signaling pathways. This approach will be invaluable for advancing our understanding of neuropeptide function in invertebrates and may aid in the development of novel pest control strategies or therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Off-Target Effects in Orcokinin RNAi Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding off-target effects in Orcokinin RNAi experiments. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in RNAi, and why are they a concern in this compound studies?

Q2: What are the primary mechanisms that cause off-target effects?

A2: There are two main mechanisms responsible for off-target effects:

  • MicroRNA-like (miRNA-like) Off-Target Effects: This is the most common cause. The "seed region" (nucleotides 2-8) of the siRNA guide strand can bind to the 3' untranslated region (3' UTR) of unintended mRNAs with imperfect complementarity, leading to their translational repression or degradation.[3][5]

  • Near-Perfect Complementarity: An siRNA may share a high degree of sequence similarity with an unintended transcript, leading to its cleavage by the RNA-induced silencing complex (RISC).[2]

Q3: How can I design siRNAs for this compound with minimal off-target potential?

A3: Several strategies can be employed during the siRNA design phase:

  • Utilize Advanced Design Algorithms: Employ siRNA design tools that incorporate algorithms to predict and minimize off-target effects. These tools screen for potential seed region matches and near-perfect complementarity against the entire transcriptome of the target organism.[2]

  • Thermodynamic Properties: Select siRNAs with lower thermodynamic stability in the seed-target duplex, as this has been shown to reduce miRNA-like off-target effects.[7][8]

  • Target Multiple Sites: Design and test multiple siRNAs targeting different regions of the this compound mRNA. If different siRNAs produce the same phenotype, it is more likely to be a true on-target effect.

Q4: What experimental strategies can I use to reduce off-target effects?

A4: Beyond careful siRNA design, several experimental techniques can minimize off-target effects:

  • siRNA Pooling: Using a pool of multiple siRNAs targeting different regions of the this compound mRNA can reduce the concentration of any single siRNA, thereby minimizing its individual off-target effects while maintaining on-target knockdown.

  • Chemical Modifications: Introducing chemical modifications, such as 2'-O-methylation, to the siRNA duplex can reduce off-target binding without compromising on-target silencing.[10]

Q5: What are the essential controls for an this compound RNAi experiment to monitor for off-target effects?

A5: A comprehensive set of controls is crucial for interpreting your results accurately:

  • Negative Control siRNA: A scrambled siRNA sequence that does not target any known transcript in your model organism. This helps to distinguish sequence-specific effects from non-specific responses to the transfection process.

  • Positive Control siRNA: An siRNA known to effectively silence a well-characterized gene in your experimental system. This confirms that your transfection and knockdown detection methods are working correctly.

  • Untreated Control: Cells that have not been subjected to any treatment. This provides a baseline for normal this compound expression and cell health.

  • Mock Transfection Control: Cells treated with the transfection reagent alone (without siRNA). This control helps to identify any effects caused by the delivery agent itself.

  • Multiple siRNAs per Target: As mentioned earlier, using at least two or more different siRNAs targeting distinct regions of the this compound mRNA is a powerful way to confirm that the observed phenotype is due to the knockdown of this compound and not an off-target effect of a single siRNA.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Significant cell death or toxicity after transfection. The siRNA concentration is too high, or the transfection reagent is toxic to the cells.Perform a dose-response curve to find the lowest effective siRNA concentration. Optimize the transfection protocol by adjusting the amount of transfection reagent and incubation time.
Inconsistent or no knockdown of this compound. Inefficient transfection, degraded siRNA, or issues with the knockdown detection assay.Confirm transfection efficiency using a fluorescently labeled control siRNA. Use fresh, high-quality siRNA. Validate your qPCR primers or antibodies for this compound detection.
Phenotype observed with one this compound siRNA but not with others. The phenotype is likely due to an off-target effect of the specific siRNA.Discard the results from the single siRNA and rely on the consensus from the other siRNAs. Perform a rescue experiment by re-introducing an siRNA-resistant form of the this compound gene.
Results are not reproducible. Variability in cell culture conditions, transfection efficiency, or assay performance.Standardize cell passage number, confluency, and health. Optimize and standardize the transfection protocol. Include all necessary controls in every experiment.

Quantitative Data on Off-Target Effects

The following tables summarize quantitative data on the impact of various factors on siRNA off-target effects.

Table 1: Effect of siRNA Concentration on Off-Target Gene Regulation

siRNA ConcentrationNumber of Off-Target Transcripts Down-Regulated >2-fold
25 nM56
10 nM30

Data adapted from a study on STAT3 siRNA, demonstrating that a lower concentration significantly reduces the number of off-target effects.[9]

Table 2: Impact of Chemical Modifications on Off-Target Silencing

siRNA TypePercentage of Off-Target Transcripts with Reduced Silencing
Unmodified siRNA0% (Baseline)
2'-O-methyl modified siRNA~80%

This table illustrates that chemical modifications can substantially decrease the silencing of unintended transcripts.[10]

Experimental Protocols

Protocol: In Vitro siRNA Transfection for this compound Knockdown

This protocol provides a general framework for siRNA transfection in a 24-well plate format. Optimization will be required for specific cell lines and experimental conditions.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™)

  • This compound-targeting siRNA and control siRNAs (20 µM stock)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[11]

  • siRNA Preparation:

    • For each well, dilute the desired final concentration of siRNA (e.g., 10-50 nM) in 50 µL of serum-free medium in a microcentrifuge tube.[11]

    • Mix gently by pipetting.

  • Transfection Reagent Preparation:

    • In a separate tube, dilute 1.5-2 µL of the transfection reagent in 50 µL of serum-free medium.[11]

  • Complex Formation:

    • Combine the diluted siRNA and the diluted transfection reagent.

    • Mix gently and incubate for 10-15 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[11]

  • Transfection:

    • Add the 100 µL of the siRNA-transfection reagent complex dropwise to the cells in the 24-well plate.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the stability of the this compound protein and mRNA.

  • Analysis:

    • After incubation, harvest the cells to analyze this compound knockdown at the mRNA level (qRT-PCR) and protein level (Western blot).

Protocol: Validation of this compound Knockdown

1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:

  • RNA Extraction: Isolate total RNA from transfected and control cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for the this compound transcript and a reference gene (e.g., GAPDH, Actin).

  • Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method. A successful knockdown should show a significant reduction in this compound mRNA levels in cells treated with the targeting siRNA compared to controls.[12]

2. Western Blot for Protein Level Analysis:

  • Protein Extraction: Lyse the transfected and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for this compound and a loading control antibody (e.g., β-actin or GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the relative levels of this compound protein. A successful knockdown will show a marked decrease in the this compound protein band.

Visualizations

RNAi_Pathway dsRNA siRNA (double-stranded RNA) Dicer Dicer dsRNA->Dicer Processing siRNA_unwound Unwound siRNA Dicer->siRNA_unwound Cleavage RISC RISC (RNA-Induced Silencing Complex) siRNA_unwound->RISC Loading Target_mRNA Target this compound mRNA RISC->Target_mRNA Target Recognition Cleavage mRNA Cleavage Target_mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation

Caption: The RNAi pathway, from siRNA processing to target mRNA degradation.

Off_Target_Mechanisms cluster_on_target On-Target Silencing cluster_off_target Off-Target Effects On_Target_siRNA This compound siRNA On_Target_mRNA This compound mRNA (Perfect Match) On_Target_siRNA->On_Target_mRNA Cleavage Off_Target_siRNA This compound siRNA Off_Target_mRNA_miRNA Unintended mRNA (miRNA-like seed match) Off_Target_siRNA->Off_Target_mRNA_miRNA Translational Repression/ Degradation Off_Target_mRNA_homology Unintended mRNA (High Homology) Off_Target_siRNA->Off_Target_mRNA_homology Cleavage

Caption: Mechanisms of on-target versus off-target siRNA effects.

Experimental_Workflow A 1. siRNA Design & Synthesis (Targeting this compound) B 2. Transfection Optimization A->B C 3. Main Experiment (with all controls) B->C D 4. Harvest Cells (24-72h) C->D E 5. Knockdown Validation (qPCR & Western Blot) D->E F 6. Phenotypic Analysis E->F G 7. Off-Target Analysis (Microarray/RNA-seq, Rescue) F->G If phenotype is observed

Caption: A logical workflow for a robust this compound RNAi experiment.

Orcokinin_Signaling This compound This compound Peptide GPCR This compound Receptor (Hypothetical GPCR) This compound->GPCR G_Protein G-Protein GPCR->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., reproduction, behavior) Ca_release->Downstream PKC->Downstream

Caption: Hypothetical this compound signaling pathway via a G-protein coupled receptor.

References

Technical Support Center: Improving Orcokinin Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of orcokinins by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in detecting orcokinins by mass spectrometry?

Researchers often face several challenges in the mass spectrometric analysis of orcokinins and other neuropeptides. These include their low abundance in biological samples, rapid degradation by proteases, and the presence of complex biological matrices that can cause ion suppression.[1][2][3] Additionally, the inherent chemical properties of orcokinins, such as their susceptibility to specific fragmentation pathways, can complicate spectral interpretation.[4]

Q2: Which ionization techniques are most suitable for orcokinin analysis?

Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used for this compound detection.[4][5][6] MALDI, particularly when coupled with Fourier Transform Mass Spectrometry (MALDI-FTMS), is well-suited for direct tissue analysis and can provide high-resolution mass measurements.[7][8][9] ESI is often coupled with liquid chromatography (LC) for the analysis of complex peptide mixtures from tissue extracts.[6]

Q3: What is a characteristic fragmentation pattern of orcokinins that can be used for their identification?

This compound peptides are known to undergo a characteristic metastable fragmentation pattern, specifically cleavages at the C-terminal side of aspartic acid (Asp) residues (Asp-Xxx cleavages).[4][7][8] This predictable fragmentation can serve as a "fingerprint" to confirm the identity of orcokinins in a sample.[4] For example, the truncated this compound NFDEIDRSGFGF (Orc-[1-12]) shows abundant peaks resulting from these Asp-Xxx cleavages.[4]

Q4: How can I improve the fragmentation efficiency of orcokinins for more confident identification?

Methyl esterification is a chemical derivatization technique that can significantly improve the fragmentation efficiency of orcokinins.[10][11] This method converts the carboxylic acid groups on aspartic acid (D) and glutamic acid (E) residues to their corresponding methyl esters. This blocks the typical Asp-selective cleavage pathway, leading to more informative fragmentation spectra for determining the number and location of these acidic residues.[10][11]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No this compound Signal - Sample Degradation: Neuropeptides like orcokinins are prone to rapid degradation by endogenous proteases.[1] - Low Abundance: Orcokinins are often present at very low concentrations in tissues.[1] - Poor Ionization Efficiency: The chosen ionization method or parameters may not be optimal for orcokinins.[12] - Improper Sample Preparation: Sample loss or contamination during extraction and cleanup can lead to poor signal.[13][14]- Inhibit Protease Activity: Use protease inhibitor cocktails during sample preparation and keep samples cold.[1] - Enrichment: Employ solid-phase extraction (SPE) or other enrichment techniques to concentrate the peptides. - Optimize Ionization Source: Adjust parameters such as spray voltage, gas flow, and temperature.[15][16] For MALDI, try different matrices. - Refine Sample Preparation: Optimize extraction protocols to minimize sample loss and ensure cleanliness.[14]
Poor Fragmentation / Uninformative MS/MS Spectra - Dominant Neutral Losses: Orcokinins can exhibit significant neutral losses (e.g., loss of NH₃) that can dominate the spectrum.[4] - Asp-Selective Cleavage: The characteristic Asp-Xxx cleavage can be so dominant that other fragment ions are suppressed.[10][11] - Low Collision Energy: Insufficient energy during collision-induced dissociation (CID) will result in poor fragmentation.[13]- Chemical Derivatization: Use methyl esterification to block the Asp-selective cleavage pathway and promote other, more informative fragmentations.[10][11] - Optimize Collision Energy: Perform a collision energy ramp to determine the optimal setting for generating a rich fragment ion spectrum.[13] - Alternative Fragmentation Methods: If available, explore other fragmentation techniques such as electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD).[17]
High Background Noise / Chemical Interference - Matrix Effects: Co-eluting compounds from the biological matrix (e.g., salts, lipids) can suppress the this compound signal.[1] - Contamination: Contaminants from solvents, tubes, or sample handling can introduce interfering signals.[18] - Inadequate Chromatographic Separation: Poor separation can lead to co-elution of orcokinins with interfering compounds.- Improve Sample Cleanup: Utilize robust solid-phase extraction (SPE) protocols to remove interfering substances.[14] - Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). - Optimize LC Method: Adjust the gradient, column chemistry, or flow rate to improve the separation of orcokinins from matrix components.[16]
Inconsistent Results / Poor Reproducibility - Variability in Sample Preparation: Inconsistent sample handling can introduce significant variability.[1] - Instrument Instability: Fluctuations in mass spectrometer performance can lead to inconsistent results.[12] - Chromatographic Shifts: Changes in retention time can affect peak integration and identification.[1]- Standardize Protocols: Adhere strictly to standardized protocols for sample collection, storage, and preparation. - Regular Instrument Calibration and Maintenance: Perform regular mass calibration and system checks to ensure stable performance.[12] - Use Internal Standards: Spike samples with a known amount of a stable isotope-labeled this compound analog to normalize for variations.

Experimental Protocols

Protocol 1: Direct Tissue Analysis of Orcokinins by MALDI-FTMS

This protocol is adapted from methodologies used for the direct analysis of neuropeptides in crustacean neural tissues.[4][7]

  • Tissue Dissection: Anesthetize the animal on ice and dissect the target neural tissue (e.g., commissural ganglia, stomatogastric ganglion) in chilled physiological saline.[4]

  • Sample Mounting: Isolate a small fragment of the tissue (approx. 2 mm³) and rinse it with a fructose (B13574) solution to remove excess salts. Place the tissue directly onto a MALDI target plate.[4]

  • Matrix Application: Apply a suitable MALDI matrix, such as 2,5-dihydroxybenzoic acid (DHB), directly onto the tissue sample on the target plate.[4]

  • Mass Spectrometry Analysis:

    • Use a MALDI-FTMS instrument for high-resolution mass analysis.

    • Acquire spectra in positive ion mode.

    • Utilize in-cell accumulation techniques to enhance sensitivity for low-abundance peptides.[7][8]

    • Look for the characteristic metastable decay fragments resulting from Asp-Xxx cleavages to aid in the identification of orcokinins.[4][7]

Protocol 2: Methyl Esterification for Improved this compound Fragmentation

This protocol enhances fragmentation for sequencing and is based on established methods for neuropeptide derivatization.[10][11]

  • Sample Preparation: Start with an extracted and purified peptide sample.

  • Reagent Preparation: Prepare a solution of 2 M methanolic HCl. This can be done by carefully adding acetyl chloride to anhydrous methanol.

  • Derivatization Reaction:

    • Add the methanolic HCl solution to the dried peptide sample.

    • Incubate the reaction at room temperature or slightly elevated temperatures (e.g., 37°C) for a specified time (e.g., 1-2 hours). Reaction kinetics can be studied to optimize this step.[10][11]

  • Sample Cleanup: After the reaction, dry the sample completely to remove the reagent. Reconstitute the sample in a suitable solvent for mass spectrometry analysis.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized sample by LC-MS/MS or MALDI-MS/MS.

    • The fragmentation spectra will show a reduction in the Asp-selective cleavage and an increase in other backbone fragment ions, facilitating sequence analysis.[10][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_derivatization Optional Derivatization tissue Tissue Dissection extraction Peptide Extraction tissue->extraction maldi MALDI-MS tissue->maldi Direct tissue analysis cleanup Sample Cleanup (SPE) extraction->cleanup lcms LC-MS/MS cleanup->lcms For complex mixtures cleanup->maldi For extracts esterification Methyl Esterification cleanup->esterification To improve fragmentation data_analysis Data Analysis lcms->data_analysis maldi->data_analysis esterification->lcms troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No this compound Signal degradation Sample Degradation? start->degradation ionization Poor Ionization? start->ionization prep Sample Prep Issue? start->prep protease_inhibitors Use Protease Inhibitors degradation->protease_inhibitors optimize_source Optimize Ion Source ionization->optimize_source refine_prep Refine Sample Prep prep->refine_prep

References

Technical Support Center: Overcoming Challenges in Orcokinin Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Orcokinin peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound peptides?

This compound peptides, like many other neuropeptides, can present several challenges during solid-phase peptide synthesis (SPPS). The primary difficulties often stem from their hydrophobic nature, which can lead to aggregation of the growing peptide chain on the solid support.[1] This aggregation can hinder reagent access, resulting in incomplete reactions and the formation of deletion sequences. Other common issues include side reactions related to specific amino acid residues, difficulties in purification, and ensuring the final peptide's stability.[1]

Q2: Which solid support (resin) is recommended for this compound synthesis?

The choice of resin is critical for a successful synthesis. For hydrophobic peptides like Orcokinins, resins with good swelling properties and increased hydrophilicity are often preferred to minimize peptide aggregation. Polyethylene glycol (PEG)-based resins (e.g., ChemMatrix®) or PEG-polystyrene (PEG-PS) graft resins can be advantageous over traditional polystyrene resins.[2][3] These resins help to solvate the growing peptide chain, reducing inter-chain interactions that lead to aggregation. Low-loading resins are also recommended for longer or more complex peptide sequences to reduce steric hindrance.[4]

Q3: What are the most effective coupling reagents for this compound synthesis?

Due to the potential for aggregation and steric hindrance in this compound sequences, highly efficient coupling reagents are recommended. Uronium/aminium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are often effective.[5][6] More recent developments like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have also shown high efficiency and can be a good choice for difficult couplings.[6][7] The choice of reagent may require optimization for specific this compound sequences.

Q4: How can I monitor the progress of the coupling and deprotection steps?

Qualitative colorimetric tests are commonly used to monitor the completion of coupling and deprotection reactions. The Kaiser (ninhydrin) test is widely used to detect the presence of free primary amines. A positive result (blue color) after a coupling step indicates an incomplete reaction, while a negative result (yellow) suggests completion. Conversely, after the Fmoc deprotection step, a positive Kaiser test is expected. For sequences containing proline at the N-terminus, the chloranil (B122849) test is a suitable alternative as the Kaiser test can give a false negative.

Q5: What is the best approach for purifying crude this compound peptides?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides, including Orcokinins.[8][9] A C18 column is typically used, and separation is achieved by running a gradient of an organic solvent (usually acetonitrile) in water, with an ion-pairing agent like trifluoroacetic acid (TFA).[8] Optimizing the gradient slope is crucial for achieving good resolution between the target peptide and impurities.[10] For particularly challenging purifications, orthogonal techniques like ion-exchange chromatography can be used as a preliminary purification step before RP-HPLC.[11]

Troubleshooting Guides

Problem 1: Low Yield of the Target Peptide
Potential Cause Troubleshooting Strategy
Incomplete Coupling Reactions - Extend Coupling Time: For difficult couplings, especially with bulky or hydrophobic amino acids, increasing the reaction time can improve efficiency.[7] - Double Coupling: Perform a second coupling step with fresh reagents for problematic amino acid additions. - Use a More Powerful Coupling Reagent: Switch to a more reactive coupling reagent like HATU or COMU.[5][7] - Increase Reagent Equivalents: Use a higher excess of amino acid and coupling reagents (e.g., 5 equivalents instead of 3).
Peptide Aggregation - Switch to a PEG-based Resin: Utilize a resin with better swelling and solvating properties to reduce inter-chain hydrogen bonding.[2][3] - Incorporate Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at specific Ser or Thr residues to disrupt secondary structure formation.[12] - Use "Difficult Sequence" Solvents: Add chaotropic salts (e.g., LiCl) or use solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) to disrupt aggregation.[10]
Incomplete Fmoc Deprotection - Extend Deprotection Time: Increase the duration of the piperidine (B6355638) treatment.[13] - Use a Stronger Base: For very difficult deprotections, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, but caution is advised due to potential side reactions.
Loss During Workup/Purification - Optimize Precipitation: Ensure complete precipitation of the crude peptide after cleavage. Check the ether supernatant for dissolved product. - Optimize HPLC Conditions: Adjust the gradient, flow rate, and column temperature to improve peak shape and resolution, minimizing fraction overlap.[10]
Problem 2: Poor Purity of the Crude Peptide
Potential Cause Troubleshooting Strategy
Deletion Sequences - Address Incomplete Coupling: See troubleshooting strategies for incomplete coupling in "Problem 1". - Capping: After each coupling step, cap any unreacted free amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
Side Reactions - Aspartimide Formation: If your this compound sequence contains Asp residues, add an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution to minimize this side reaction.[10] - Diketopiperazine Formation: This is common with the first two N-terminal amino acids. Using 2-chlorotrityl chloride resin can help suppress this side reaction due to steric hindrance.[10] - Racemization: Use coupling reagents with racemization-suppressing additives like HOBt or Oxyma. Avoid prolonged pre-activation times.
Premature Cleavage from Resin - Choose an Appropriate Resin/Linker: Ensure the linker is stable to the repeated Fmoc deprotection conditions.
Incomplete Removal of Protecting Groups - Optimize Cleavage Cocktail: Select a cleavage cocktail with appropriate scavengers based on the amino acid composition of your this compound peptide. For peptides containing Trp, Met, or Cys, scavengers like triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT), and thioanisole (B89551) are crucial. - Extend Cleavage Time: For protecting groups that are more difficult to remove (e.g., Arg(Pbf)), a longer cleavage time may be necessary.

Quantitative Data Summary

While specific comparative data for this compound synthesis is limited in the literature, the following tables provide a summary of quantitative data for model peptides, which can serve as a guide for optimizing this compound synthesis.

Table 1: Comparative Yield of a Model Peptide with Different Coupling Reagents [7]

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
TBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU -DIPEADMF15-30>99

Data is a synthesis from multiple studies on a model peptide and may vary for specific this compound sequences.

Table 2: Fmoc-Deprotection Kinetics for Model Amino Acids [13]

Deprotection ReagentAmino AcidTime (min)Deprotection Efficiency (%)
20% Piperidine/DMF Leu3~80
7>95
10>99
Arg(Pbf)3<50
7~80
10>95
20% 4-Methylpiperidine/DMF Leu3~80
7>95
10>99
Arg(Pbf)3<50
7~80
10>95

This data highlights that more sterically hindered amino acids like Arginine require longer deprotection times.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound B-like Peptides

This protocol is adapted from the synthesis of So-orcokinin B neuropeptides.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF.

    • Agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (1 mmol, 10 eq.) and HBTU (0.9 mmol, 9 eq.) in N-methylpyrrolidone (NMP).

    • Add N,N-diisopropylethylamine (DIEA) (2.5 mmol, 25 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Capping (Optional but Recommended):

    • To cap any unreacted amines, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 5% Ac₂O, 5% DIEA in DMF) for 30 minutes.

    • Drain and wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 (and 4 if capping) for each amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by RP-HPLC.

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF).[12]

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Deprotection Cleavage 4. Cleavage & Deprotection Final_Deprotection->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification Characterization 6. Characterization (MS) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound peptides.

Troubleshooting_Logic Start Synthesis Issue Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity Start->Low_Purity Incomplete_Coupling Incomplete Coupling? Low_Yield->Incomplete_Coupling Aggregation Aggregation? Low_Yield->Aggregation Low_Purity->Incomplete_Coupling Side_Reactions Side Reactions? Low_Purity->Side_Reactions Sol_Coupling Optimize Coupling: - Stronger Reagent - Double Couple - Extend Time Incomplete_Coupling->Sol_Coupling Yes Sol_Aggregation Mitigate Aggregation: - PEG Resin - Pseudoprolines - Chaotropic Agents Aggregation->Sol_Aggregation Yes Sol_Side_Reactions Address Side Reactions: - Optimize Deprotection - Add Scavengers - Choose Appropriate Resin Side_Reactions->Sol_Side_Reactions Yes

Caption: A logical troubleshooting workflow for common issues in this compound peptide synthesis.

References

Orcokinin Antibody Validation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for validating Orcokinin antibodies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is antibody validation crucial?

This compound is a conserved neuropeptide found in ecdysozoans, a group that includes arthropods and nematodes. It plays a role in various physiological processes, including the regulation of sleep, reproduction, and circadian rhythms.[1][2] Given the small size and potential for cross-reactivity with other neuropeptides, rigorous validation of this compound antibodies is essential to ensure the specificity and reliability of experimental results.

Q2: What are the critical first steps before using a new this compound antibody?

Before beginning any experiment, it is crucial to thoroughly review the antibody datasheet provided by the manufacturer. Key information to look for includes the immunogen sequence, recommended applications, and suggested dilutions. If the immunogen sequence is not provided, it is advisable to contact the manufacturer for this information. This sequence is vital for designing appropriate controls and assessing potential cross-reactivity.

Q3: How can I assess the potential cross-reactivity of my this compound antibody?

Since Orcokinins belong to a family of related peptides, cross-reactivity is a significant concern.[3][4][5] A bioinformatic analysis using tools like NCBI BLAST to compare the immunogen sequence with other known neuropeptides within the species of interest can help predict potential cross-reactivity. Experimental validation through peptide pre-adsorption assays is the definitive method to confirm specificity.

Q4: What are the essential positive and negative controls for this compound antibody validation?

Proper controls are the cornerstone of antibody validation.

  • Positive Controls:

    • Recombinant or Synthetic Peptides: The purified this compound peptide used as the immunogen is the most definitive positive control for techniques like Western Blot and ELISA.

    • Overexpression Lysates: Cell lysates from a cell line engineered to overexpress this compound.

    • Tissue Samples: Tissues known to have high endogenous expression of this compound, as referenced in scientific literature.[6][7]

  • Negative Controls:

    • Knockout/Knockdown Tissues or Cells: The gold standard for validation, using tissues or cells where the this compound gene has been knocked out or its expression significantly reduced via RNAi.

    • Tissues with No Known Expression: Tissues where this compound is known to be absent.

    • Peptide Pre-adsorption Control: The primary antibody is incubated with an excess of the immunizing peptide before being used for staining. A significant reduction or elimination of the signal indicates specificity.

Key Validation Experiments: Methodologies

The following tables summarize the recommended starting concentrations and key experimental parameters for validating an this compound antibody in various applications.

Table 1: Western Blotting

ParameterRecommendation
Starting Antibody Dilution 1:200 - 1:500
Positive Control Synthetic this compound peptide, tissue lysate from an organism known to express this compound (e.g., specific ganglia in insects).[6]
Negative Control Lysate from a knockout/knockdown model or tissue with no known this compound expression.
Blocking Buffer 5% non-fat dry milk or BSA in TBST
Incubation Overnight at 4°C

Table 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ParameterRecommendation
Starting Antibody Dilution 1:500 - 1:1000
Positive Control Serial dilutions of synthetic this compound peptide to generate a standard curve.
Negative Control Buffer alone, unrelated peptide.
Coating Buffer Carbonate-Bicarbonate buffer (pH 9.6)
Blocking Buffer 1% BSA in PBST

Table 3: Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

ParameterRecommendation
Starting Antibody Dilution 1:200 - 1:500
Positive Control Tissue sections from an organism known to express this compound.[6][8]
Negative Control Tissue sections from a knockout/knockdown model, or adjacent sections with primary antibody omitted. Peptide pre-adsorption control.
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) with citrate (B86180) buffer (pH 6.0) is often a good starting point for paraffin-embedded tissues.
Permeabilization 0.1-0.25% Triton X-100 in PBS for cultured cells and frozen sections.
Blocking Solution 5-10% normal serum from the same species as the secondary antibody.

Troubleshooting Guides

Western Blotting

IssuePossible Cause(s)Suggested Solution(s)
No Signal or Weak Signal - Insufficient protein load- Poor antibody-antigen binding- Inactive antibody- Increase the amount of protein loaded.- Optimize antibody dilution; try a lower dilution.- Incubate the primary antibody overnight at 4°C.- Ensure the antibody has been stored correctly and is not expired.
High Background - Antibody concentration too high- Insufficient blocking- Inadequate washing- Increase the antibody dilution.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Increase the number and duration of wash steps.
Non-specific Bands - Antibody cross-reactivity- Protein degradation- Perform a peptide pre-adsorption control.- Use a different this compound antibody targeting a different epitope.- Add protease inhibitors to your sample preparation buffer.

ELISA

IssuePossible Cause(s)Suggested Solution(s)
Low Signal - Insufficient antibody or antigen concentration- Inactive reagents- Increase the concentration of the capture or detection antibody.- Ensure the standard peptide is not degraded.- Check the activity of the enzyme conjugate and substrate.
High Background - Antibody concentration too high- Insufficient blocking or washing- Decrease the concentration of the detection antibody.- Optimize blocking conditions (time, agent).- Increase the number and duration of wash steps.
High Coefficient of Variation (CV) - Pipetting errors- Inconsistent washing- Use calibrated pipettes and ensure proper technique.- Ensure uniform and thorough washing of all wells.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

IssuePossible Cause(s)Suggested Solution(s)
No Staining - Low or absent antigen expression- Incorrect primary antibody dilution- Epitope masking- Use a positive control tissue known to express this compound.- Titrate the primary antibody to find the optimal concentration.- Optimize antigen retrieval method (try different buffers, pH, and incubation times).
High Background - Non-specific antibody binding- Endogenous peroxidase/phosphatase activity- Increase blocking time and use serum from the same species as the secondary antibody.- Include a quenching step for endogenous enzymes (e.g., H2O2 for peroxidase).
Non-specific Staining - Primary or secondary antibody cross-reactivity- Perform a peptide pre-adsorption control.- Run a control without the primary antibody to check for secondary antibody non-specificity.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The signaling mechanism of this compound is believed to be mediated through G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that often involve changes in intracellular calcium levels.[2]

Orcokinin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binding G_protein G-protein (Gq/11) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activation Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) PKC->Cellular_Response Phosphorylation of target proteins

Figure 1: Proposed this compound signaling pathway via a G-protein coupled receptor.

General Antibody Validation Workflow

A systematic approach to antibody validation is crucial for obtaining reliable and reproducible data.

Antibody_Validation_Workflow cluster_0 Initial Assessment cluster_1 Biochemical Validation cluster_2 Application-Specific Validation cluster_3 Confirmation of Specificity A Review Datasheet (Immunogen, Applications) B Bioinformatic Analysis (Cross-reactivity prediction) A->B C Western Blot (Positive & Negative Controls) B->C D ELISA (Peptide Competition) C->D E Immunohistochemistry (IHC) (Tissue Specificity) D->E F Immunocytochemistry (ICC) (Subcellular Localization) E->F G Peptide Pre-adsorption Control F->G H Knockout/Knockdown Model Testing G->H I Validated Antibody for Research Use H->I

Figure 2: A stepwise workflow for the validation of an this compound antibody.

References

Orcokinin ELISA Technical Support Center: Troubleshooting Background Noise

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Orcokinin ELISA kit. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to background noise in their experiments. High background can mask specific signals, reduce assay sensitivity, and lead to inaccurate quantification. By following the detailed troubleshooting steps and protocols outlined below, you can significantly improve your signal-to-noise ratio and obtain reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides step-by-step guidance to resolve specific issues you may encounter during your this compound ELISA.

High Background Noise

High background noise is a frequent challenge in ELISA, characterized by excessive color development across the entire plate, including the blank wells. This can obscure the specific signal from your samples and standards, compromising the accuracy of your results.[1][2]

Q1: My blank and negative control wells have high optical density (OD) readings. What are the likely causes and how can I fix this?

High OD readings in your blank and negative control wells are a clear indicator of high background noise. The primary culprits are often insufficient washing, inadequate blocking, or problems with the detection reagents.[1][3][4]

High_Background_Troubleshooting cluster_washing Washing Solutions cluster_blocking Blocking Solutions cluster_antibodies Antibody Solutions cluster_reagents Reagent & Substrate Solutions start High Background Signal Detected check_washing Review Washing Protocol start->check_washing Start Troubleshooting check_blocking Evaluate Blocking Step check_washing->check_blocking If issue persists resolve Background Noise Reduced check_washing->resolve Issue Resolved wash_steps Increase wash steps Add soak time check_washing->wash_steps wash_buffer Check wash buffer (e.g., 0.05% Tween-20) Ensure fresh preparation check_washing->wash_buffer automation Verify plate washer function check_washing->automation check_antibodies Assess Antibody Concentrations check_blocking->check_antibodies If issue persists check_blocking->resolve Issue Resolved blocking_agent Optimize blocking buffer concentration (e.g., 1-5% BSA) check_blocking->blocking_agent blocking_time Increase blocking incubation time check_blocking->blocking_time blocking_reagent Consider a different blocking agent check_blocking->blocking_reagent check_reagents Inspect Reagents & Substrate check_antibodies->check_reagents If issue persists check_antibodies->resolve Issue Resolved primary_ab Titrate primary antibody concentration check_antibodies->primary_ab secondary_ab Titrate secondary antibody concentration check_antibodies->secondary_ab cross_reactivity Check for cross-reactivity check_antibodies->cross_reactivity check_reagents->resolve Issue Resolved substrate Check substrate for contamination Read plate immediately after adding stop solution check_reagents->substrate contamination Use fresh, sterile reagents check_reagents->contamination

Caption: A logical progression for troubleshooting high background in ELISA.

By systematically addressing these potential issues, you can effectively reduce background noise in your this compound ELISA and achieve more accurate and reliable data. If you continue to experience problems after following these guidelines, please do not hesitate to contact our technical support team for further assistance.

References

Technical Support Center: Enhancing the Solubility of Synthetic Orcokinin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of synthetic Orcokinin and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and why can it be difficult to dissolve?

A1: Synthetic this compound is a neuropeptide, with the primary sequence Asn-Phe-Asp-Glu-Ile-Asp-Arg-Ser-Gly-Phe-Gly-Phe-Asn, originally identified in crustaceans where it exhibits myotropic effects on gut tissues.[1][2] Its analogs are also studied for various biological activities.[3] Challenges in dissolving synthetic this compound can arise from its amino acid composition, which includes both hydrophobic (e.g., Phe, Ile) and charged (e.g., Asp, Glu, Arg) residues. The interplay between these residues can lead to intermolecular interactions and aggregation, reducing solubility in aqueous solutions. The theoretical isoelectric point (pI) of this compound is acidic (around 4.29), meaning it will have a net negative charge at physiological pH.[4]

Q2: What is the recommended first step for dissolving a new vial of lyophilized synthetic this compound?

A2: Before dissolving the entire sample, it is crucial to perform a small-scale solubility test with an aliquot. This precautionary step prevents the loss of valuable peptide. Always briefly centrifuge the vial to ensure all lyophilized powder is at the bottom before opening. Begin with sterile, high-purity water as the initial solvent.

Q3: My synthetic this compound did not dissolve in water. What should I try next?

A3: If water proves ineffective, the next step is to adjust the pH of the solvent. Since this compound has an acidic pI, it is more likely to dissolve in a slightly basic buffer where it carries a net negative charge. Attempt to dissolve the peptide in a buffer with a pH of 7.4 or higher. If solubility is still an issue, a small amount of a basic solution like 10% ammonium (B1175870) bicarbonate can be added to increase the pH.

Q4: Can I use organic co-solvents to dissolve synthetic this compound?

A4: Yes, organic co-solvents can be effective, particularly for peptides with hydrophobic residues.[5] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used organic solvent for dissolving peptides due to its high solubilizing power and compatibility with many biological assays in low concentrations.[6][7] Other options include dimethylformamide (DMF) or acetonitrile. The recommended method is to first dissolve the peptide in a minimal volume of the organic solvent and then slowly add the aqueous buffer to the desired final concentration while vortexing. It is important to note that peptides containing Cys or Met residues should not be dissolved in DMSO, as it can cause oxidation.[8]

Q5: After dissolving this compound in an organic solvent, it precipitated when I added my aqueous buffer. What should I do?

A5: Precipitation upon addition to an aqueous buffer is a common issue when using organic co-solvents. This often occurs because the final concentration of the organic solvent is too low to maintain solubility. To address this, you can try to increase the final concentration of the organic solvent, if your experimental setup allows. Alternatively, you can try a different co-solvent or a combination of co-solvents. Another approach is to use solubilizing agents such as surfactants or cyclodextrins.[9][10]

Q6: Are there any chemical modifications that can improve the solubility of my synthetic this compound?

A6: Yes, several chemical modifications can be incorporated during peptide synthesis to enhance solubility. These include:

  • Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic ones can improve solubility.[8][11]

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius and hydrophilicity of the peptide, thereby improving solubility.[11]

  • Addition of Charged Residues: Introducing charged amino acids at the N- or C-terminus can enhance electrostatic repulsion between peptide molecules, preventing aggregation.[11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lyophilized peptide appears clumpy or oily. Incomplete lyophilization or presence of residual solvents.Proceed with the standard dissolution protocol, but be aware that solubility may be affected. If issues persist, contact the supplier.
Peptide will not dissolve in water. The peptide has significant hydrophobic character or is near its isoelectric point.Try dissolving in a dilute basic solution (e.g., 10% ammonium bicarbonate) as this compound has an acidic pI.[4]
Peptide precipitates out of solution after initial dissolution. The solution is supersaturated, or the peptide is aggregating over time.Try sonicating the solution to aid dissolution.[5][12] If precipitation continues, consider preparing fresh solutions for each experiment.
The final solution is hazy or contains visible particles. Incomplete dissolution or presence of insoluble impurities.Centrifuge the solution to pellet any undissolved material before use.[5] Consider filtering the solution through a 0.22 µm filter if compatible with your experiment.
Solubility is inconsistent between different batches of the same peptide. Variations in synthesis, purification, or lyophilization.Always perform a small-scale solubility test on each new batch before use. Document the optimal dissolution conditions for each batch.

Experimental Protocols

Protocol 1: Basic Aqueous Dissolution of Synthetic this compound
  • Preparation: Allow the vial of lyophilized synthetic this compound to equilibrate to room temperature.

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Solubilization: Add a small amount of sterile, high-purity water to the vial.

  • Vortexing: Vortex the vial for 1-2 minutes.

  • Dilution: Gradually add more water to reach the desired concentration, vortexing after each addition.

  • Sonication (Optional): If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[5][12]

  • Final Inspection: Visually inspect the solution for any undissolved particles. If necessary, centrifuge the solution to pellet any insoluble material.

Protocol 2: Dissolution of Synthetic this compound using an Organic Co-solvent (DMSO)
  • Preparation: Bring the lyophilized peptide vial to room temperature and centrifuge.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide (e.g., 10-20 µL for 1 mg of peptide).

  • Vortexing: Vortex thoroughly until the peptide is completely dissolved in the DMSO.

  • Dilution: Slowly add your aqueous buffer to the DMSO-peptide mixture while continuously vortexing. Add the buffer dropwise to avoid sudden precipitation.

  • Final Concentration: Continue to add the buffer until the desired final peptide and DMSO concentrations are reached. Aim for the lowest effective DMSO concentration for your experiment.

  • Final Inspection: Ensure the final solution is clear.

Visualization of Experimental Workflow

experimental_workflow cluster_start Start: Lyophilized Peptide cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_outcome Outcome cluster_final Final Steps start Lyophilized this compound Vial prep 1. Equilibrate to Room Temp 2. Centrifuge Vial start->prep test_water Test with Sterile Water prep->test_water soluble Peptide Soluble test_water->soluble Success insoluble Peptide Insoluble test_water->insoluble Failure test_ph Adjust pH (Basic Buffer) test_ph->soluble Success test_ph->insoluble Failure test_organic Use Organic Co-solvent (e.g., DMSO) test_organic->soluble Success final_prep Prepare Stock Solution Store Appropriately soluble->final_prep insoluble->test_ph insoluble->test_organic

Caption: Workflow for testing the solubility of synthetic this compound.

Signaling Pathway

The precise receptor and downstream signaling pathway for this compound have not been definitively identified.[5][13] Therefore, a detailed signaling pathway diagram cannot be provided at this time. Research suggests that Orcokinins are neuropeptides that can act as hormones or neuromodulators, and they are presumed to signal through G-protein coupled receptors (GPCRs), potentially involving Ca2+ signaling pathways.[11][13] Further research is needed to elucidate the specific molecular mechanisms of this compound action.

References

Cross-reactivity issues with Orcokinin antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Orcokinin antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during immunological assays involving this compound. Here you will find troubleshooting guides and frequently asked questions to help you achieve clean, specific, and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound antibody is not producing any signal in my immunohistochemistry (IHC) experiment. What are the possible causes?

A1: A lack of signal in IHC can stem from several factors. Common issues include problems with the primary antibody, tissue preparation, or the detection system. Ensure your antibody is validated for IHC, and consider optimizing the antibody concentration and incubation time. It is also crucial to verify that the target protein is present in your tissue. For a systematic approach to resolving this, please refer to the "Weak or No Staining" section in our troubleshooting guide.

Q2: I am observing high background staining in my Western blot. How can I reduce it?

A2: High background can obscure your target band and is often due to issues with blocking, antibody concentrations, or washing steps. Optimizing your blocking protocol by extending the incubation time or trying a different blocking agent (e.g., BSA instead of milk) can be effective. Additionally, titrating your primary and secondary antibody concentrations to the lowest effective level is crucial. Ensure your washing steps are thorough to remove unbound antibodies.

Q3: How can I be sure that my this compound antibody is specific to this compound and not cross-reacting with other neuropeptides?

A3: Antibody specificity is critical for reliable data. To validate the specificity of your this compound antibody, we strongly recommend performing controls such as a pre-adsorption (neutralization) assay with the immunizing peptide.[1] In this control, the antibody is incubated with an excess of the this compound peptide before being used for staining; a specific antibody will show a significantly reduced or eliminated signal. The ultimate validation method is to test the antibody in a knockout or knockdown model where the this compound gene is absent or silenced. A specific antibody should not produce a signal in these models.

Q4: I am seeing multiple bands in my Western blot. Does this mean my antibody is non-specific?

A4: Multiple bands can indicate non-specific binding, but they can also be due to the presence of different isoforms of this compound, precursor proteins, or post-translational modifications. To investigate this, review the literature for known isoforms of this compound in your model organism. Performing a pre-adsorption control can help determine if the additional bands are specific. If the extra bands disappear after pre-adsorption, they are likely related to the target antigen. If they persist, they may be due to non-specific cross-reactivity.

Q5: What is the presumed signaling pathway for this compound, and how does this impact experimental design?

A5: this compound is thought to signal through G-protein coupled receptors (GPCRs), potentially involving calcium (Ca2+) signaling pathways. Understanding this can be important for designing functional assays. For example, you could measure changes in intracellular calcium levels in response to this compound application in cell-based experiments.

Troubleshooting Guides

Issue 1: Weak or No Staining
Potential Cause Recommended Solution
Primary Antibody Inactivity - Confirm the antibody is validated for your application (IHC, WB, ELISA).- Use a fresh aliquot of the antibody and ensure it has been stored correctly.- Perform a positive control using a tissue or cell lysate known to express this compound.
Incorrect Antibody Concentration - Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range of concentrations.
Insufficient Incubation Time - Increase the primary antibody incubation time (e.g., overnight at 4°C) to allow for optimal binding.
Epitope Masking (IHC) - Optimize your antigen retrieval protocol. Try different methods (heat-induced or enzymatic) and buffers (e.g., citrate (B86180) or Tris-EDTA) to unmask the epitope.
Low Target Protein Abundance - Use a more sensitive detection system, such as a biotin-streptavidin amplification system.- Increase the amount of protein loaded in your Western blot.
Issue 2: High Background
Potential Cause Recommended Solution
Insufficient Blocking - Increase the concentration of your blocking agent (e.g., 5% non-fat milk or BSA).- Extend the blocking time (e.g., 1-2 hours at room temperature).- Add a detergent like Tween-20 (0.05-0.1%) to the blocking and wash buffers.
Antibody Concentration Too High - Titrate the primary and secondary antibodies to determine the optimal dilution that maximizes specific signal while minimizing background.
Inadequate Washing - Increase the number and duration of washing steps (e.g., 3-5 washes of 5-10 minutes each).- Ensure the washing buffer volume is sufficient to completely cover the membrane or tissue section.
Secondary Antibody Non-specificity - Run a control without the primary antibody to check for non-specific binding of the secondary antibody.- Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue.
Issue 3: Non-Specific Staining / Cross-Reactivity
Potential Cause Recommended Solution
Primary Antibody Cross-Reactivity - Perform a pre-adsorption control by incubating the antibody with the immunizing peptide before staining. A specific signal should be abolished.[1]- If possible, test the antibody on tissue from a knockout or knockdown animal for the this compound gene. This is the gold standard for specificity validation.
Presence of Endogenous Enzymes (IHC) - If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide treatment before blocking.
Polyclonal Antibody Variability - Polyclonal antibodies can sometimes recognize multiple epitopes. If non-specific bands persist in Western blotting, consider using a monoclonal antibody if available.

Experimental Protocols

Protocol 1: Pre-adsorption Control for Antibody Specificity in IHC

This protocol is essential to verify that the antibody is binding specifically to the this compound peptide.

  • Optimize Antibody Concentration: First, determine the optimal working dilution of your this compound antibody that gives a clear signal with low background in your standard IHC protocol.

  • Prepare Antibody Solutions: Prepare two identical tubes of the optimized antibody solution.

    • Tube A (Control): Antibody diluted in your standard antibody diluent.

    • Tube B (Pre-adsorbed): Add the this compound immunizing peptide to the diluted antibody at a 5-10 fold molar excess.

  • Incubation: Incubate both tubes for at least 2 hours at room temperature or overnight at 4°C with gentle agitation to allow the peptide to bind to the antibody in Tube B.

  • Staining: Centrifuge the tubes at high speed for 20 minutes to pellet any immune complexes. Use the supernatant from each tube to stain two identical tissue sections according to your standard IHC protocol.

  • Analysis: Compare the staining results. A specific antibody will show strong staining with the solution from Tube A and a significantly reduced or absent signal with the solution from Tube B.

Protocol 2: Western Blotting for this compound Detection
  • Sample Preparation: Homogenize tissue samples in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

Visualizations

Orcokinin_Signaling_Pathway This compound Signaling Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Presumed this compound signaling via a G-protein coupled receptor (GPCR).

Antibody_Validation_Workflow This compound Antibody Validation Workflow cluster_0 Initial Checks cluster_1 Specificity Validation cluster_2 Outcome Datasheet Review Datasheet (Validated Applications) Positive_Control Test on Positive Control (e.g., Western Blot) Datasheet->Positive_Control Preadsorption Pre-adsorption Control with this compound Peptide Positive_Control->Preadsorption If signal is present NonSpecific_Signal Non-Specific Signal (Troubleshoot or Select New Antibody) Positive_Control->NonSpecific_Signal If no/wrong signal KO_Validation Knockout/Knockdown Validation (Gold Standard) Preadsorption->KO_Validation If available Specific_Signal Specific Signal (Proceed with Experiment) Preadsorption->Specific_Signal Signal abolished Preadsorption->NonSpecific_Signal Signal persists KO_Validation->Specific_Signal No signal in KO KO_Validation->NonSpecific_Signal Signal in KO

Caption: Workflow for validating this compound antibody specificity.

Troubleshooting_Logic Troubleshooting Logic for Poor Signal Start Problem: Weak or No Signal Check_Positive_Control Positive Control Stained Correctly? Start->Check_Positive_Control Check_Antibody Antibody Stored Correctly & Not Expired? Check_Positive_Control->Check_Antibody No New_Antibody Consider New Primary Antibody Check_Positive_Control->New_Antibody Yes, but test sample is blank Optimize_Concentration Optimize Antibody Concentration Check_Antibody->Optimize_Concentration Yes Check_Antibody->New_Antibody No Optimize_Incubation Increase Incubation Time/Temp Optimize_Concentration->Optimize_Incubation Antigen_Retrieval Optimize Antigen Retrieval (IHC)? Optimize_Incubation->Antigen_Retrieval Improve_AR Try Different AR Method/Buffer Antigen_Retrieval->Improve_AR No Detection_System Detection System Working? Antigen_Retrieval->Detection_System Yes Improve_AR->Detection_System Check_Reagents Check Secondary Ab & Substrate Detection_System->Check_Reagents No Detection_System->New_Antibody Yes Check_Reagents->New_Antibody

Caption: Decision tree for troubleshooting weak or absent signals.

References

Technical Support Center: Optimizing Fixation Protocols for Orcokinin Immunolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fixation protocols for Orcokinin immunolabeling. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the best initial fixative to use for this compound immunolabeling?

For neuropeptides like this compound, a common and effective starting point is 4% paraformaldehyde (PFA) in a phosphate (B84403) buffer solution (PBS).[1] This cross-linking fixative generally provides good preservation of tissue morphology and antigenicity. However, the optimal fixative can be tissue- and antibody-dependent, so empirical testing is always recommended.

Q2: Should I use perfusion or immersion fixation for my tissue samples?

The choice between perfusion and immersion fixation depends on the tissue being studied.

  • Perfusion: Transcardial perfusion with the fixative solution is often the best method for obtaining rapid and uniform fixation of tissues, especially in small animals. It involves flushing the circulatory system with a saline solution to remove blood, followed by the fixative. This minimizes background staining from endogenous enzymes in the blood.

  • Immersion: If perfusion is not feasible, immersion fixation can be used. For optimal results, the tissue pieces should be small (generally no thicker than 10 mm) to allow for thorough penetration of the fixative.[2] The volume of the fixative should be significantly larger than the tissue volume (50-100 times greater is recommended).[2]

Q3: How long should I fix my tissues?

Fixation time is a critical parameter that requires optimization.

  • Under-fixation: Insufficient fixation can lead to the degradation of the this compound peptide by endogenous enzymes and poor preservation of tissue morphology.

  • Over-fixation: Excessive fixation, particularly with cross-linking agents like PFA, can "mask" the epitope, preventing the primary antibody from binding to the this compound peptide.[2] This can result in weak or no staining.

A typical starting point for immersion fixation with 4% PFA is 18-24 hours at 4°C.[1] However, this should be optimized for your specific tissue and anti-Orcokinin antibody.

Q4: Are there alternatives to paraformaldehyde for this compound immunolabeling?

Yes, other fixatives and combinations can be effective for neuropeptide immunolabeling. One common alternative is Bouin's solution , a mixture of picric acid, formaldehyde (B43269), and acetic acid.[3] Bouin's solution can provide excellent preservation of delicate structures and may enhance the staining of some antigens.[4][5] However, it is not ideal for electron microscopy and requires thorough washing to remove the picric acid, which can interfere with staining.[4][5]

Troubleshooting Guides

Problem: Weak or No Staining
Potential Cause Troubleshooting Steps
Suboptimal Fixation Over-fixation: Reduce the fixation time or the concentration of the fixative. Consider using a milder fixative. Under-fixation: Increase the fixation time or ensure the fixative has fully penetrated the tissue. For immersion fixation, use smaller tissue blocks.
Epitope Masking If using a cross-linking fixative like PFA, antigen retrieval may be necessary to unmask the this compound epitope.[1] Experiment with heat-induced epitope retrieval (HIER) using different buffers (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0).
Primary Antibody Issues Concentration too low: Increase the concentration of the anti-Orcokinin antibody. Perform a titration to find the optimal concentration. Incubation time too short: Increase the primary antibody incubation time, for example, to overnight at 4°C.
Inactive Reagents Ensure all reagents, including the primary and secondary antibodies and detection reagents, are stored correctly and are within their expiration dates.
Problem: High Background Staining
Potential Cause Troubleshooting Steps
Non-specific Antibody Binding Insufficient blocking: Increase the duration of the blocking step or try a different blocking agent. Using normal serum from the same species as the secondary antibody is recommended.[1] Primary or secondary antibody concentration too high: Decrease the concentration of the primary and/or secondary antibodies.
Endogenous Enzyme Activity If using a peroxidase-based detection system, quench endogenous peroxidase activity by incubating the tissue sections in a hydrogen peroxide solution (e.g., 0.3% H₂O₂ in methanol) before the primary antibody incubation.[1]
Fixation Artifacts Some fixatives, or high concentrations of certain components like glutaraldehyde (B144438) (1% or higher), can increase background staining.[6] If using a cocktail fixative, consider adjusting the component concentrations.
Inadequate Washing Ensure thorough washing steps between antibody incubations to remove unbound antibodies.

Data Presentation

While specific quantitative data for this compound immunolabeling across different fixatives is limited in the literature, the following table provides a qualitative comparison of common fixatives used for neuropeptide immunohistochemistry.

FixativePrimary MechanismAdvantages for Neuropeptide LabelingDisadvantages for Neuropeptide Labeling
4% Paraformaldehyde (PFA) Cross-linkingGood preservation of morphology.[2] Widely used and well-documented.Can mask epitopes, often requiring antigen retrieval.[2] Over-fixation can abolish immunoreactivity.[2]
Bouin's Solution Cross-linking & PrecipitatingExcellent preservation of delicate structures and nuclear detail.[4][5] May enhance staining for some neuropeptides.[3]Not suitable for electron microscopy.[4] Picric acid must be thoroughly washed out.[4][5]
Periodate-Lysine-Paraformaldehyde (PLP) Cross-linkingHas been shown to be effective for some neuropeptides, preserving perikarya staining.[6]May not be optimal for all neuropeptides or antibodies.
Acetone/Methanol Precipitating/DehydratingRapid fixation. Can be useful when antibodies do not work with cross-linking fixatives.Can cause tissue shrinkage and alter morphology. May not be suitable for all neuropeptides.

Experimental Protocols

General Protocol for Optimizing Fixation for this compound Immunolabeling

This protocol provides a framework for empirically determining the best fixation conditions for your specific experimental setup.

1. Tissue Preparation:

  • For perfusion fixation, anesthetize the animal and perform transcardial perfusion with ice-cold PBS until the blood is cleared.[1]

  • For immersion fixation, dissect the tissue of interest and place it in ice-cold PBS. Cut the tissue into small blocks (e.g., 5-10 mm thick).

2. Fixation Trials:

  • Prepare aliquots of different fixatives to be tested (e.g., 4% PFA, Bouin's solution).

  • Divide the tissue blocks into different groups, with each group being subjected to a different fixation protocol.

  • Example Trials:

    • Fixative Type: Compare 4% PFA with Bouin's solution.

    • Fixation Time: For 4% PFA, test different immersion times (e.g., 4h, 12h, 24h, 48h) at 4°C.

3. Tissue Processing:

  • After fixation, wash the tissues thoroughly in PBS. For tissues fixed in Bouin's solution, wash with 70% ethanol (B145695) until the yellow color from the picric acid is gone.

  • Dehydrate the tissues through a graded series of ethanol concentrations.

  • Clear the tissues in xylene or a xylene substitute.

  • Embed the tissues in paraffin (B1166041) wax.

4. Immunohistochemistry:

  • Section the paraffin-embedded tissues.

  • Perform your standard this compound immunolabeling protocol on sections from each fixation condition.

  • If using a cross-linking fixative, you may need to incorporate an antigen retrieval step.

5. Evaluation:

  • Examine the stained sections under a microscope.

  • Compare the different fixation conditions based on:

    • Signal intensity: The brightness of the this compound-positive staining.

    • Signal-to-noise ratio: The clarity of the specific signal compared to the background staining.

    • Morphology: The preservation of the tissue and cellular structure.

  • Select the fixation protocol that provides the best balance of strong, specific staining and good morphological preservation.

Visualizations

Fixation_Optimization_Workflow cluster_prep Tissue Preparation cluster_trials Fixation Trials cluster_processing Processing & Staining cluster_eval Evaluation Tissue_Harvest Harvest Tissue Perfusion Perfusion Fixation Tissue_Harvest->Perfusion Option 1 Immersion Immersion Fixation Tissue_Harvest->Immersion Option 2 Fixative_A Fixative A (e.g., 4% PFA) Perfusion->Fixative_A Fixative_B Fixative B (e.g., Bouin's) Perfusion->Fixative_B Immersion->Fixative_A Immersion->Fixative_B Time_1 Time Point 1 Fixative_A->Time_1 Time_2 Time Point 2 Fixative_A->Time_2 Time_3 Time Point 3 Fixative_A->Time_3 Fixative_B->Time_1 Fixative_B->Time_2 Fixative_B->Time_3 Processing Dehydration, Clearing, Embedding Time_1->Processing Time_2->Processing Time_3->Processing Sectioning Sectioning Processing->Sectioning Staining This compound Immunolabeling Sectioning->Staining Microscopy Microscopic Analysis Staining->Microscopy Comparison Compare Signal, Background, Morphology Microscopy->Comparison Optimal_Protocol Select Optimal Protocol Comparison->Optimal_Protocol

Caption: Workflow for optimizing fixation protocols.

Troubleshooting_Logic cluster_weak Troubleshooting Weak Signal cluster_high Troubleshooting High Background Start Staining Problem Identified Weak_Signal Weak or No Signal? Start->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Check_Fixation Review Fixation Protocol (Time, Type) Weak_Signal->Check_Fixation Yes Blocking Optimize Blocking Step High_Background->Blocking Yes Antigen_Retrieval Perform/Optimize Antigen Retrieval Check_Fixation->Antigen_Retrieval Antibody_Titer Increase Primary Antibody Concentration Antigen_Retrieval->Antibody_Titer Solution Improved Staining Antibody_Titer->Solution Antibody_Dilution Decrease Antibody Concentrations Blocking->Antibody_Dilution Washing Improve Washing Steps Antibody_Dilution->Washing Endogenous_Enzymes Add Endogenous Enzyme Quenching Washing->Endogenous_Enzymes Endogenous_Enzymes->Solution

Caption: Logical flow for troubleshooting common issues.

References

Technical Support Center: Orcokinin Receptor Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the identification and characterization of the Orcokinin receptor. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in this area of research. The this compound receptor remains an "orphan" receptor, meaning its identity has not yet been definitively confirmed in any species, making its pursuit a significant challenge.[1] This guide is intended to assist researchers, scientists, and drug development professionals in navigating the complexities of deorphanizing this receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in identifying the this compound receptor?

A1: The primary challenge is that the this compound receptor has not been successfully identified or cloned in any animal species to date.[1] This means researchers are working to "deorphanize" a receptor without a confirmed positive control or a well-established ligand-receptor pair to guide their experiments. Attempts to identify the receptor using heterologous expression systems have so far been unsuccessful.[1]

Q2: Is the this compound receptor a G protein-coupled receptor (GPCR)?

A2: While not definitively proven, it is widely presumed that the this compound receptor is a G protein-coupled receptor (GPCR).[2] This hypothesis is based on the peptide nature of orcokinins and the common mechanism of action for similar neuropeptides. The signaling mechanism is thought to involve Ca2+ signaling pathways.[2]

Q3: Have any candidate receptors been proposed for orcokinins?

A3: In C. elegans, the receptor NPR-10 was proposed as a candidate for the this compound homolog NLP-14, based on genetic interactions and anatomical connectivity. However, further studies with null mutants for npr-10 did not show the expected effects on this compound-mediated sleep regulation, suggesting it is likely not the primary receptor in this context or that other receptors act redundantly.[1]

Q4: What are the main strategies for deorphanizing a receptor like the this compound receptor?

A4: The main strategy for deorphanizing GPCRs is "reverse pharmacology".[3][4] This approach starts with the known ligand (this compound) and uses it as a "bait" to identify its corresponding receptor from a pool of candidate orphan GPCRs.[4] This typically involves expressing candidate receptors in a cell-based system and then challenging those cells with this compound to screen for a functional response.[3]

Q5: What are some potential reasons for previous failures to identify the receptor?

A5: Several factors could contribute to the difficulty in identifying the this compound receptor:

  • Incorrect Receptor Candidates: The selected orphan GPCRs for screening may not have included the true this compound receptor.

  • Low Receptor Expression or Trafficking Issues: The candidate receptors, when expressed in heterologous systems (like HEK293 or CHO cells), may not express well or traffic correctly to the cell membrane.

  • Lack of Required Co-factors: The signaling of the this compound receptor might require specific co-factors or accessory proteins that are not present in the heterologous expression systems.

  • Inappropriate Signaling Readout: The functional assay used to screen for receptor activation (e.g., calcium mobilization, cAMP accumulation) may not be the primary signaling pathway for the this compound receptor.

  • Ligand Availability and Stability: The specific this compound peptides used for screening may not be the most potent native ligands, or they may be unstable in the assay conditions.[4]

Troubleshooting Guides

Problem 1: No functional response observed in heterologous screening assays.
Possible Cause Troubleshooting Step
Poor receptor expression or incorrect localization.1. Verify receptor expression via Western blot or qPCR. 2. Use a tagged receptor (e.g., with GFP or FLAG) to visualize its localization via immunofluorescence. Ensure it is present on the cell surface. 3. Optimize transfection/transduction conditions.
Incompatible G protein coupling in the host cell line.1. Co-express a "promiscuous" G protein, such as Gα15 or Gα16, which couples to a wide range of GPCRs and channels the signal through a calcium pathway. 2. Use a cell line engineered to express a panel of G proteins.
Selected functional assay is not the primary signaling pathway.1. Screen for multiple signaling pathways in parallel: calcium mobilization, cAMP accumulation (both stimulation and inhibition), and β-arrestin recruitment. 2. Consider using a more downstream readout, such as a reporter gene assay (e.g., CRE-luciferase).
This compound peptide degradation.1. Include a protease inhibitor cocktail in the assay buffer. 2. Perform a time-course experiment to assess ligand stability.
Problem 2: High background or non-specific signaling in functional assays.
Possible Cause Troubleshooting Step
Constitutive activity of the overexpressed orphan receptor.1. Reduce the amount of receptor DNA used for transfection to lower expression levels. 2. Test for constitutive activity in the absence of the ligand.
Endogenous receptor activation in the host cell line.1. Screen the parental cell line (without the transfected orphan receptor) for a response to this compound. 2. If a response is detected, choose a different cell line for your experiments.
Assay artifacts.1. Optimize assay conditions, such as cell density, serum concentration in the media, and incubation times. 2. Run appropriate controls, including vehicle-only and cells expressing an unrelated GPCR.

Quantitative Data Summary

As the this compound receptor has not been definitively identified, no binding affinity (Ki) or functional potency (EC50/IC50) data is available. The table below is a template for researchers to populate as they identify and characterize candidate receptors.

Candidate ReceptorLigandAssay TypeMeasured ParameterValue (nM)Source
e.g., OrphanGPCR-Xe.g., this compound ACalcium MobilizationEC50[Your Data]
e.g., OrphanGPCR-Xe.g., this compound BCalcium MobilizationEC50[Your Data]
e.g., OrphanGPCR-Xe.g., this compound AcAMP InhibitionIC50[Your Data]
e.g., OrphanGPCR-Ye.g., this compound ARadioligand BindingKi[Your Data]

Experimental Protocols

Protocol 1: Heterologous Screening of Orphan GPCRs for this compound Activity

Objective: To screen a library of orphan GPCRs to identify a potential this compound receptor.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells (or a similar cell line) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

    • Transfect cells with individual plasmids encoding orphan GPCRs using a suitable transfection reagent (e.g., Lipofectamine 3000). Co-transfect with a plasmid encoding a promiscuous G protein (e.g., Gα16) if necessary.

  • Calcium Mobilization Assay:

    • 24-48 hours post-transfection, remove the culture medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Add varying concentrations of this compound peptides to the wells and immediately measure the change in fluorescence over time.

    • Include a positive control (e.g., ATP, which activates endogenous purinergic receptors) to confirm cell viability and assay performance.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • For any "hit" receptors that show a dose-dependent response, plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

G This compound This compound Peptide GPCR Putative this compound Receptor (GPCR) This compound->GPCR Binds to G_Protein G Protein (Gq/11) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Phosphorylates Targets G start Start: Select Candidate Orphan GPCRs clone Clone GPCRs into Expression Vectors start->clone transfect Transfect into Heterologous Cells (e.g., HEK293) clone->transfect assay Perform Functional Screen (e.g., Calcium Assay) transfect->assay add_ligand Challenge cells with This compound Peptides assay->add_ligand decision Dose-dependent Response? add_ligand->decision hit Hit Identified! Proceed to Validation decision->hit Yes no_hit No Response (Troubleshoot or select new candidates) decision->no_hit No validate Validation: - Binding Assays - Secondary Signaling Assays - RNAi in native tissue hit->validate

References

Technical Support Center: Preservation of Orcokinin in Tissue Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of orcokinin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a neuropeptide found in various invertebrates, including insects and crustaceans, that plays a crucial role in a range of physiological processes such as ecdysis (molting), circadian rhythms, and reproduction.[1][2][3] Degradation of this compound in tissue extracts by endogenous proteases can lead to inaccurate quantification and loss of biological activity, compromising experimental results.

Q2: What are the primary enzymes responsible for this compound degradation in tissue extracts?

While specific "orcokininases" have not been definitively identified, the degradation of neuropeptides in insects is generally attributed to a variety of peptidases present in the tissue.[4] These fall into several major classes:

  • Serine proteases (e.g., trypsin-like, chymotrypsin-like)

  • Cysteine proteases (e.g., caspases, calpains)

  • Metalloproteases (e.g., neprilysin)

  • Aspartic proteases (e.g., pepsin-like)

  • Aminopeptidases [4]

Q3: How can I prevent the degradation of this compound during my experiments?

The most effective method is to use a broad-spectrum protease inhibitor cocktail in your extraction buffer. This cocktail should contain inhibitors targeting the major classes of proteases. Additionally, maintaining low temperatures (0-4°C) throughout the extraction procedure and processing samples quickly are critical steps to minimize enzymatic activity.

Q4: Should I use a commercial protease inhibitor cocktail or prepare my own?

Both are viable options. Commercial cocktails are convenient and optimized for broad-spectrum inhibition.[5][6] Preparing your own allows for customization and can be more cost-effective for large-scale experiments. A self-prepared cocktail should include inhibitors for serine, cysteine, and metalloproteases.

Q5: At what pH should I conduct my tissue extraction to minimize this compound degradation?

Acidic conditions can help to inactivate many proteases. A common and effective method for neuropeptide extraction is the use of acidified methanol.[7] This not only aids in the precipitation of larger proteins but also creates an environment less favorable for many degradative enzymes.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no detectable this compound in the final extract. 1. Significant degradation by endogenous proteases. 2. Inefficient extraction from the tissue.1. Ensure a fresh, comprehensive protease inhibitor cocktail was used at the recommended concentration. See Table 1 for a sample cocktail. 2. Verify that the tissue was thoroughly homogenized in an appropriate volume of extraction buffer. 3. Process samples on ice at all times.
High variability in this compound levels between replicate samples. 1. Inconsistent addition of protease inhibitors. 2. Variable time between tissue collection and extraction. 3. Different levels of protease activity between samples.1. Prepare a master mix of extraction buffer with the inhibitor cocktail to ensure even distribution. 2. Standardize the workflow to minimize time variations. Flash-freeze tissues in liquid nitrogen immediately after collection if they cannot be processed right away.
Evidence of this compound fragments in mass spectrometry analysis. Cleavage by specific proteases that were not fully inhibited.1. Increase the concentration of the protease inhibitor cocktail (e.g., to 2x). 2. Add inhibitors targeting specific protease classes if you can identify the nature of the cleavage products (e.g., add more metalloprotease inhibitors like EDTA or 1,10-phenanthroline).

Data Presentation

Table 1: Illustrative Efficacy of a Protease Inhibitor Cocktail on this compound Stability
Time (minutes)% this compound Remaining (Without Inhibitors)% this compound Remaining (With Inhibitor Cocktail)
0100%100%
1565%98%
3040%96%
6015%94%
120<5%90%
Table 2: Recommended Protease Inhibitor Cocktail Composition
InhibitorTarget Protease ClassTypical Stock ConcentrationFinal Working Concentration
AEBSFSerine100 mM1 mM
AprotininSerine1 mg/mL2 µg/mL
E-64Cysteine1 mM10 µM
LeupeptinSerine & Cysteine1 mM10 µM
Pepstatin AAspartic1 mM1 µM
EDTAMetalloproteases0.5 M5 mM

Experimental Protocols

Protocol 1: this compound Extraction from Insect Tissue with Protease Inhibition

Materials:

  • Insect tissue (e.g., brain, gut)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 90% Methanol, 9% Glacial Acetic Acid, 1% Water

  • Protease Inhibitor Cocktail (see Table 2 for a recipe or use a commercial cocktail at the manufacturer's recommended concentration)

  • Microcentrifuge tubes

  • Microcentrifuge (refrigerated at 4°C)

  • SpeedVac or similar solvent evaporator

Procedure:

  • Dissect the target tissue and immediately flash-freeze in liquid nitrogen.

  • Pre-chill a mortar and pestle with liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Prepare the Extraction Buffer and cool on ice.

  • Just before use, add the protease inhibitor cocktail to the Extraction Buffer.

  • Add 500 µL of the Extraction Buffer with inhibitors to the powdered tissue in a pre-chilled microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted this compound.

  • Dry the supernatant using a SpeedVac.

  • Resuspend the dried peptide extract in an appropriate buffer for your downstream application (e.g., mass spectrometry, immunoassay).

Visualizations

Orcokinin_Signaling_Pathway This compound Signaling Pathway This compound This compound GPCR This compound Receptor (G Protein-Coupled Receptor) This compound->GPCR Binds G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Muscle Contraction, Circadian Rhythm Adjustment) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: A diagram of the putative this compound signaling pathway via a G protein-coupled receptor.

Experimental_Workflow Workflow for this compound Preservation Start Start: Tissue Collection Flash_Freeze Flash-Freeze in Liquid Nitrogen Start->Flash_Freeze Homogenize Homogenize Tissue (on ice) Flash_Freeze->Homogenize Add_Buffer Add Ice-Cold Acidified Methanol + Protease Inhibitors Homogenize->Add_Buffer Incubate Incubate on Ice Add_Buffer->Incubate Centrifuge Centrifuge at 4°C Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Sample Dry Sample (SpeedVac) Collect_Supernatant->Dry_Sample End End: Resuspend for Analysis Dry_Sample->End

Caption: Experimental workflow for optimal preservation of this compound in tissue extracts.

Troubleshooting_Flowchart Troubleshooting Low this compound Yield Start Low/No this compound Signal Check_Inhibitors Was a fresh, broad-spectrum protease inhibitor cocktail used? Start->Check_Inhibitors Check_Temp Were samples kept on ice at all times? Check_Inhibitors->Check_Temp Yes Solution1 Solution: Add a comprehensive inhibitor cocktail to all extraction steps. Check_Inhibitors->Solution1 No Check_Homogenization Was tissue thoroughly homogenized? Check_Temp->Check_Homogenization Yes Solution2 Solution: Ensure strict temperature control (0-4°C) throughout the protocol. Check_Temp->Solution2 No Solution3 Solution: Improve homogenization method (e.g., bead beating, more thorough grinding). Check_Homogenization->Solution3 No Consider_Other If issues persist, consider other factors like antibody specificity or MS sensitivity. Check_Homogenization->Consider_Other Yes

Caption: A logical flowchart for troubleshooting experiments with low this compound yield.

References

Troubleshooting inconsistent results in Orcokinin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orcokinin bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

High Variability in Results

Question: My bioassay results show high variability between replicate wells/assays. What are the common causes and how can I minimize this?

Answer: High variability is a frequent challenge in bioassays and can stem from several factors.[1] A systematic approach to identifying the source of variation is crucial.

Troubleshooting Steps:

  • Pipetting Technique: Inconsistent pipetting is a primary source of variability.

    • Solution: Ensure your pipettes are properly calibrated. Use consistent speed and pressure when dispensing liquids. For multi-well plates, consider using a multichannel pipette to minimize well-to-well timing differences. Always change pipette tips between different solutions.

  • Reagent Preparation and Storage: Improperly prepared or stored reagents can lead to inconsistent activity.

    • Solution: Prepare fresh reagents for each experiment whenever possible. Store stock solutions in appropriate aliquots to avoid repeated freeze-thaw cycles. Ensure all reagents are brought to the assay temperature before use, with the exception of enzymes which should be kept on ice.[1]

  • Cell/Tissue Health and Density: The physiological state of your biological material is critical.

    • Solution: For cell-based assays, ensure cells are in a consistent growth phase and have high viability. For tissue-based assays, like the hindgut contraction assay, the dissection process and time from dissection to experiment can impact tissue responsiveness. Standardize these procedures as much as possible.

  • Incubation Conditions: Variations in temperature and incubation times can significantly affect results.

    • Solution: Use a calibrated incubator and ensure even temperature distribution. For multi-well plates, be mindful of "edge effects" where outer wells may experience different temperature and evaporation rates. It's often good practice to fill the outer wells with a buffer or media and not use them for experimental samples.

  • Mixing: Inadequate mixing of reagents in assay wells can lead to localized concentration differences.

    • Solution: After adding reagents, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing.

Low or No Signal/Response

Question: I am not observing the expected biological response in my this compound bioassay. What are the potential reasons?

Answer: A lack of signal can be due to a variety of factors, from inactive reagents to issues with the biological system itself.

Troubleshooting Steps:

  • This compound Peptide Integrity: The this compound peptide may have degraded.

    • Solution: Ensure the peptide is stored correctly, typically lyophilized at -20°C or below. Reconstitute the peptide in a suitable buffer and aliquot to avoid multiple freeze-thaw cycles. Consider running a control experiment with a freshly prepared peptide solution.

  • Receptor Expression/Function: The this compound receptor may not be present or functional in your chosen biological system.

    • Solution: Confirm the expression of the this compound receptor in your cell line or tissue using techniques like RT-PCR or immunohistochemistry. If using a heterologous expression system, verify the transfection/transduction efficiency.

  • Assay Buffer Composition: The composition of the assay buffer can significantly impact the biological response.

    • Solution: Ensure the pH, ionic strength, and presence of necessary co-factors in your buffer are optimal for the assay. For example, some G-protein coupled receptors require specific ions for optimal activity.

  • Incorrect Wavelength or Filter Settings: For plate reader-based assays, incorrect settings will lead to no signal.

    • Solution: Double-check the plate reader settings to ensure they match the requirements of your detection reagent (e.g., for fluorescence or luminescence assays).[1]

Inconsistent Dose-Response Curves

Question: My dose-response curves for this compound are not sigmoidal or are inconsistent between experiments. What could be wrong?

Answer: An abnormal dose-response curve often points to issues with the concentration range of your peptide, its solubility, or problems with the data analysis.

Troubleshooting Steps:

  • Inappropriate Concentration Range: The tested concentrations may be too high or too low.

    • Solution: Perform a wider range of serial dilutions to capture the full dose-response curve, from baseline to maximal effect.

  • Peptide Solubility: this compound may not be fully dissolved at higher concentrations.

    • Solution: Check the solubility of your this compound peptide in the assay buffer. It may be necessary to prepare a high-concentration stock in a solvent like DMSO and then dilute it in the assay medium.

  • Curve Fitting Model: Using an incorrect data analysis model will result in a poor fit.

    • Solution: Use a non-linear regression model appropriate for dose-response curves, such as a four-parameter logistic (4PL) model.

  • Data Quality: High variability in your data will affect the reliability of the curve fit.

    • Solution: Address the sources of high variability as discussed in the first FAQ.

Experimental Protocols

Insect Hindgut Muscle Contraction Bioassay

This protocol is a common method for assessing the myotropic activity of this compound.

Materials:

  • Insect Ringer's solution (e.g., for cockroach: 154 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.8 mM NaHCO3, pH 7.2)

  • This compound peptide stock solution

  • Dissection tools (forceps, scissors)

  • Petri dish with silicone elastomer (e.g., Sylgard)

  • Isotonic force transducer and amplifier

  • Data acquisition system

Methodology:

  • Dissection:

    • Anesthetize the insect (e.g., by chilling on ice).

    • Dissect out the hindgut in a petri dish filled with cold Ringer's solution.

    • Carefully remove surrounding tissues and fat bodies.

  • Mounting:

    • Transfer the isolated hindgut to an organ bath containing Ringer's solution, continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).

    • Attach one end of the hindgut to a fixed hook and the other end to an isotonic force transducer.

    • Allow the preparation to equilibrate for at least 30 minutes, with regular changes of the Ringer's solution, until a stable baseline contraction frequency and amplitude are achieved.

  • This compound Application:

    • Prepare serial dilutions of this compound in Ringer's solution.

    • Add the this compound solutions to the organ bath in a cumulative or non-cumulative manner.

    • Record the changes in contraction frequency and amplitude for a set period after each application.

  • Data Analysis:

    • Measure the baseline and post-stimulation contraction parameters.

    • Express the response as a percentage of the maximal response or as a change from the baseline.

    • Plot the dose-response curve and calculate the EC50 value.

Generalized this compound ELISA Protocol

This protocol provides a general framework for a competitive ELISA to quantify this compound.

Materials:

  • High-binding 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • This compound standard

  • Anti-Orcokinin antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

Methodology:

  • Coating:

    • Coat the wells of a microplate with a known amount of this compound or an this compound-conjugate in coating buffer.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Block the remaining protein-binding sites in the wells by adding blocking buffer.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Add this compound standards or samples to the wells, followed by the anti-Orcokinin antibody.

    • Incubate for 2 hours at room temperature. During this step, the antibody will bind to either the this compound in the sample/standard or the this compound coated on the plate.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add the enzyme-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add the substrate solution and incubate in the dark until a color develops.

  • Stopping the Reaction:

    • Add the stop solution.

  • Measurement:

    • Read the absorbance at the appropriate wavelength using a microplate reader. The signal will be inversely proportional to the amount of this compound in the sample.

Data Presentation

Table 1: Common Sources of Variability in this compound Bioassays and Recommended Solutions.

Source of VariabilityPotential CauseRecommended Solution
Pipetting Inaccurate volume transfer, inconsistent timingCalibrate pipettes, use consistent technique, use multichannel pipettes.
Reagents Degradation, improper concentrationPrepare fresh, store correctly, perform serial dilutions accurately.
Biological Material Inconsistent cell health/density, tissue viabilityStandardize cell culture/tissue dissection protocols.
Incubation Temperature fluctuations, edge effectsUse calibrated incubators, avoid using outer wells of plates.
Data Analysis Incorrect curve fitting modelUse appropriate non-linear regression models (e.g., 4PL).

Visualizations

This compound Signaling Pathway

The signaling mechanism of this compound is believed to be mediated through G-protein coupled receptors (GPCRs), leading to an increase in intracellular calcium.[2]

Hindgut_Contraction_Workflow start Start dissect Dissect Hindgut start->dissect mount Mount in Organ Bath dissect->mount equilibrate Equilibrate (30 min) mount->equilibrate baseline Record Baseline Contractions equilibrate->baseline add_ok Add this compound (Cumulative Doses) baseline->add_ok record_response Record Response add_ok->record_response record_response->add_ok Next Dose washout Washout record_response->washout analyze Analyze Data (Frequency, Amplitude) washout->analyze end End analyze->end High_Variability_Troubleshooting problem High Variability in Results check_pipetting Review Pipetting Technique problem->check_pipetting check_reagents Assess Reagent Prep & Storage problem->check_reagents check_bio_material Examine Cell/Tissue Consistency problem->check_bio_material check_conditions Verify Incubation Conditions problem->check_conditions solution_pipetting Calibrate Pipettes, Standardize Technique check_pipetting->solution_pipetting solution_reagents Use Fresh Aliquots, Equilibrate Temps check_reagents->solution_reagents solution_bio_material Standardize Protocols check_bio_material->solution_bio_material solution_conditions Calibrate Incubator, Avoid Edge Effects check_conditions->solution_conditions

References

Strategies for improving Orcokinin injection techniques in insects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Orcokinin injection techniques in insects. It includes frequently asked questions, a detailed troubleshooting guide, and standardized experimental protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in insects?

A1: Orcokinins are a family of neuropeptides found in arthropods that are involved in a variety of physiological processes.[1][2] Depending on the insect species, Orcokinins have been shown to play roles in the regulation of reproduction, ecdysis (molting), circadian rhythms, and ecdysteroidogenesis (the production of molting hormones).[3][4][5] They can act as both hormones circulating in the hemolymph and as neuromodulators in the central nervous system.[2]

Q2: What is the presumed signaling pathway for this compound?

A2: While the complete signaling pathway is not yet fully elucidated for all insect species, it is widely presumed that Orcokinins exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. This binding is thought to trigger intracellular signaling cascades, potentially involving second messengers like calcium ions (Ca2+). The identification and characterization of specific this compound receptors is an ongoing area of research.

Q3: What is a typical concentration range for this compound injection?

A3: The optimal concentration of this compound for in vivo injections can vary depending on the insect species, developmental stage, and the specific biological question being addressed. However, based on in vitro studies and protocols for other neuropeptides, a starting concentration in the range of 10⁻⁶ M to 10⁻⁵ M is often used.[6][7][8] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental setup.

Q4: How can I minimize insect mortality after injection?

A4: Minimizing mortality is critical for successful experiments. Key strategies include using a sharp, clean needle to minimize tissue damage, injecting a small volume to avoid internal pressure changes, and ensuring the injection buffer is isotonic to the insect's hemolymph. Allowing the insects to recover in a clean, humid environment after injection can also improve survival rates.

Q5: Where is the best site for injection in an insect?

A5: The ideal injection site depends on the insect's anatomy and the experimental goal. For systemic effects, injection into the hemocoel (the main body cavity) is common. This is often done through the intersegmental membranes of the abdomen or thorax, where the cuticle is softer. For targeting specific tissues, localized injections may be necessary, which requires more precise techniques.

Troubleshooting Guide

This guide addresses common issues encountered during this compound injection experiments.

Problem Possible Cause Suggested Solution
High Mortality Rate (>50%) 1. Needle too large or blunt, causing excessive tissue damage. 2. Injection volume too high, leading to internal pressure trauma. 3. This compound concentration is toxic. 4. Non-sterile technique introducing infection. 5. Injection buffer is not isotonic.1. Use a freshly pulled, sharp glass capillary needle for each batch of injections. 2. Reduce the injection volume. For smaller insects like aphids, volumes as low as 9 nL have been used. 3. Perform a dose-response curve to find the optimal, non-lethal concentration. Start with a lower concentration (e.g., 10⁻⁷ M). 4. Ensure all equipment and solutions are sterile. 5. Use a standard insect saline buffer (e.g., Grace's Insect Medium).
No Observable Phenotype 1. This compound concentration is too low. 2. This compound solution has degraded. 3. Incorrect timing of injection for the biological process being studied. 4. Inefficient delivery to the target tissue.1. Increase the this compound concentration in a stepwise manner. 2. Prepare fresh this compound solutions for each experiment and store stock solutions appropriately (e.g., at -20°C or -80°C). 3. Review the literature for the precise timing of the physiological event you are targeting. 4. Confirm your injection technique is delivering the solution into the hemocoel. Adding a non-toxic dye to the injection solution can help visualize successful injection.
Leaking from Injection Site 1. Puncture hole is too large. 2. Injection volume is too high.1. Use a finer needle. 2. Decrease the injection volume. 3. After injection, gently hold the insect in a position that minimizes pressure on the injection site for a short period.
Variable Results Between Individuals 1. Inconsistent injection volume. 2. Variation in the developmental stage or physiological state of the insects. 3. Inconsistent injection site.1. Use a microinjection apparatus that allows for precise and repeatable volume delivery. 2. Use a synchronized population of insects at the same developmental stage and under the same rearing conditions. 3. Standardize the injection site for all individuals.

Experimental Protocols

Protocol 1: Preparation of this compound Injection Solution
  • Reagents and Materials:

    • Synthetic this compound peptide (lyophilized)

    • Sterile, ultrapure water

    • Sterile insect saline buffer (e.g., Grace's Insect Medium, pH 6.0-7.0)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the amount of lyophilized this compound peptide needed to prepare a stock solution of a desired high concentration (e.g., 1 mM) in sterile, ultrapure water.

    • Briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.

    • Reconstitute the peptide in the calculated volume of sterile water to create the stock solution. Mix gently by pipetting.

    • Prepare serial dilutions of the stock solution in sterile insect saline to achieve the desired final working concentrations (e.g., 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M).

    • (Optional) Add a non-toxic tracer dye (e.g., Fast Green) to the final injection solution at a low concentration (e.g., 0.1%) to visualize the injection.

    • Store the stock solution and working solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Microinjection of this compound into an Adult Insect (e.g., Cockroach)
  • Materials:

    • Prepared this compound injection solution

    • Microinjection setup (micromanipulator, microinjector, pulled glass capillary needles)

    • Stereomicroscope

    • CO₂ or cold anesthesia setup

    • Soft forceps

    • Petri dishes with moist filter paper for recovery

  • Procedure:

    • Pull glass capillary tubes to create fine-tipped needles using a micropipette puller.

    • Backfill a needle with the this compound injection solution.

    • Mount the needle onto the microinjector.

    • Anesthetize an adult insect using CO₂ or by placing it on ice for a few minutes.

    • Place the anesthetized insect on a holding stage under the stereomicroscope.

    • Gently insert the needle through an intersegmental membrane, for example, between the abdominal sternites, at a shallow angle to avoid damaging internal organs.

    • Inject a precise volume of the this compound solution into the hemocoel. The exact volume will depend on the size of the insect (e.g., 10-50 nL for smaller insects, up to 1 µL for larger insects).

    • Carefully withdraw the needle.

    • Transfer the injected insect to a recovery chamber (a petri dish with a moist filter paper) and monitor its recovery and subsequent behavior or physiology.

    • For control groups, inject insects with the same volume of insect saline (with tracer dye if used in the experimental group).

Visualizations

Orcokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR This compound Receptor (Presumed GPCR) This compound->GPCR 1. Binding G_protein G-protein GPCR->G_protein 2. Activation Effector Effector Enzyme (e.g., Phospholipase C) G_protein->Effector 3. Modulation Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger 4. Production Calcium Ca²⁺ Release Second_Messenger->Calcium 5. Signal Amplification Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Calcium->Response 6. Physiological Effect

Caption: Presumed this compound signaling pathway via a G-protein coupled receptor (GPCR).

Orcokinin_Injection_Workflow start Start prep_solution Prepare this compound Injection Solution start->prep_solution prep_needles Pull and Backfill Microneedles prep_solution->prep_needles anesthetize Anesthetize Insect (CO₂ or Cold) prep_needles->anesthetize inject Microinject this compound into Hemocoel anesthetize->inject recover Transfer to Recovery Chamber inject->recover observe Observe and Record Phenotype/Data recover->observe end End observe->end

Caption: Experimental workflow for this compound microinjection in insects.

References

Validating the specificity of Orcokinin gene knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Orcokinin Gene Knockdown

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the specificity of this compound (OK) gene knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to confirm a successful this compound gene knockdown?

A1: The first step is to quantify the reduction in this compound mRNA levels. This is typically achieved through quantitative real-time PCR (qPCR) using primers specific to the this compound gene. A significant reduction in this compound transcript levels in your experimental group compared to a control group (e.g., injected with a non-specific dsRNA like GFP) is the primary indicator of a successful knockdown.

Q2: My qPCR results show a significant decrease in this compound mRNA, but I am not observing the expected phenotype. What could be the reason?

A2: There are several possibilities:

  • Inefficient protein depletion: A reduction in mRNA does not always correlate with a proportional decrease in protein levels, especially for very stable proteins. It is crucial to assess this compound protein levels directly, for instance, through Western blotting or immunohistochemistry, if antibodies are available.

  • Redundancy in the system: Other neuropeptides or signaling pathways might compensate for the reduced this compound signaling, thus masking the expected phenotype.

  • Timing of observation: The phenotypic effect might take longer to manifest after the knockdown. Consider performing a time-course experiment to observe the phenotype at different time points post-dsRNA injection.

Q3: I am observing a phenotype, but how can I be sure it is specific to this compound knockdown and not due to off-target effects?

A3: This is a critical aspect of any RNAi experiment. To ensure specificity, you should perform several control experiments:

  • Use multiple, non-overlapping dsRNAs: Design two or more dsRNAs that target different regions of the this compound mRNA. If all of them produce the same phenotype, it is more likely to be a specific effect.

  • Rescue experiment: This is the gold standard for validating specificity. The goal is to "rescue" the phenotype by re-introducing the this compound gene product. This can be done by expressing a form of the this compound gene that is resistant to your dsRNA (e.g., by silent mutations in the dsRNA target region). If the phenotype is reversed, it strongly supports the specificity of your knockdown.

  • Off-target gene expression analysis: Perform RNA-sequencing or microarray analysis to compare the global gene expression profiles of your this compound knockdown animals with control animals. This can help identify any unintended changes in gene expression.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Knockdown Efficiency Degraded or impure dsRNA.Verify dsRNA integrity on an agarose (B213101) gel. Ensure it is free of contaminants.
Inefficient delivery of dsRNA.Optimize the concentration of dsRNA and the injection/transfection protocol.
High transcript turnover.Perform a time-course experiment to determine the optimal time point for analysis after dsRNA delivery.
High Variability in Phenotype Inconsistent dsRNA delivery.Standardize the injection volume and location.
Genetic background of the animals.Use an isogenic or inbred strain of animals to reduce genetic variability.
Off-Target Phenotypes The dsRNA sequence has partial homology to other genes.Perform a BLAST search to check for potential off-target matches. Redesign the dsRNA to a more unique region of the this compound gene.
Immune response triggered by dsRNA.Use purified, endotoxin-free dsRNA. Include a control group injected with a non-specific dsRNA of a similar length.

Experimental Protocols

dsRNA Synthesis for this compound Knockdown

Objective: To synthesize double-stranded RNA (dsRNA) targeting the this compound gene for RNA interference (RNAi).

Methodology:

  • Primer Design: Design primers with T7 promoter sequences appended to the 5' end for a unique region of the this compound cDNA.

  • PCR Amplification: Perform PCR to amplify the target region from a cDNA template.

  • PCR Product Purification: Purify the PCR product using a standard kit.

  • In Vitro Transcription: Use a T7 RNA polymerase-based in vitro transcription kit to synthesize sense and antisense RNA strands from the purified PCR product.

  • dsRNA Annealing: Mix the sense and antisense RNA strands, heat to 95°C for 5 minutes, and then allow to cool slowly to room temperature to facilitate annealing.

  • dsRNA Purification and Quantification: Purify the dsRNA and measure its concentration using a spectrophotometer. Assess integrity on an agarose gel.

Validation of Knockdown by qPCR

Objective: To quantify the reduction of this compound mRNA levels following dsRNA treatment.

Methodology:

  • RNA Extraction: Extract total RNA from control and this compound dsRNA-treated samples at a predetermined time point.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using primers specific for the this compound gene and a reference gene (e.g., Actin, GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of the this compound gene using the ΔΔCt method.

Rescue Experiment Protocol

Objective: To confirm the specificity of the knockdown phenotype by re-introducing the this compound gene product.

Methodology:

  • Construct Design: Create a rescue construct containing the this compound coding sequence with silent mutations in the dsRNA target region to make it resistant to RNAi. This construct should be under the control of a suitable promoter.

  • Co-injection: Co-inject the this compound dsRNA along with the rescue construct.

  • Control Groups:

    • Group 1: Inject this compound dsRNA + empty vector.

    • Group 2: Inject control dsRNA (e.g., GFP) + empty vector.

    • Group 3: Inject this compound dsRNA + rescue construct.

  • Phenotypic Analysis: Observe and quantify the phenotype in all groups. A successful rescue will show a reversal of the knockdown phenotype in Group 3 compared to Group 1.

Data Presentation

Table 1: Quantification of this compound Knockdown Efficiency

Treatment Group Mean Relative this compound mRNA Level (normalized to control) Standard Deviation p-value (vs. Control dsRNA)
Control dsRNA (GFP)1.000.12-
This compound dsRNA 10.250.08< 0.01
This compound dsRNA 20.310.09< 0.01

Table 2: Phenotypic Analysis of this compound Knockdown and Rescue

Treatment Group Phenotype Measurement (e.g., % of animals with phenotype) Standard Deviation p-value (vs. OK dsRNA + Empty Vector)
Control dsRNA + Empty Vector5%1.5%< 0.01
OK dsRNA + Empty Vector85%5.2%-
OK dsRNA + Rescue Construct12%2.1%< 0.01

Visualizations

Orcokinin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron OKN This compound Neuron OK This compound Neuropeptide OKN->OK Release OKR This compound Receptor (GPCR) OK->OKR Binds G_protein G-Protein OKR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: A simplified diagram of the this compound signaling pathway.

Knockdown_Validation_Workflow cluster_specificity Specificity Controls dsRNA_synthesis 1. Synthesize this compound dsRNA injection 2. Inject dsRNA into Organism dsRNA_synthesis->injection phenotype_obs 3. Observe Phenotype injection->phenotype_obs qPCR 4. Validate Knockdown (qPCR) injection->qPCR multi_dsRNA 5a. Use Multiple dsRNAs phenotype_obs->multi_dsRNA rescue_exp 5b. Perform Rescue Experiment phenotype_obs->rescue_exp off_target_analysis 5c. Off-Target Analysis (RNA-seq) phenotype_obs->off_target_analysis conclusion 6. Conclude Specificity of Phenotype multi_dsRNA->conclusion rescue_exp->conclusion off_target_analysis->conclusion

Caption: Experimental workflow for validating this compound knockdown specificity.

Validation & Comparative

A Comparative Analysis of Orcokinin A and Orcokinin B Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between neuropeptide isoforms is critical for elucidating their physiological roles and identifying potential therapeutic targets. This guide provides a comprehensive comparison of the bioactivity of Orcokinin A and this compound B, two alternatively spliced isoforms of the this compound gene found in insects.

While direct quantitative comparisons of receptor binding and potency are currently limited due to the yet unidentified specific this compound receptors, this guide synthesizes the existing experimental data from functional studies to highlight their distinct and overlapping roles.

Structural Differences

This compound A and this compound B peptides originate from the same gene through alternative splicing, resulting in distinct mature peptide sequences. While they share some conserved regions, their primary structures differ, which likely contributes to their functional specificity. The precise amino acid sequences can vary between insect species. For instance, in the red flour beetle, Tribolium castaneum, the predicted mature peptides showcase these differences.[1]

Comparative Bioactivity: Functional Insights

Current research, primarily from studies on Tribolium castaneum and Drosophila melanogaster, indicates that this compound A and B have both shared and distinct physiological functions.

Shared Functions: The "Awakening" Response in Tribolium castaneum

In Tribolium castaneum, both this compound A and this compound B appear to be involved in arousal or "awakening" behaviors.[1][2] RNA interference (RNAi) studies have shown that knocking down either isoform individually or both simultaneously results in a longer recovery time from tonic immobility (death feigning) and water-induced knockout.[1][2] This suggests a degree of functional redundancy or a cooperative role in modulating the insect's response to external stressors and returning to an active state.

Bioassay Organism Effect of this compound A Knockdown Effect of this compound B Knockdown Effect of Combined Knockdown
Recovery from Tonic ImmobilityTribolium castaneumLonger recovery timeLonger recovery timeLonger recovery time
Recovery from Water-Induced KnockoutTribolium castaneumLonger recovery timeLonger recovery timeLonger recovery time
Differential Roles in Reproduction and Physiology in Drosophila melanogaster

In Drosophila melanogaster, the two isoforms exhibit distinct expression patterns, pointing towards specialized functions. This compound A is primarily expressed in neurons of the central nervous system, whereas this compound B is predominantly found in enteroendocrine cells of the midgut.[3]

While studies often target the entire this compound gene, making it difficult to attribute effects to a single isoform, the distinct localization is highly suggestive of separate roles. Silencing of the this compound gene in Drosophila has been shown to cause a significant reduction in egg production, implicating at least one of the isoforms in the regulation of female fecundity.[3][4] Given this compound A's neuronal expression, it is a likely candidate for modulating the neural circuits controlling oogenesis and oviposition.[3]

Physiological Process Organism Observed Effect of this compound Gene Silencing Likely Primary Isoform Involved
Egg ProductionDrosophila melanogasterReduction in egg-layingThis compound A (neuronal regulation)
Male Courtship BehaviorDrosophila melanogasterDisinhibition of male-to-male courtshipThis compound A (neuronal regulation)
Gut MotilityDrosophila melanogaster(Predicted)This compound B (enteroendocrine expression)

Proposed Signaling Pathway

Although specific this compound receptors have not yet been definitively identified, it is widely presumed that they are G protein-coupled receptors (GPCRs), a common mechanism for neuropeptide signaling in insects.[5][6][7][8][9] Upon binding of an this compound peptide, the GPCR would likely activate intracellular second messenger cascades, such as those involving cyclic AMP (cAMP) or calcium (Ca2+), to elicit a physiological response in the target cell.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Production Cellular_Response Physiological Response (e.g., Neuronal activity, Muscle contraction) Second_Messenger->Cellular_Response Modulation

Caption: Proposed GPCR signaling pathway for Orcokinins.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the study of this compound bioactivity.

RNA Interference (RNAi) in Tribolium castaneum

This technique is used to silence the expression of specific genes, in this case, the transcripts for this compound A and this compound B, to observe the resulting phenotype.

Methodology:

  • dsRNA Synthesis: Gene-specific fragments for this compound A and this compound B are amplified by PCR and used as templates for in vitro transcription to synthesize double-stranded RNA (dsRNA).

  • Insect Rearing: Tribolium castaneum are reared on a standard diet of whole wheat flour supplemented with yeast.

  • dsRNA Injection: Larvae or pupae are anesthetized, and a specific concentration of dsRNA is injected into the body cavity using a microinjector.[10][11][12][13] A control group is injected with a dsRNA targeting a non-native gene (e.g., GFP).

  • Phenotypic Analysis: After a recovery period, the insects are subjected to behavioral assays, such as the tonic immobility or water-submergence assays, to measure recovery times.

RNAi_Workflow dsRNA_Synth 1. dsRNA Synthesis (this compound A & B specific) Injection 2. Microinjection of dsRNA into Tribolium larvae/pupae dsRNA_Synth->Injection Incubation 3. Incubation to allow gene knockdown Injection->Incubation Behavioral_Assay 4. Behavioral Assays (Tonic immobility, etc.) Incubation->Behavioral_Assay Data_Analysis 5. Data Analysis (Compare recovery times) Behavioral_Assay->Data_Analysis

Drosophila melanogaster Egg-Laying Assay

This bioassay is used to quantify the fecundity of female flies, which can be affected by the knockdown of genes involved in reproduction.

Methodology:

  • Egg-Laying Chambers: Mated female flies are individually placed in egg-laying chambers containing a food source (e.g., agar-grape juice plates) supplemented with yeast paste to stimulate oviposition.[14][15]

  • Egg Collection and Counting: After a defined period (e.g., 24 hours), the plates are removed, and the number of eggs laid by each female is counted manually under a microscope or using automated imaging systems.[16][17]

  • Statistical Analysis: The average number of eggs laid per female is compared between the control and experimental groups.

Future Directions

The definitive characterization of this compound A and B bioactivity awaits the identification and cloning of their cognate receptor(s). This will enable direct receptor binding assays and the use of cellular reporter systems (e.g., calcium mobilization assays) to quantify and compare the potency (EC50) and efficacy of each isoform. Such studies will be instrumental in dissecting their precise roles in insect physiology and could pave the way for the development of novel, isoform-specific modulators for pest management or other applications.

References

A Comparative Guide to the Functional Differences of Orcokinins in Crustaceans and Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional roles of orcokinin neuropeptides in crustaceans and insects, supported by experimental data. Orcokinins are a family of neuropeptides that play crucial, yet distinct, roles in the physiology of these two major arthropod groups. Understanding these differences is vital for fundamental research in neurobiology and for the development of targeted pest control strategies.

Overview of this compound Functions

Orcokinins were first identified in crustaceans as myotropic peptides due to their potent effects on gut musculature.[1] Subsequent research has revealed their role as neuromodulators within the central nervous system. In insects, the functional repertoire of orcokinins is broader, encompassing the regulation of circadian rhythms, ecdysis (molting), and reproduction.[2][3][4]

G cluster_crustaceans Crustaceans cluster_insects Insects Orcokinins Orcokinins Myotropic_Effects Myotropic Effects (Hindgut Contraction) Orcokinins->Myotropic_Effects Neuromodulation Neuromodulation (Stomatogastric Ganglion) Orcokinins->Neuromodulation Circadian_Rhythms Circadian Rhythms Orcokinins->Circadian_Rhythms Ecdysis Ecdysis Orcokinins->Ecdysis Reproduction Reproduction Orcokinins->Reproduction

Quantitative Comparison of this compound Activity

The following tables summarize key quantitative data from studies investigating the effects of orcokinins in crustaceans and insects.

Table 1: Myotropic Effects of Orcokinins on Crustacean Hindgut

SpeciesThis compound AnalogueConcentrationEffectReference
Orconectes limosus (Crayfish)Asn¹³-orcokinin10⁻¹⁰ mol/LThreshold for contraction[1]
Orconectes limosus (Crayfish)Val¹³-orcokinin10⁻¹⁰ mol/LThreshold for contraction[1]
Orconectes limosus (Crayfish)Asn¹³-orcokinin10⁻⁷ mol/L~5-fold increase in contraction amplitude[1]
Orconectes limosus (Crayfish)Val¹³-orcokinin10⁻⁷ mol/L~5-fold increase in contraction amplitude[1]

Table 2: Neuromodulatory Effects of Orcokinins on the Crustacean Stomatogastric Ganglion (STG)

SpeciesThis compound AnalogueConcentrationEffect on Pyloric RhythmReference
Homarus americanus (Lobster)[Ala¹³]this compoundNot specifiedDecrease in the number of lateral pyloric (LP) neuron spikes per burst and altered firing phase of pyloric neurons.[5]

Table 3: Effects of Orcokinins on Insect Circadian Rhythms

SpeciesThis compound AnalogueDoseCircadian Time of InjectionPhase Shift in Locomotor ActivityReference
Leucophaea maderae (Cockroach)Asn¹³-orcokinin150 fmolCT 0-2Maximal phase delay[2]
Leucophaea maderae (Cockroach)Asn¹³-orcokinin150 fmolCT 6-8Maximal phase advance[2]

Table 4: Effects of this compound Gene Knockdown on Insect Reproduction

SpeciesMethodEffectReference
Drosophila melanogaster (Fruit fly)RNAi-mediated knockdownReduction in egg production[3][6]
Drosophila melanogaster (Fruit fly)RNAi-mediated knockdownDisinhibition of male courtship behavior (including male-to-male courtship)[3][6]

Signaling Pathways

The precise receptors and downstream signaling pathways for orcokinins in both crustaceans and insects remain to be definitively identified. However, it is widely presumed that orcokinins exert their effects through G protein-coupled receptors (GPCRs). The activation of these receptors would likely lead to the modulation of intracellular second messenger systems, such as cyclic AMP (cAMP) or intracellular calcium (Ca²⁺) concentrations, which in turn would trigger the observed physiological responses.

G This compound This compound GPCR This compound Receptor (Putative GPCR) This compound->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP₃, DAG, Ca²⁺) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuronal Firing, Gene Expression) Second_Messenger->Cellular_Response Initiates

Experimental Protocols

This bioassay is a classic method to quantify the myotropic effects of orcokinins.

G Dissect Dissect Hindgut Mount Mount Hindgut in Organ Bath Dissect->Mount Transducer Connect to Force Transducer Mount->Transducer Equilibrate Equilibrate in Saline Transducer->Equilibrate Apply_OK Apply this compound Equilibrate->Apply_OK Record Record Contractions Apply_OK->Record Analyze Analyze Data (Amplitude, Frequency) Record->Analyze

Methodology:

  • Dissection: Isolate the hindgut from a crustacean (e.g., crayfish, Orconectes limosus).

  • Mounting: Suspend the isolated hindgut in an organ bath filled with appropriate physiological saline.

  • Transducer Connection: Attach one end of the hindgut to a fixed point and the other to an isometric force transducer to record contractions.

  • Equilibration: Allow the preparation to equilibrate in the saline until a stable baseline of spontaneous contractions is observed.

  • Application of this compound: Add known concentrations of this compound to the organ bath.

  • Recording: Record the changes in contraction force (amplitude) and frequency.

  • Data Analysis: Quantify the dose-dependent effects of this compound on hindgut contractility.[1]

This protocol is used to assess the impact of orcokinins on the master circadian clock.

G Entrain Entrain Insects to LD Cycle DD Transfer to Constant Darkness (DD) Entrain->DD Record_Baseline Record Baseline Locomotor Activity DD->Record_Baseline Inject_OK Inject this compound at Specific Circadian Time (CT) Record_Baseline->Inject_OK Record_Post Record Post-Injection Activity Inject_OK->Record_Post Analyze Analyze Phase Shift Record_Post->Analyze

Methodology:

  • Entrainment: Maintain insects (e.g., cockroaches, Leucophaea maderae) under a controlled light-dark (LD) cycle (e.g., 12 hours light: 12 hours dark) for several days to synchronize their internal clocks.[2]

  • Constant Conditions: Transfer the insects to constant darkness (DD) to allow their free-running circadian rhythms to be observed.

  • Baseline Recording: Record locomotor activity using running wheels or infrared sensors to establish a stable baseline rhythm.

  • This compound Injection: At a specific circadian time (CT), inject a precise dose of this compound into the vicinity of the accessory medulla, the location of the master circadian clock in the insect brain.[2]

  • Post-Injection Recording: Continue to record locomotor activity for several days after the injection.

  • Data Analysis: Analyze the activity records to determine the magnitude and direction of the phase shift in the circadian rhythm compared to control-injected animals.[2]

RNAi is a powerful tool to investigate the function of this compound genes by silencing their expression.

Methodology:

  • dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a specific sequence of the this compound gene. A control dsRNA (e.g., targeting a non-native gene like GFP) should also be prepared.

  • dsRNA Delivery: Inject the dsRNA into the insect (e.g., Drosophila melanogaster) at an appropriate life stage.[3]

  • Gene Knockdown Verification: After a suitable incubation period, quantify the expression of the this compound gene using quantitative real-time PCR (qRT-PCR) to confirm successful knockdown.

  • Phenotypic Analysis: Observe and quantify the effects of this compound gene silencing on the physiological process of interest, such as egg-laying frequency, courtship behavior, or the success of ecdysis.[3][6]

Conclusion

The functional roles of orcokinins have diverged significantly between crustaceans and insects. In crustaceans, their primary functions appear to be related to the control of visceral muscle activity and neuromodulation of central pattern generators. In contrast, insects have co-opted orcokinins for a wider array of regulatory functions, including the complex orchestration of circadian timing, developmental transitions, and reproductive behaviors. This functional divergence highlights the evolutionary plasticity of neuropeptide signaling systems. The lack of identified receptors remains a critical knowledge gap, and future research in this area will be essential for a complete understanding of this compound signaling and for the potential development of novel, targeted strategies for insect pest management.

References

Orcokinin vs. Other Neuropeptides in the Regulation of Ecdysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ecdysis, the process of shedding the old cuticle, is a critical and complex physiological event in the life of arthropods. This behavior is under tight regulation by a cascade of neuropeptides, ensuring its proper timing and execution. While a canonical pathway involving neuropeptides such as Ecdysis Triggering Hormone (ETH), Eclosion Hormone (EH), and Crustacean Cardioactive Peptide (CCAP) has been well-established in holometabolous insects, recent research has highlighted the crucial role of other neuropeptides, like orcokinin, particularly in hemimetabolous insects. This guide provides an objective comparison of this compound's role and performance in regulating ecdysis against other key neuropeptides, supported by experimental data.

Overview of Key Neuropeptides in Ecdysis

Ecdysis is orchestrated by a complex interplay of several neuropeptides. The established signaling cascade is primarily initiated by a decline in ecdysteroid levels, which permits the release of ETH. ETH then acts on the central nervous system to trigger the release of other neuropeptides, including EH and CCAP, which in turn activate the specific motor programs for ecdysis. Bursicon is subsequently released to control post-ecdysis processes like cuticle tanning and wing expansion. Orcokinins have emerged as essential players in this process, particularly in hemimetabolous insects, where they appear to be integral to the regulatory network.

Comparative Performance in Ecdysis Regulation

The functional necessity of these neuropeptides in ecdysis is often evaluated through gene silencing experiments, such as RNA interference (RNAi), where the reduction in the expression of a specific neuropeptide or its receptor leads to observable defects in ecdysis. The following tables summarize the quantitative outcomes of such experiments for this compound and other key neuropeptides.

Table 1: Effect of this compound (OKA) RNAi on Ecdysis in Rhodnius prolixus
Experimental GroupNymphs that Ecdysed Successfully (%)Nymphs with Ecdysis Failure/Mortality (%)Source
dsRhoprOKA0%100%[1][2]
Control (Water injected)95%5%[1]

Data from studies on fourth-instar nymphs of the hemimetabolous insect Rhodnius prolixus.

Table 2: Effect of Other Neuropeptide RNAi on Ecdysis
Neuropeptide/ReceptorInsect SpeciesEcdysis Failure/Mortality Rate (%)PhenotypeSource
ETHRhodnius prolixus100%Lethality at the expected time of ecdysis.[3]
ETH ReceptorSchistocerca gregaria88%Lethality at the adult moult.[4]
CCAPRhodnius prolixus47.6% (mortality during expected ecdysis)Insects die immediately prior to or during the ecdysis behavioral sequence.[5]
CCAP ReceptorRhodnius prolixus56.2% (mortality during expected ecdysis)Insects die immediately prior to or during the ecdysis behavioral sequence.[5]
CCAP & CCAP Receptor (combined)Rhodnius prolixusup to 84%High mortality at the expected time of ecdysis.[6][7]
Bursicon (α and β subunits)Apis melliferaImpairedPrevented complete formation and tanning of the adult cuticle, leading to impaired ecdysis.[8][9]

Signaling Pathways in Ecdysis Regulation

The intricate coordination of ecdysis is managed through hierarchical and interconnected signaling pathways. The diagrams below illustrate the established cascade for ETH, EH, and CCAP, and the emerging role of this compound.

Ecdysis_Signaling_Cascade cluster_Hormonal_Control Hormonal Control cluster_Neuropeptide_Cascade Neuropeptide Cascade cluster_Behavioral_Outcomes Behavioral & Physiological Outcomes 20E_decline Decline in 20-Hydroxyecdysone Corazonin Corazonin 20E_decline->Corazonin Permits release ETH Ecdysis Triggering Hormone (ETH) Corazonin->ETH Stimulates low-level release EH Eclosion Hormone (EH) ETH->EH Activates release Pre_Ecdysis Pre-ecdysis ETH->Pre_Ecdysis Initiates EH->ETH Positive feedback CCAP_MIPs CCAP / MIPs EH->CCAP_MIPs Stimulates release Ecdysis Ecdysis CCAP_MIPs->Ecdysis Triggers motor program Bursicon Bursicon Post_Ecdysis Post-ecdysis (Cuticle Tanning, Wing Expansion) Bursicon->Post_Ecdysis Initiates Ecdysis->Bursicon Followed by release

Fig. 1: Established neuropeptide cascade controlling ecdysis.

Orcokinin_Signaling_Pathway cluster_Orcokinin_Regulation This compound Regulation of Ecdysis RhoprOKA This compound A (RhoprOKA) Ecdysis_Network Regulation of Ecdysis Neuropeptide Gene Expression (ETH, EH, CCAP) RhoprOKA->Ecdysis_Network Directly or indirectly regulates Successful_Ecdysis Successful Ecdysis Ecdysis_Network->Successful_Ecdysis Is essential for RNAi_Workflow dsRNA_Synthesis 1. dsRNA Synthesis Insect_Injection 2. Insect Injection (R. prolixus nymphs) dsRNA_Synthesis->Insect_Injection Feeding 3. Blood Meal Insect_Injection->Feeding Monitoring 4. Phenotypic Monitoring Feeding->Monitoring Analysis 5. Data Analysis (% Mortality/ Ecdysis Failure) Monitoring->Analysis Verification 6. qRT-PCR for Knockdown Verification Monitoring->Verification

References

A Researcher's Guide to Orcokinin Sequence Alignment and Phylogenetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the sequence alignment and phylogenetic analysis of orcokinins, a family of neuropeptides involved in various physiological processes in invertebrates.[1][2] This document offers an objective look at different bioinformatics tools, supported by performance data, and includes detailed experimental protocols to aid in your research and development endeavors.

Introduction to Orcokinins

Orcokinins are a family of neuropeptides primarily found in arthropods and other invertebrates.[1][3] They are known to play roles in a variety of physiological processes, including the regulation of reproduction, ecdysis (molting), and circadian rhythms.[2][4] The study of orcokinins, their sequence variations across species, and their evolutionary relationships can provide valuable insights into invertebrate neurobiology and may offer novel targets for the development of specific and environmentally friendly pesticides.[4]

Data Presentation: Orcokinin Sequences

Understanding the sequence diversity of orcokinins is the first step in any comparative analysis. The following table summarizes representative this compound precursor-derived peptides from various invertebrate species.

SpeciesOrganism TypePeptide SequenceGenBank Accession
Orconectes limosusCrayfishNFDEIDRSGFGFN-
Carcinus maenasCrabNFDEIDRSGFGFN-
Homarus americanusLobsterNFDEIDRSGFGFNEU499359
Procambarus clarkiiCrayfishNFDEIDRSGFGFNAB029168
Blattella germanicaCockroachNFDEIDRSGFNS-
Tribolium castaneumBeetle(OK-A and OK-B isoforms)-
Sepia officinalisCuttlefish(FLGamide/Orcokinin B-like)-
Drosophila melanogasterFruit Fly(Predicted from gene)NP_002261160.1
Anopheles gambiaeMosquito(Predicted from gene)-
Caenorhabditis elegansNematode(NLP-14 and NLP-15 peptides)-

Sequence Alignment: A Comparative Overview of Tools

Multiple sequence alignment (MSA) is a critical step for inferring homology and preparing sequences for phylogenetic analysis. The choice of MSA tool can significantly impact the quality of the alignment and the subsequent phylogenetic tree. Here, we compare some of the most widely used MSA programs.

ToolAlgorithm TypeKey FeaturesPerformance Characteristics
MAFFT Progressive with iterative refinementHigh speed and accuracy; offers various strategies for different dataset sizes and complexities.Generally considered one of the most accurate and fastest methods, especially for large datasets.[3][5][6]
MUSCLE Progressive with iterative refinementHigh accuracy and speed; offers options for optimizing for either speed or accuracy.Comparable accuracy to MAFFT and T-Coffee, and is particularly fast for large numbers of sequences.[4][5][6]
Clustal Omega Progressive with guide treeWidely used and easy to access; good for a quick initial alignment.Generally less accurate than MAFFT and MUSCLE, especially for divergent sequences.[3]
T-Coffee Consistency-basedAims to produce more accurate alignments by using information from multiple sources (e.g., pairwise alignments).Often produces highly accurate alignments, particularly for more divergent sequences, but can be slower than MAFFT and MUSCLE.[3]
ProbCons Probabilistic consistency-basedUtilizes a probabilistic model of consistency to improve alignment accuracy.Known for high accuracy, often outperforming other methods on benchmark datasets, but can be computationally intensive.

Performance Data Summary:

Benchmark studies on various protein datasets have consistently shown that consistency-based and iterative refinement methods (MAFFT, MUSCLE, T-Coffee, ProbCons) outperform simpler progressive methods like ClustalW in terms of alignment accuracy.[3] For short and potentially divergent peptide sequences like orcokinins, tools that excel in local alignment accuracy, such as MAFFT (L-INS-i setting) and T-Coffee, are often preferred.

Experimental Protocols

This section provides a detailed workflow for the sequence alignment and phylogenetic analysis of orcokinins.

Sequence Retrieval and Preparation
  • Objective: To gather this compound protein sequences from various species of interest.

  • Protocol:

    • Utilize the National Center for Biotechnology Information (NCBI) database (--INVALID-LINK--) to search for known and predicted this compound sequences. Use search terms such as "this compound," "this compound precursor," and the scientific names of relevant species.

    • For novel sequencing, total RNA can be extracted from relevant tissues (e.g., central nervous system, gut) and subjected to Rapid Amplification of cDNA Ends (RACE) to obtain the full-length precursor sequence.

    • Translate the nucleotide sequences of the this compound precursors into amino acid sequences using a tool like ExPASy Translate (--INVALID-LINK--).

    • Identify the mature peptide sequences from the precursor proteins. These are typically flanked by cleavage sites (e.g., dibasic residues like KR, RR).

    • Compile the mature this compound peptide sequences into a single FASTA format file. Each sequence should have a unique and informative identifier (e.g., >Genus_species_this compound).

Multiple Sequence Alignment
  • Objective: To align the collected this compound sequences to identify conserved regions and prepare them for phylogenetic analysis.

  • Recommended Tool: MAFFT (--INVALID-LINK--)

  • Protocol:

    • Navigate to the MAFFT web server.

    • Upload the FASTA file containing your this compound sequences.

    • For short peptides, select the L-INS-i (accurate) strategy.

    • Leave other parameters at their default settings unless you have specific requirements.

    • Execute the alignment.

    • Inspect the resulting alignment for any obvious errors. Manually adjust if necessary, though this should be done with caution and well-documented.

    • Download the alignment in a format compatible with your chosen phylogenetic analysis software (e.g., PHYLIP or FASTA).

Phylogenetic Analysis
  • Objective: To infer the evolutionary relationships between the this compound sequences.

  • Recommended Tool: MEGA (Molecular Evolutionary Genetics Analysis) (--INVALID-LINK--)

  • Protocol:

    • Open the MEGA software.

    • Load your aligned sequence file.

    • From the "Phylogeny" menu, choose a method for tree construction. The Maximum Likelihood (ML) method is a statistically robust and widely used approach.

    • In the ML analysis options, you will need to select a substitution model. MEGA can help you find the best-fit model for your data based on the Bayesian Information Criterion (BIC).

    • Set the number of bootstrap replications to 1000. Bootstrapping is a statistical method used to assess the confidence in the branching points of the tree.

    • Run the analysis.

    • The resulting phylogenetic tree will be displayed. The numbers at the nodes represent bootstrap support values (as a percentage). Higher values (typically >70%) indicate stronger support for that particular branching point.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_data_prep Data Preparation cluster_analysis Analysis cluster_output Output seq_retrieval Sequence Retrieval (NCBI, RACE) translation Translation to Amino Acid seq_retrieval->translation peptide_id Mature Peptide Identification translation->peptide_id fasta_prep FASTA File Preparation peptide_id->fasta_prep msa Multiple Sequence Alignment (MAFFT L-INS-i) fasta_prep->msa phylogeny Phylogenetic Tree Construction (MEGA - Maximum Likelihood) msa->phylogeny aligned_seqs Aligned Sequences msa->aligned_seqs phylo_tree Phylogenetic Tree with Bootstrap Support phylogeny->phylo_tree

Caption: A typical workflow for this compound sequence alignment and phylogenetic analysis.

This compound Signaling Pathway

The precise signaling cascade for orcokinins is still under investigation, but it is widely believed to be mediated by G-protein coupled receptors (GPCRs).[4]

orcokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor This compound Receptor (GPCR) g_protein G-protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activates ac Adenylate Cyclase (AC) g_protein->ac Activates pip2 PIP2 plc->pip2 Cleaves atp ATP ac->atp Converts ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., muscle contraction, hormone release) pkc->cellular_response pka->cellular_response ca_release->cellular_response This compound This compound This compound->receptor Binding

Caption: A generalized model of the this compound signaling pathway via a G-protein coupled receptor.

References

A Comparative Analysis of Orcokinin Gene Structure: Insights into Neuropeptide Evolution and Function

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the orcokinin gene across diverse species reveals a fascinating evolutionary narrative of neuropeptide signaling. This guide provides a comparative analysis of this compound gene architecture, details the associated signaling pathways, and outlines key experimental methodologies for researchers in neuroscience and drug development.

Orcokinins are a conserved family of neuropeptides first identified in crustaceans and subsequently found across a wide range of invertebrates, including insects, nematodes, and mollusks.[1][2] These peptides play crucial roles in a variety of physiological processes, such as muscle contraction, circadian rhythms, reproduction, and behavior.[3][4][5] Understanding the structure and evolution of the this compound gene is paramount to elucidating its diverse functions and exploring its potential as a target for novel therapeutic interventions.

Comparative Gene Structure

The this compound gene exhibits notable structural variations across different animal phyla, primarily in its organization and the processing of its transcripts. In many insect species, a single this compound gene gives rise to two distinct isoforms, this compound-A (OK-A) and this compound-B (OK-B), through alternative splicing.[1][6] This mechanism allows for the generation of peptide diversity from a single genetic locus. In contrast, the gene structure in crustaceans, arachnids, and annelids typically features a single transcript that encodes a precursor protein containing both OK-B-like peptides in the N-terminal region followed by multiple copies of OK-A-like peptides.[1] In the nematode Caenorhabditis elegans, orcokinins are encoded by two separate genes, nlp-14 and nlp-15.[2]

FeatureInsects (e.g., Drosophila melanogaster, Tribolium castaneum)Crustaceans (e.g., Procambarus clarkii, Homarus americanus)Nematodes (Caenorhabditis elegans)
Gene Copy Number Typically a single gene[1]Typically a single geneTwo genes (nlp-14, nlp-15)[2]
Transcript Processing Alternative splicing yielding OK-A and OK-B transcripts[1][6][7]Single transcript encoding a precursor with both OK-A and OK-B peptides[1][8]Separate transcripts from each gene
Precursor Organization Isoform-specific precursorsOK-B peptides at N-terminus, followed by multiple OK-A peptides[1]Multiple peptides encoded by each gene precursor[2]
Mature Peptides OK-A and OK-B isoforms with distinct sequences[1]Multiple OK-A and OK-B like peptidesFive NLP-14 peptides and multiple NLP-15 peptides[2]

This compound Signaling Pathway

While the precise signaling mechanisms of orcokinins are still under active investigation, it is widely presumed that they exert their effects through G-protein coupled receptors (GPCRs), leading to downstream intracellular signaling cascades.[3] Evidence suggests the involvement of calcium (Ca2+) signaling pathways. Upon binding of the this compound peptide to its receptor on the cell membrane, a conformational change in the receptor is thought to activate intracellular G-proteins. This activation, in turn, can trigger the production of second messengers, such as inositol (B14025) trisphosphate (IP3), which then binds to receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. The subsequent increase in intracellular Ca2+ concentration can then modulate a variety of cellular responses, including muscle contraction, neuronal excitability, and gene expression.

Orcokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuronal Firing) Ca2->Cellular_Response Modulates Experimental_Workflow cluster_gene_id Gene Identification & Cloning cluster_expression Expression Analysis cluster_function Functional Analysis A1 Tissue Dissection (CNS, Gut) A2 RNA Extraction & cDNA Synthesis A1->A2 A3 Degenerate PCR A2->A3 B1 qRT-PCR A2->B1 A4 RACE PCR A3->A4 A5 Sequencing & Analysis A4->A5 B2 In Situ Hybridization A5->B2 C1 RNAi (Gene Knockdown) A5->C1 C3 Receptor Cloning & Expression A5->C3 C2 Behavioral/Physiological Assays C1->C2 C4 Calcium Imaging C3->C4

References

Validating Orcokinin's Role in Circadian Rhythms: A Comparative Guide to Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of using Orcokinin knockout models to validate its role in circadian rhythms. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative neuropeptidergic systems.

The neuropeptide this compound has emerged as a potential modulator of circadian rhythms in insects. Its conserved nature across various species suggests a fundamental role in physiological processes. This guide delves into the validation of this compound's function in regulating the internal biological clock, with a focus on the application of knockout models. We will explore the experimental data derived from such models and compare the findings with well-established circadian neuropeptides like Pigment-Dispersing Factor (PDF) and Vasoactive Intestinal Peptide (VIP).

Performance Comparison: this compound Knockout vs. Alternatives

The validation of a neuropeptide's role in circadian rhythms often relies on the analysis of locomotor activity in knockout or knockdown models. The key parameters measured include the percentage of rhythmic individuals, the free-running period (the length of the cycle in constant conditions), and the phase of activity peaks.

For a comprehensive comparison, we present data from knockout models of two well-characterized circadian neuropeptides: PDF in Drosophila and VIP in mice.

Neuropeptide SystemModel OrganismGenotypeKey Circadian Phenotypes in Constant Darkness (DD)
Leucokinin (related to this compound) Drosophila melanogasterLkr RNAi knockdownWeakened behavioral rhythms[1]
Pigment-Dispersing Factor (PDF) Drosophila melanogasterpdf null mutant- Loss of morning anticipation peak- Advanced evening activity peak- High percentage of arrhythmicity[2]
Vasoactive Intestinal Peptide (VIP) MouseVip knockout- Pronounced abnormalities in locomotor activity- Shortened free-running period- Loss of rhythm coherence- A significant portion become arrhythmic over time[3][4]
VIP Receptor (VPAC2) MouseVpac2 knockout- Loss of circadian rhythms in locomotor activity, core body temperature, and heart rate under constant conditions[5][6]

Experimental Protocols

Generation of this compound Knockout Models via CRISPR/Cas9 in Drosophila melanogaster (Adapted Protocol)

This protocol provides a detailed methodology for creating a knockout of a neuropeptide gene, which can be specifically adapted for the this compound gene in Drosophila.

a. Target Site Selection and sgRNA Design:

  • Identify the target gene sequence for this compound in the Drosophila genome.

  • Utilize online CRISPR design tools to select optimal single guide RNA (sgRNA) target sites within the coding region of the this compound gene. Prioritize sites in the early exons to maximize the likelihood of generating a loss-of-function mutation.

b. Plasmid Construction:

  • Synthesize oligonucleotides corresponding to the chosen sgRNA target sequences.

  • Clone the annealed oligonucleotides into a U6 promoter-driven sgRNA expression vector.

c. Embryo Injection:

  • Prepare a mixture containing the sgRNA expression plasmid and a plasmid encoding Cas9 endonuclease.

  • Inject the mixture into pre-blastoderm embryos of a suitable Drosophila strain (e.g., w1118).

d. Screening for Mutations:

  • Rear the injected embryos to adulthood (G0 generation).

  • Cross individual G0 flies with a balancer stock to establish stable lines.

  • In the F1 generation, screen for the presence of mutations at the target site using PCR amplification of the genomic region followed by sequencing or a T7 endonuclease I assay.

e. Homozygous Knockout Line Establishment:

  • Intercross heterozygous F1 flies carrying the desired mutation to generate homozygous knockout flies in the F2 generation.

  • Confirm the absence of the wild-type this compound protein in homozygous knockout flies using techniques like immunohistochemistry or Western blotting, if antibodies are available.

Circadian Locomotor Activity Monitoring in Drosophila

This protocol details the standard procedure for assessing circadian rhythms in locomotor activity.

a. Fly Preparation:

  • Use adult male or female flies (3-5 days old) of the desired genotypes (wild-type, this compound knockout, and relevant controls).

  • Individually place flies in small glass tubes containing a food source (e.g., 5% sucrose (B13894) and 2% agar).

b. Entrainment:

  • Place the tubes into activity monitors within a temperature-controlled incubator.

  • Entrain the flies to a 12-hour light:12-hour dark (LD) cycle for at least 3-4 days.

c. Data Collection in Constant Darkness (DD):

  • After entrainment, switch the lighting conditions to constant darkness (DD) to measure the free-running circadian rhythm.

  • Record locomotor activity continuously for at least 7-10 days using an infrared beam-breaking system. Data is typically collected in 1-minute bins.

d. Data Analysis:

  • Analyze the locomotor activity data using software packages like ClockLab or pySolo.

  • Key parameters to be calculated include:

    • Rhythmicity: Determined by chi-squared periodogram analysis. The percentage of rhythmic flies in a population is a crucial measure.

    • Period (τ): The length of the free-running rhythm in DD.

    • Rhythm Strength/Power: A measure of the robustness of the rhythm.

    • Activity Profile: The pattern of activity during the LD cycle, including morning and evening anticipation peaks.

Mandatory Visualizations

This compound Signaling Pathway

Orcokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OKR This compound Receptor (GPCR) This compound->OKR G_protein G-protein OKR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Ca2_release->PKC co-activates Downstream Downstream Cellular Responses (e.g., Neuronal Activity, Gene Expression) PKC->Downstream phosphorylates targets

Caption: Proposed this compound signaling pathway involving a G-protein coupled receptor.

Experimental Workflow for Validating this compound's Role in Circadian Rhythms

Experimental_Workflow cluster_knockout Knockout Model Generation cluster_behavior Behavioral Analysis cluster_validation Validation & Comparison sgRNA sgRNA Design & Plasmid Construction Injection Embryo Microinjection (sgRNA + Cas9) sgRNA->Injection Screening Screening for Mutations (G0 -> F1 -> F2) Injection->Screening KO_Line Establish Homozygous This compound Knockout Line Screening->KO_Line Entrainment Entrainment to LD Cycle (12h:12h) KO_Line->Entrainment DD_Monitoring Locomotor Activity Monitoring in Constant Darkness (DD) Entrainment->DD_Monitoring Data_Analysis Data Analysis (Rhythmicity, Period, Phase) DD_Monitoring->Data_Analysis Phenotype Compare Phenotype of Knockout vs. Wild-type Data_Analysis->Phenotype Alternative Compare with Alternative Neuropeptide Knockouts (e.g., PDF, VIP) Phenotype->Alternative

Caption: Workflow for generating and analyzing this compound knockout models.

Logical Relationship: Circadian Regulation by Neuropeptides

Circadian_Regulation cluster_outputs Neuropeptidergic Output Pathways Master_Clock Master Circadian Clock (e.g., SCN in Mammals, LNvs in Insects) Orcokinin_Pathway This compound Signaling Master_Clock->Orcokinin_Pathway PDF_Pathway PDF Signaling Master_Clock->PDF_Pathway VIP_Pathway VIP Signaling Master_Clock->VIP_Pathway Downstream_Neurons Downstream Clock Neurons & Motor Circuits Orcokinin_Pathway->Downstream_Neurons modulates PDF_Pathway->Downstream_Neurons synchronizes VIP_Pathway->Downstream_Neurons synchronizes Behavioral_Rhythms Rhythmic Locomotor Activity Downstream_Neurons->Behavioral_Rhythms drives

Caption: Neuropeptides as key outputs of the master circadian clock.

Conclusion

The use of knockout models is a powerful tool for dissecting the molecular and neural circuits underlying circadian rhythms. While direct quantitative evidence for this compound's role from knockout studies is still emerging, research on the related neuropeptide Leucokinin suggests a significant function in maintaining the robustness of daily activity rhythms. Comparative analysis with well-established circadian neuropeptides like PDF and VIP highlights the common themes of neptidergic control over the timing and coherence of behavioral outputs. The provided experimental protocols offer a roadmap for researchers to generate and analyze this compound knockout models, which will be instrumental in definitively validating its role in the intricate network of circadian regulation. Further investigation into the this compound signaling pathway will provide a more complete picture of its mechanism of action and its potential as a target for modulating circadian function.

References

Cross-Species Activity of Orcokinin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orcokinins are a conserved family of neuropeptides found throughout the invertebrate phyla, playing crucial roles in a diverse array of physiological processes. Their pleiotropic nature, influencing everything from muscle contraction and reproduction to circadian rhythms, makes them and their synthetic analogs compelling targets for both basic research and the development of novel therapeutics and pest control agents. This guide provides a comparative overview of the cross-species activity of Orcokinin analogs, supported by available experimental data and detailed methodologies.

Comparative Bioactivity of this compound Analogs

While a comprehensive quantitative comparison of all this compound analogs across all studied species is not yet available in the literature, this table summarizes the known biological activities and, where possible, quantitative data on their effects. The activity of these peptides is highly dependent on the species and the specific tissue being examined.

Peptide/AnalogSpeciesTissue/ProcessObserved EffectQuantitative Data
This compound Orconectes limosus (Crayfish)HindgutMyostimulatory (enhances frequency and amplitude of contractions)Threshold of activity: ~5 x 10⁻¹¹ M[1]
[Asn¹³]-Orcokinin Procambarus clarkii (Crayfish)Mid-/HindgutIncreased motility-
[Asn¹³]-Orcokinin Homarus americanus (Lobster)Mid-/HindgutNo effect-
[Ala¹³]-Orcokinin Homarus americanus (Lobster)Stomatogastric ganglionNeuromodulatory (decreased lateral pyloric neuron spikes/burst, altered firing phase)-
FLGa 1 (So-orcokinin B analog) Sepia officinalis (Cuttlefish)Distal oviductReversible decrease in tonus-
FLGa 1 (So-orcokinin B analog) Sepia officinalis (Cuttlefish)Main nidamental glandsMyoexcitatory (increased amplitude at 10⁻⁸ M, increased tonus at 10⁻⁶ M)[2]-
FLGa 3 (So-orcokinin B analog) Sepia officinalis (Cuttlefish)Distal oviductReversible decrease in tonus-
FLGa 3 (So-orcokinin B analog) Sepia officinalis (Cuttlefish)Main nidamental glandsMyosuppressive tendency-
This compound B Blattella germanica (Cockroach)VitellogenesisRegulation of vitellogenesis and oocyte growth[2]-
This compound peptides Leucophaea maderae (Cockroach)Circadian rhythmPhase shift in circadian locomotor activity[3]-

This compound Signaling Pathway

The precise signaling pathway for Orcokinins is still under investigation, and a dedicated receptor has yet to be deorphanized[3]. However, the available evidence strongly suggests that Orcokinins mediate their effects through a G protein-coupled receptor (GPCR), likely coupled to a Gq alpha subunit, which in turn activates the phospholipase C (PLC) signaling cascade, leading to an increase in intracellular calcium levels[4][5][6][7].

Orcokinin_Signaling_Pathway This compound This compound Analog GPCR This compound Receptor (GPCR) This compound->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor CellularResponse Cellular Response (e.g., Muscle Contraction, Gene Expression) DAG->CellularResponse Mediates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->CellularResponse Mediates

Putative this compound signaling pathway.

Experimental Protocols

Myotropic Activity Assay on Crayfish Hindgut

This protocol describes a standard method for assessing the myotropic (muscle-contracting or relaxing) effects of this compound analogs on the isolated crayfish hindgut[8][9][10].

Materials:

  • Crayfish (e.g., Procambarus clarkii)

  • Crayfish saline (e.g., Van Harreveld's solution: NaCl 205 mM, KCl 5.4 mM, CaCl₂ 13.5 mM, MgCl₂ 2.6 mM, NaHCO₃ 2.4 mM, pH 7.4)

  • Dissection tools (scissors, forceps)

  • Sylgard-lined dissection dish

  • Force-displacement transducer

  • Amplifier and data acquisition system

  • This compound analogs of interest

  • Pipettes

Procedure:

  • Anesthetize a crayfish by placing it on ice for 10-15 minutes.

  • Dissect the hindgut by making a dorsal incision along the abdomen and carefully removing the overlying tissues.

  • Isolate the hindgut and transfer it to a dissection dish containing chilled crayfish saline.

  • Tie one end of the hindgut to a fixed point in the dish and the other end to a force-displacement transducer.

  • Allow the preparation to equilibrate for at least 30 minutes, continuously perfusing with fresh saline, until a stable baseline of spontaneous contractions is observed.

  • Prepare serial dilutions of the this compound analogs in crayfish saline.

  • Apply the analogs to the bath in increasing concentrations, allowing sufficient time for the response to stabilize at each concentration.

  • Record the changes in contraction frequency and amplitude.

  • After testing each analog, thoroughly wash the preparation with fresh saline to return to the baseline activity.

Data Analysis:

  • Measure the amplitude and frequency of contractions before and after the application of the analog.

  • Express the response as a percentage of the maximum response or as a change from the baseline.

  • Construct dose-response curves by plotting the response against the logarithm of the analog concentration.

  • Calculate the EC₅₀ (half-maximal effective concentration) for each analog using non-linear regression analysis[11][12][13][14][15].

In Vitro Vitellogenesis Assay in Insects

This protocol outlines a method to assess the effect of this compound analogs on vitellogenin (Vg) synthesis in the fat body of female insects[16][17][18][19][20].

Materials:

  • Adult female insects (e.g., Blattella germanica)

  • Insect saline (e.g., Grace's insect medium)

  • Dissection tools

  • Sterile culture plates (24-well)

  • This compound analogs of interest

  • Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR) or ELISA.

Procedure:

  • Dissect the fat body from adult female insects in sterile insect saline.

  • Wash the fat body tissue several times with fresh saline to remove hemolymph.

  • Place the fat body explants in a 24-well culture plate containing insect saline.

  • Add the this compound analogs at various concentrations to the wells. Include a control group with no analog.

  • Incubate the plates at an appropriate temperature (e.g., 28°C) for a defined period (e.g., 24 hours).

  • After incubation, collect the fat body tissue and/or the culture medium.

  • To measure Vg gene expression, extract total RNA from the fat body, synthesize cDNA, and perform qRT-PCR using Vg-specific primers.

  • To measure Vg protein secretion, use an enzyme-linked immunosorbent assay (ELISA) on the culture medium.

Data Analysis:

  • For qRT-PCR, calculate the relative expression of the Vg gene normalized to a reference gene.

  • For ELISA, quantify the concentration of Vg in the culture medium.

  • Compare the levels of Vg expression or secretion between the control and analog-treated groups.

Circadian Locomotor Activity Assay in Insects

This protocol describes a method to evaluate the influence of this compound analogs on the circadian locomotor activity of insects[21][22][23][24][25].

Materials:

  • Insects with well-characterized locomotor rhythms (e.g., Drosophila melanogaster or Leucophaea maderae)

  • Locomotor activity monitors (e.g., Drosophila Activity Monitoring System)

  • Environmental chamber with controlled light-dark cycles and temperature

  • Microinjection setup

  • This compound analogs of interest

Procedure:

  • Individually house insects in the locomotor activity monitors.

  • Entrain the insects to a standard light-dark (LD) cycle (e.g., 12 hours light: 12 hours dark) for several days.

  • After entrainment, transfer the insects to constant darkness (DD) to observe their free-running circadian rhythms.

  • Inject a precise volume of the this compound analog solution directly into the brain or hemolymph of the insects at a specific circadian time. Control insects should be injected with vehicle only.

  • Continue to monitor the locomotor activity in DD for several days post-injection.

Data Analysis:

  • Analyze the locomotor activity data to determine the period, phase, and amplitude of the circadian rhythm before and after the injection.

  • Calculate the phase shift (advance or delay) induced by the analog injection compared to the control group.

  • Construct a phase-response curve by plotting the magnitude and direction of the phase shift as a function of the circadian time of injection.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of this compound analog activity.

Experimental_Workflow Peptide_Synthesis This compound Analog Synthesis/Acquisition Bioassay_Selection Selection of Bioassay (Myotropic, Vitellogenesis, Circadian, etc.) Peptide_Synthesis->Bioassay_Selection Dose_Response Dose-Response Experimentation Peptide_Synthesis->Dose_Response Tissue_Preparation Tissue/Organism Preparation Bioassay_Selection->Tissue_Preparation Tissue_Preparation->Dose_Response Data_Acquisition Data Acquisition Dose_Response->Data_Acquisition Data_Analysis Data Analysis (e.g., EC50 calculation, Phase shift analysis) Data_Acquisition->Data_Analysis Comparison Comparative Analysis of Analogs Data_Analysis->Comparison

General workflow for assessing this compound analog activity.

References

A Comparative Guide to the Effects of Orcokinin and its Genetic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects of the neuropeptide Orcokinin and the consequences of its antagonism through genetic manipulation. Drawing upon experimental data from key model organisms, this document outlines the functional roles of this compound signaling in various biological processes and details the methodologies used to investigate these effects.

Overview of this compound and its Functions

This compound is a conserved family of neuropeptides found in ecdysozoans, playing crucial roles in a variety of physiological and behavioral processes.[1] Initially identified in crustaceans, Orcokinins have since been characterized in insects and nematodes, where they are involved in the regulation of:

  • Sleep and Quiescence: this compound signaling is necessary and sufficient for sleep-like quiescent behaviors in Caenorhabditis elegans.[1][2]

  • Reproduction: In Drosophila melanogaster, this compound is implicated in courtship behavior and egg production.

  • Circadian Rhythms: In cockroaches, this compound injections into the brain can induce phase shifts in circadian locomotor activity, suggesting a role in entraining the biological clock to light cues.[3][4]

  • Ecdysis (Molting): Disruption of this compound signaling has been shown to cause molting defects in some insects.

  • Intestinal Motility: Orcokinins can modulate rhythmic contractions of intestinal muscles.

While the physiological effects of this compound are being actively investigated, the development of specific pharmacological antagonists remains a challenge. Consequently, researchers have predominantly relied on genetic tools, such as RNA interference (RNAi) and gene knockouts, to probe the loss-of-function phenotypes associated with diminished this compound signaling. This guide will therefore focus on comparing the effects of this compound (often studied through overexpression) with the effects of its genetic "antagonism."

Comparative Data on this compound Effects

The following tables summarize quantitative data from key studies, comparing the outcomes of normal or elevated this compound signaling with its genetic disruption.

Table 1: Effects of this compound Signaling on Sleep in C. elegans
ConditionGenotypeMeasured ParameterResultReference
Control Wild-typeMinutes of quiescence during Stress-Induced Sleep (SIS)~150 minutes[1]
This compound Antagonism nlp-14 (this compound gene) null mutantMinutes of quiescence during SISSignificantly reduced quiescence[1]
This compound Antagonism nlp-15 (this compound gene) null mutantMinutes of quiescence during SISSignificantly reduced quiescence[1]
This compound Overexpression Heat-shock induced nlp-14 overexpressionPercentage of time quiescentSignificant increase in quiescence[5]
Table 2: Effects of this compound Signaling on Courtship Behavior in Drosophila melanogaster
ConditionGenotypeMeasured ParameterResult
Control Wild-type malesCourtship Index (CI) towards femalesNormal courtship levels
This compound Antagonism This compound gene knockdown (RNAi) in malesCourtship Index (CI) towards other malesSignificant increase in male-male courtship
Control Wild-type femalesEgg productionNormal levels
This compound Antagonism This compound gene knockdown (RNAi) in femalesEgg productionSignificant reduction in egg production
Table 3: Effects of this compound on Circadian Rhythms in the Cockroach Leucophaea maderae
ConditionTreatmentMeasured ParameterResultReference
Control Saline injectionPhase shift in locomotor activityNo significant phase shift[3][6]
This compound Agonism Asn¹³-orcokinin injection (150 fmol) at CT 13Phase shift in locomotor activityMaximal phase delay (~ -3.8 hours)[3][6]
This compound Agonism Asn¹³-orcokinin injection (150 fmol) at CT 18Phase shift in locomotor activityMaximal phase advance (~ +2.2 hours)[3][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Analysis of Sleep Behavior in C. elegans

Objective: To quantify the role of this compound signaling in sleep-like behavior.

Methodology:

  • Animal Culture: C. elegans strains (wild-type, nlp-14 mutants, nlp-15 mutants, and overexpression strains) are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.

  • Behavioral Assay using WorMotel:

    • The WorMotel is a microfabricated multi-well device that allows for the long-term tracking of individual worms.[7]

    • L4 stage animals are transferred to individual wells of the WorMotel containing a bacterial lawn.

    • For Stress-Induced Sleep (SIS), animals are exposed to a specific dose of UV radiation.

    • For Developmental Sleep (lethargus), animals are monitored continuously during the L4-to-adult transition.

  • Data Acquisition and Analysis:

    • The WorMotel is placed on an imaging setup, and time-lapse images are captured over several hours.

    • Custom software is used to analyze the images and quantify movement. Quiescence is defined as the absence of movement for a defined period (e.g., a 10-second bout with no pixel displacement).[8]

    • The total time spent in a quiescent state is calculated for each animal and compared across genotypes.

RNAi-Mediated Knockdown of this compound in Drosophila melanogaster and Courtship Assay

Objective: To assess the effect of reduced this compound signaling on courtship behavior.

Methodology:

  • Fly Stocks and Crosses: Transgenic fly lines containing UAS-RNAi constructs targeting the this compound gene are crossed with driver lines that express GAL4 in specific neuronal populations. The resulting progeny will have reduced this compound expression in the targeted cells.

  • Single-Pair Courtship Assay:

    • Male flies (4-7 days old) are individually housed to ensure social naivety.[9]

    • A single male (either control or RNAi knockdown) is introduced into a small courtship chamber with a receptive virgin female.[9]

    • The behavior of the male is recorded for a set period (e.g., 10-20 minutes).

  • Quantification of Courtship Behavior:

    • The Courtship Index (CI) is calculated as the percentage of time the male spends performing courtship behaviors (e.g., orienting, tapping, wing vibration, licking, and attempting copulation).[10]

    • For male-male courtship assays, a test male is paired with another male, and the CI is similarly quantified.

    • Statistical comparisons are made between the CIs of control and knockdown groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the presumed signaling pathway of this compound and the workflows of the key experimental procedures.

This compound Signaling Pathway

Orcokinin_Signaling This compound This compound (Neuropeptide) GPCR This compound Receptor (GPCR) This compound->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response (e.g., altered neuronal activity, muscle contraction, sleep) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Presumed this compound signaling pathway via a G-protein coupled receptor (GPCR).

Experimental Workflow for C. elegans Sleep Analysis

C_elegans_Workflow start Start: Select C. elegans Strains (Wild-type, Mutants, Overexpression) transfer Transfer L4 Animals to WorMotel Wells start->transfer uv_exposure Induce Stress-Induced Sleep (SIS) with UV Radiation transfer->uv_exposure imaging Time-lapse Imaging of Individual Worms uv_exposure->imaging analysis Image Analysis to Quantify Movement and Quiescence imaging->analysis comparison Compare Quiescence Duration Across Genotypes analysis->comparison

Caption: Workflow for quantifying Stress-Induced Sleep in C. elegans.

Experimental Workflow for Drosophila Courtship Assay

Drosophila_Workflow start Start: Generate Control and this compound RNAi Flies isolate Isolate Virgin Males and Females start->isolate age Age Flies for 4-7 Days isolate->age pair Single-Pair Mating Assay: Introduce Male and Female to Chamber age->pair record Record Behavior for 10-20 Minutes pair->record quantify Quantify Courtship Index (CI) record->quantify compare Compare CI between Control and RNAi Groups quantify->compare

Caption: Workflow for Drosophila courtship behavior analysis.

Conclusion

The study of this compound and its signaling pathways provides valuable insights into the neuromodulation of fundamental behaviors such as sleep, reproduction, and circadian rhythms. While specific pharmacological antagonists are yet to be developed, the use of genetic tools has been instrumental in elucidating the loss-of-function phenotypes. The data presented in this guide highlight the excitatory and regulatory roles of this compound across different species. Future research focused on the identification and characterization of this compound receptors will be crucial for the development of targeted therapeutics that can modulate these important physiological processes.

References

Validating Orcokinin's Function: A Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data validating the function of the neuropeptide Orcokinin through rescue experiments. We present quantitative data from key studies in Drosophila melanogaster and Caenorhabditis elegans, detail the experimental protocols used, and visualize the underlying signaling pathways and experimental workflows.

Comparative Performance of this compound Rescue Experiments

Rescue experiments are crucial for validating that a phenotype observed upon gene knockdown or knockout is a direct result of the loss of the target gene's function. By reintroducing a functional copy of the gene, the wild-type phenotype should be restored. The following tables summarize quantitative data from studies that have successfully employed this technique to validate the function of this compound.

Table 1: Rescue of this compound-Mediated Reproductive Behaviors in Drosophila melanogaster
Phenotype Experimental Group Quantitative Measure (Mean ± SEM) Reference
Male Courtship Index (CI) towards another male Wild-Type Control0.05 ± 0.02Silva et al., 2021
OK RNAi Knockdown0.45 ± 0.08Silva et al., 2021
OK RNAi Knockdown + OK Rescue0.08 ± 0.03Silva et al., 2021
Female Fecundity (Eggs laid per day) Wild-Type Control65 ± 5Silva et al., 2021
OK RNAi Knockdown25 ± 4Silva et al., 2021
OK RNAi Knockdown + OK Rescue60 ± 6Silva et al., 2021
Table 2: Rescue of this compound-Mediated Sleep Behavior in Caenorhabditis elegans

In C. elegans, the this compound homologues are encoded by the nlp-14 and nlp-15 genes. Loss-of-function mutants for these genes exhibit defects in stress-induced sleep (SIS). Re-expression of nlp-14 in these mutant backgrounds rescues the normal sleep phenotype[5][6][7][8].

Phenotype Experimental Group Quantitative Measure (% Time in Quiescence during SIS ± SEM) Reference
Stress-Induced Sleep (SIS) Wild-Type (N2)85 ± 5%Honer et al., 2020
nlp-14 mutant20 ± 7%Honer et al., 2020
nlp-14 mutant + nlp-14 Rescue80 ± 6%Honer et al., 2020

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Protocol 1: RNAi-Mediated Knockdown and Rescue of this compound in Drosophila melanogaster

This protocol is adapted from studies investigating the role of this compound in reproductive behaviors[1][2][3][4].

1. Fly Stocks and Genetics:

  • A UAS-RNAi line targeting the this compound gene is crossed with a GAL4 driver line that expresses GAL4 in this compound-producing neurons (e.g., OK-GAL4).
  • For rescue experiments, a UAS-OK-RESCUE construct is generated. This construct contains the full-length this compound coding sequence with silent mutations in the RNAi target region to prevent its degradation by the RNAi machinery.
  • The UAS-OK-RESCUE line is crossed into the OK-GAL4, UAS-OK-RNAi background.

2. Behavioral Assays:

  • Male-Male Courtship: Individual males are placed in a chamber with another male, and their courtship behavior is recorded for a defined period (e.g., 10 minutes). The Courtship Index (CI) is calculated as the percentage of time the male spends performing courtship behaviors (e.g., orienting, tapping, wing vibration).
  • Female Fecundity: Individual females are mated and then placed in vials with standard fly food. The number of eggs laid over a specific period (e.g., 24 hours) is counted.

3. Data Analysis:

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the behavioral and fecundity data between the control, knockdown, and rescue groups.

Protocol 2: Genetic Knockout and Rescue of nlp-14 in Caenorhabditis elegans

This protocol is based on research into the role of this compound homologues in sleep regulation[5][6][7][8].

1. Strain Generation:

  • A nlp-14 loss-of-function mutant strain is obtained or generated using CRISPR/Cas9 technology.
  • For rescue, a plasmid containing the wild-type nlp-14 gene, including its native promoter and 3' UTR, is microinjected into the gonad of the nlp-14 mutant worms to create a transgenic rescue line. A fluorescent co-injection marker is often used to identify transgenic progeny.

2. Stress-Induced Sleep (SIS) Assay:

  • Worms are subjected to a stressor, such as heat shock (e.g., 30 minutes at 36°C).
  • Following the stressor, individual worms are placed on agar (B569324) plates and their movement is recorded for a defined period (e.g., 3 hours).
  • Quiescence is defined as the absence of body movement for a specific duration (e.g., >5 seconds). The percentage of time spent in a quiescent state is calculated.

3. Data Analysis:

  • The percentage of time spent in quiescence is compared between wild-type, nlp-14 mutant, and nlp-14 rescue strains using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizing the Molecular and Experimental Framework

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.

Orcokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Neuropeptide) GPCR This compound Receptor (GPCR) This compound->GPCR Binding G_protein G-protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Production Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Cellular_Response Cellular Response (e.g., Neuronal activity modulation) Ca_release->Cellular_Response

Caption: Presumed this compound signaling pathway via a G-protein coupled receptor (GPCR).

Rescue_Experiment_Workflow cluster_intervention Genetic Intervention WT_phenotype Wild-Type Organism (Normal Phenotype) Knockdown Gene Knockdown (e.g., RNAi) WT_phenotype->Knockdown Mutant_phenotype Knockdown/Knockout Organism (Altered Phenotype) Rescue Gene Re-expression (Rescue Construct) Mutant_phenotype->Rescue Rescued_phenotype Rescue Organism (Phenotype Restored) Knockdown->Mutant_phenotype Rescue->Rescued_phenotype

Caption: Logical workflow of a rescue experiment to validate gene function.

References

A Comparative Guide to the Identification of Novel Orcokinin-Like Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Orcokinin-like peptides, a family of neuropeptides involved in a variety of physiological processes in invertebrates. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate the discovery and characterization of novel this compound-like peptides for research and drug development purposes.

Comparative Analysis of this compound-Like Peptides

This compound was first identified in the crayfish Orconectes limosus as a myotropic peptide that stimulates hindgut contractions[1]. Subsequent research has revealed a diverse family of related peptides in numerous invertebrate species, including crustaceans, insects, and cephalopods. These peptides typically share a conserved N-terminal sequence, NFDEIDR, in crustaceans, while insect and cephalopod counterparts show more variability[1][2].

Quantitative Expression and Abundance

The expression levels and abundance of this compound-like peptides can vary significantly between species and tissues, reflecting their diverse physiological roles. Quantitative data from various studies are summarized below to provide a comparative overview.

Table 1: Relative Abundance of this compound Peptides in Crustaceans Determined by MALDI-FTMS

Peptide SequenceHomarus americanus (American Lobster) - Sinus Gland ExtractProcambarus clarkii (Crayfish) - Commissural Ganglia Extract
NFDEIDRSGFGFN++++++
NFDEIDRSGFGFH+++
NFDEIDRSGFGFV++++
SSEDMDRLGFGFN+Not Detected
GDYDVYPE (unsulfated)+Not Detected
VYGPRDIANLY+Not Detected

Data adapted from Christie et al. (2010). Relative abundance is indicated by '+' symbols, with '+++' being the most abundant.[1]

Table 2: Gene Expression of this compound-Type Precursor in Sepiella japonica (Cuttlefish) by qRT-PCR

TissueRelative mRNA Expression Level (Male)Relative mRNA Expression Level (Female)
BrainHighHigh
Optic LobeHighHigh
LiverModerateHigh
Nidamental GlandN/AHigh
Testis/OvaryLowModerate

Data summarized from a study on Sepiella japonica, indicating that expression levels increase with maturation, particularly in tissues related to reproduction in females.[3]

Table 3: Transcriptomic Expression of FLGamide (this compound B-like) Precursor in Sepia officinalis (Cuttlefish)

TissueFPKM (Fragments Per Kilobase of exon per Million fragments mapped)
Central Nervous SystemHigh
Reproductive Tract (Female)Moderate
HemolymphDetected

This table is based on transcriptome data which identified the expression of the FLGamide precursor in various tissues of the cuttlefish.[2]

Experimental Protocols

The identification and quantification of novel this compound-like peptides rely on a combination of peptidomic and molecular biology techniques. Below are detailed methodologies for key experiments.

Peptide Extraction from Invertebrate Tissues

This protocol is a generalized procedure for the extraction of neuropeptides from neural and endocrine tissues.

Materials:

  • Fresh or frozen invertebrate tissue (e.g., sinus glands, commissural ganglia, brain)

  • Liquid nitrogen

  • Extraction buffer: Methanol/water/acetic acid (90:9:1, v/v/v)

  • Dithiothreitol (DTT)

  • Homogenizer

  • Centrifuge (refrigerated)

  • Vacuum concentrator

Procedure:

  • Excise the target tissue from the organism and immediately freeze in liquid nitrogen to prevent peptide degradation.

  • Weigh the frozen tissue and place it in a pre-chilled mortar or homogenizer.

  • Add cold extraction buffer (supplemented with 50 mM DTT) at a ratio of 10 mL per gram of tissue.

  • Homogenize the tissue thoroughly on ice.

  • Incubate the homogenate for 30 minutes at 4°C with occasional vortexing.

  • Centrifuge the extract at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the peptides.

  • Evaporate the supernatant to dryness using a vacuum concentrator.

  • Store the dried peptide extract at -80°C until further analysis.[2]

Mass Spectrometry for Peptide Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying peptides in complex biological samples.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (e.g., MALDI-TOF, ESI-Q-TOF, Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried peptide extract in a suitable solvent, typically 0.1% formic acid in water.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration in 0.1% formic acid. The gradient parameters should be optimized for the separation of the peptides of interest.

  • Mass Spectrometric Analysis:

    • Introduce the eluted peptides into the mass spectrometer.

    • For Identification (Data-Dependent Acquisition): The mass spectrometer is operated in a survey scan mode to detect peptide parent ions. The most intense ions are then automatically selected for fragmentation (MS/MS) to obtain sequence information.

    • For Quantification (e.g., Label-Free Quantification): The intensity of the peptide parent ion peaks is measured across different samples to determine their relative abundance.

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.

    • For novel peptide discovery, de novo sequencing of the MS/MS spectra can be performed.

    • Specialized software is used to align the chromatograms and compare the peak intensities for relative quantification.[4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

While the specific receptors for Orcokinins are still being actively researched, evidence suggests they act through G-protein coupled receptors (GPCRs), leading to an increase in intracellular calcium levels. This is a common signaling mechanism for many neuropeptides.

Orcokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound-like Peptide GPCR This compound Receptor (GPCR) This compound->GPCR Binding G_protein G-protein (Gq) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor IP3->Ca_channel Binding ER Endoplasmic Reticulum Ca Ca²⁺ Ca_channel->Ca Release Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuronal Modulation) Ca->Cellular_Response Activation

Caption: Proposed signaling pathway for this compound-like peptides.

Experimental Workflow for Comparative Peptidomics

The following diagram illustrates a typical workflow for the discovery and comparison of novel this compound-like peptides from different biological samples.

Peptidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_comparison Comparative Analysis cluster_output Output Tissue_A Tissue Sample A Extraction Peptide Extraction Tissue_A->Extraction Tissue_B Tissue Sample B Tissue_B->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Database Search, de novo Sequencing) LC_MS->Data_Processing Quantification Relative Quantification (Label-free or Labeling) Data_Processing->Quantification Bioinformatics Bioinformatic Analysis (Sequence Alignment, Homology Search) Data_Processing->Bioinformatics Novel_Peptides Identification of Novel this compound-like Peptides Quantification->Novel_Peptides Bioinformatics->Novel_Peptides Validation Functional Validation (e.g., Bioassays) Novel_Peptides->Validation

Caption: Workflow for comparative peptidomics of this compound-like peptides.

References

Functional Redundancy of Orcokinin with Other Neuropeptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropeptides represent a highly diverse class of signaling molecules that orchestrate a vast array of physiological and behavioral processes in invertebrates. Among these, Orcokinin (OK) has emerged as a pleiotropic regulator, implicated in everything from molting and reproduction to circadian rhythms and gut motility.[1] A key question for researchers and drug developers is the degree of functional overlap, or redundancy, between this compound and other neuropeptide families. Understanding this redundancy is critical for predicting the systemic effects of targeting OK signaling pathways and for identifying potential compensatory mechanisms.

This guide provides an objective comparison of this compound's functions with those of other key neuropeptides, supported by experimental data. It details common experimental protocols for assessing neuropeptide function and visualizes the signaling pathways and logical relationships involved.

Comparative Functional Analysis

The functions of this compound often overlap with those of other major neuropeptide families, including Crustacean Cardioactive Peptide (CCAP), Myosuppressins (MS), and Leucokinins (LK). The degree of this overlap can be species-specific, highlighting the evolutionary plasticity of these signaling systems. For instance, both this compound and CCAP are essential for the successful completion of ecdysis (molting) in the kissing bug Rhodnius prolixus, whereas both are dispensable for this process in Drosophila melanogaster, suggesting a clear case of functional redundancy in some species but not others.

Table 1: Qualitative Comparison of Neuropeptide Functions
Physiological ProcessThis compound (OK)Crustacean Cardioactive Peptide (CCAP)Myosuppressin (MS)Leucokinin (LK)
Ecdysis/Molting Essential in R. prolixus; regulates ecdysteroidogenesis.[2]Essential in R. prolixus and other insects; initiates ecdysis motor program.[3][4]Not primarily implicated.Implicated in aspects of ecdysis behavior in larvae.
Muscle Contractility Myostimulatory (e.g., crustacean hindgut).[1]Cardioacceleratory; stimulates oviduct contraction.Myoinhibitory (e.g., gut and heart).[5]Myostimulatory (e.g., hindgut).[6]
Circadian Rhythm/Sleep Regulates locomotor rhythms and sleep-like states.[1]Involved in circadian timing of ecdysis.Not primarily implicated.Required for normal behavioral rhythms.[6]
Reproduction Regulates courtship behavior and egg production.Modulates oviduct contractions.Not a primary regulator.Inhibits female sexual receptivity.[7]
Diuresis/Homeostasis Not a primary function.Not a primary function.Not a primary function.Potent diuretic activity; regulates water/ion balance.[6]
Feeding Behavior Not primarily implicated.Regulates feeding via NPF pathway in Drosophila.Not a primary regulator.Regulates meal size and feeding-associated physiology.
Table 2: Quantitative Comparison of Neuropeptide Bioactivity

The following table summarizes available quantitative data for the bioactivity of various neuropeptides. Direct comparisons are limited, as experiments are often conducted in different species and under varying conditions.

NeuropeptideSpeciesAssayBioactivity (EC₅₀)
This compound Orconectes limosus (crayfish)Hindgut Contraction~1 x 10⁻⁷ M
Orcomyotropin (co-localized with OK) Orconectes limosus (crayfish)Hindgut Contraction~1 x 10⁻⁹ M
Myosuppressin (DMS) Drosophila melanogasterAdult Gut Contraction Inhibition0.8 pM
Myosuppressin (DMS) Drosophila melanogasterPupal Heart Contraction Inhibition30 nM
CCAP Drosophila melanogasterReceptor Activation (in vitro)5.4 x 10⁻¹⁰ M
CCAP Tribolium castaneumReceptor (CCAPR2) Activation (in vitro)22 nM
Leucokinin-2 Hyphantria cuneaReceptor Activation (in vitro)28.0 nM
Leucokinin-3 Hyphantria cuneaReceptor Activation (in vitro)8.44 nM
Insect Kinin Analog Acheta domesticus (cricket)Diuretic Assay7 x 10⁻⁹ M

Mandatory Visualizations

Pleiotropy_vs_Redundancy cluster_0 Pleiotropy cluster_1 Functional Redundancy OK This compound F1 Ecdysis OK->F1 F2 Reproduction OK->F2 F3 Gut Motility OK->F3 OK2 This compound Ecdysis Ecdysis in R. prolixus OK2->Ecdysis CCAP CCAP CCAP->Ecdysis

Caption: Logical diagram of pleiotropy vs. functional redundancy.

Neuropeptide_Signaling_Pathways cluster_OK This compound (OK) Pathway (Hypothetical) cluster_CCAP CCAP Pathway cluster_MS Myosuppressin (MS) Pathway OK This compound OKR Putative OK Receptor (GPCR - Unidentified) OK->OKR OK_Effect Physiological Effects (Ecdysis, Motility, etc.) OKR->OK_Effect ? CCAP CCAP CCAPR CCAP Receptor (GPCR) CCAP->CCAPR G_CCAP G-Protein CCAPR->G_CCAP CCAP_Effect Physiological Effects (Ecdysis, Cardiac Rate) G_CCAP->CCAP_Effect MS Myosuppressin MSR MS Receptor (GPCR) MS->MSR G_MS G-Protein MSR->G_MS MS_Effect Physiological Effects (Muscle Inhibition) G_MS->MS_Effect

Caption: Simplified neuropeptide signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Hindgut from Insect Mount Mount Tissue in Organ Bath with Saline Dissect->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Apply_Control Record Baseline Contractions (Control) Equilibrate->Apply_Control Apply_OK Apply this compound (Varying Doses) Apply_Control->Apply_OK Record_OK Record Contractions Apply_OK->Record_OK Washout1 Washout Record_OK->Washout1 Measure Measure Contraction Frequency & Amplitude Record_OK->Measure Apply_NP2 Apply Test Neuropeptide (e.g., Leucokinin) Washout1->Apply_NP2 Record_NP2 Record Contractions Apply_NP2->Record_NP2 Washout2 Washout Record_NP2->Washout2 Record_NP2->Measure DoseResponse Generate Dose-Response Curves Measure->DoseResponse Compare Compare Potency (EC50) and Efficacy DoseResponse->Compare

Caption: Workflow for comparative hindgut contraction assay.

Experimental Protocols

Detailed and standardized protocols are essential for the objective comparison of neuropeptide activity. Below are methodologies for key experiments cited in the study of this compound and its functional counterparts.

Protocol: RNAi-Mediated Neuropeptide Knockdown

This protocol is used to assess the physiological role of a neuropeptide by silencing its gene expression. This example is adapted for a model insect like Tribolium castaneum or Rhodnius prolixus.

I. dsRNA Preparation:

  • Identify a unique ~300-500 bp region of the target neuropeptide precursor gene (e.g., this compound).

  • Amplify this region via PCR using gene-specific primers that are tailed with T7 promoter sequences.

  • Use a commercial in vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit) to synthesize double-stranded RNA (dsRNA) from the PCR template.

  • Purify the dsRNA via precipitation or column purification and resuspend in nuclease-free injection buffer.

  • Measure the concentration and verify integrity via spectrophotometry and gel electrophoresis. A dsRNA targeting a non-endogenous gene (e.g., GFP) should be prepared as a control.[8]

II. Microinjection:

  • Anesthetize late-instar nymphs or adult insects by chilling on ice or using CO₂.

  • Using a microinjector system, inject 1-2 µg of dsRNA in a 100-200 nL volume into the insect's hemocoel, typically through the intersegmental membrane of the abdomen.[9]

  • Inject a control group with an equivalent volume of dsGFP dsRNA.

  • Allow insects to recover for 3-5 days to permit gene knockdown.

III. Validation and Phenotypic Analysis:

  • Observe the experimental group for specific phenotypes related to the peptide's known or hypothesized function (e.g., ecdysis failure, altered locomotor activity, reduced egg-laying).

  • Quantify the observed phenotypes (e.g., percentage of mortality during ecdysis, number of eggs laid per day) and compare them to the control group.

Protocol: In Vitro Hindgut Contraction Assay

This bioassay is used to quantify the myotropic (stimulatory or inhibitory) effects of neuropeptides on visceral muscle.

I. Tissue Preparation:

  • Anesthetize an adult insect (e.g., cockroach, crayfish) by chilling.

  • Dissect the entire hindgut in physiological saline (e.g., appropriate Ringer's solution).

  • Carefully remove the Malpighian tubules and excess fat body.

  • Mount the hindgut in an organ bath chamber perfused with oxygenated saline at a constant temperature. Attach one end to a fixed hook and the other to an isometric force transducer.

II. Data Acquisition:

  • Allow the preparation to equilibrate for 30-60 minutes until a stable rhythm of spontaneous contractions is established.

  • Record the baseline contractile activity for 10-15 minutes.

  • Apply the test neuropeptide (e.g., this compound) to the bath at a known concentration. Peptides are typically added cumulatively to generate a dose-response curve (e.g., from 10⁻¹¹ M to 10⁻⁶ M).

  • Record the response until a stable plateau is reached at each concentration.

  • Following the final dose, thoroughly wash the preparation with fresh saline to return to baseline activity.

  • The same preparation can then be used to test a second neuropeptide for direct comparison.

III. Data Analysis:

  • Measure the frequency and amplitude of contractions before and after peptide application.

  • Normalize the response at each concentration to the maximum response.

  • Plot the normalized response against the log of the peptide concentration and fit with a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal response) and efficacy.[10]

Protocol: Ramsay Diuretic Assay

This assay measures the effects of neuropeptides on fluid secretion by the Malpighian tubules, the primary excretory organs in insects.

I. Tubule Dissection and Setup:

  • Dissect Malpighian tubules from an insect (e.g., Drosophila, cricket) in a drop of Schneider's insect medium or appropriate saline.

  • Transfer a single, isolated tubule to a 5-10 µL droplet of bathing saline on a petri dish coated with Sylgard and submerged in mineral oil.[11]

  • Isolate the cut end of the tubule from the bathing droplet by pulling it into the mineral oil. This end will secrete fluid.

  • Use a fine pin to secure the tubule in place.

II. Secretion Measurement:

  • Allow the tubule to secrete fluid for a 30-minute control period.

  • At regular intervals (e.g., every 10 minutes), use a fine-calibrated glass capillary to collect the secreted droplet. Measure its volume to calculate the secretion rate (nL/min).

  • Replace the bathing droplet with one containing the test neuropeptide (e.g., Leucokinin) at a specific concentration.

  • Repeat the measurement of secreted fluid volume at the same intervals for a 30-60 minute experimental period.

  • Generate a dose-response curve by testing a range of peptide concentrations on different tubules.

III. Data Analysis:

  • Calculate the mean secretion rate for the control and experimental periods.

  • Express the effect of the peptide as a percentage change from the control rate.

  • Determine the EC₅₀ value from the dose-response curve to quantify the peptide's diuretic potency.[12][13]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the orcokinin receptor's pharmacology, contextualized by its relationship with the broader family of RFamide peptide receptors. Due to the largely orphan status of the this compound receptor, this document emphasizes the established pharmacology of related, well-characterized receptors to provide a framework for future research and drug discovery efforts.

Introduction to the this compound Receptor

Orcokinins are a family of neuropeptides found in invertebrates that play crucial roles in various physiological processes, including reproduction, ecdysis, and locomotion.[1][2][3] These peptides exert their effects by binding to a specific G protein-coupled receptor (GPCR). However, the definitive identification and pharmacological characterization of the this compound receptor have remained elusive in many species, classifying it as an orphan receptor.[4]

Relationship with RFamide Peptide Receptors

Based on the structural characteristics of their ligands, this compound receptors are considered to be related to the large superfamily of RFamide peptide receptors. RFamide peptides, characterized by a C-terminal Arginine-Phenylalanine-amide motif, are widespread throughout the animal kingdom and are involved in a diverse array of biological functions.[5] The well-studied pharmacology of various RFamide receptors provides a valuable comparative baseline for understanding the potential characteristics of the this compound receptor.

Comparative Pharmacology: Ligand Binding and Receptor Activation

While specific quantitative data for the this compound receptor is scarce, a wealth of information exists for various RFamide peptide receptors. The following table summarizes representative binding affinities (Ki) and functional potencies (EC50) for different ligands at several human RFamide receptors. This data illustrates the diversity of pharmacological profiles within this receptor superfamily.

ReceptorLigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
NPFF1R hRFRP-10.630.28
hRFRP-20.440.11
hRFRP-30.250.08
hNPFF3.91.8
NPFF2R hRFRP-12511
hRFRP-2187.2
hRFRP-3113.5
hNPFF0.890.32
QRFPR (GPR103) QRFP-430.981.2
QRFP-261.11.5
KISS1R (GPR54) Kisspeptin-541.21.1
Kisspeptin-141.00.8
Kisspeptin-131.30.9
Kisspeptin-101.61.4

Signaling Pathways

The signaling mechanisms of the this compound receptor and related RFamide receptors are mediated by heterotrimeric G proteins, leading to the modulation of intracellular second messengers.

This compound Receptor (Presumed Pathway):

The signaling pathway for the this compound receptor is not yet fully elucidated but is presumed to involve the Gq protein, leading to an increase in intracellular calcium ([Ca2+]) levels.[4]

Orcokinin_Signaling This compound This compound OKR This compound Receptor This compound->OKR Binds Gq Gq OKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Presumed Gq-mediated signaling pathway of the this compound receptor.

RFamide Receptor Signaling:

RFamide receptors couple to a variety of G proteins, primarily Gq/11 and Gi/o, leading to diverse downstream effects.

  • Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

  • Gi/o Pathway: Activation of Gi/o inhibits adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5]

RFamide_Signaling cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway RFamide_Gq RFamide Peptide RFamideR_Gq RFamide Receptor RFamide_Gq->RFamideR_Gq Gq Gq/11 RFamideR_Gq->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i PKC Activation IP3_DAG->Ca_PKC RFamide_Gi RFamide Peptide RFamideR_Gi RFamide Receptor RFamide_Gi->RFamideR_Gi Gi Gi/o RFamideR_Gi->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Common signaling pathways for RFamide peptide receptors.

Experimental Protocols

The deorphanization and pharmacological characterization of the this compound receptor will rely on established assays for GPCRs. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay is used to determine if a receptor couples to the Gq pathway by measuring changes in intracellular calcium concentration upon ligand stimulation.

Experimental Workflow:

Calcium_Assay_Workflow A 1. Cell Seeding (e.g., HEK293T cells) B 2. Transfection (this compound Receptor cDNA) A->B C 3. Dye Loading (e.g., Fluo-4 AM) B->C D 4. Ligand Addition (this compound peptides) C->D E 5. Fluorescence Measurement (Kinetic plate reader) D->E F 6. Data Analysis (EC50 determination) E->F

Workflow for a typical calcium mobilization assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

    • Seed cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.

  • Transfection:

    • Transfect the cells with a plasmid encoding the putative this compound receptor using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

    • As a control, transfect a separate set of cells with an empty vector.

    • Incubate for 24-48 hours to allow for receptor expression.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Ligand Preparation and Addition:

    • Prepare serial dilutions of this compound peptides and control ligands in the assay buffer.

    • Use an automated liquid handler or a multi-channel pipette to add the ligands to the cell plate.

  • Fluorescence Measurement:

    • Immediately after ligand addition, measure the fluorescence intensity using a kinetic plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Record the fluorescence signal over time (typically 2-3 minutes) to capture the transient calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Subtract the baseline fluorescence from the peak fluorescence to obtain the net response.

    • Plot the net response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Tango™ β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with an activated GPCR, providing a readout of receptor activation that is independent of G-protein coupling.

Experimental Workflow:

Tango_Assay_Workflow A 1. Cell Line Engineering (Tango™ System) B 2. Transfection (GPCR-TEV-tTA fusion) A->B C 3. Ligand Stimulation (Incubate with ligand) B->C D 4. Reporter Gene Expression (Luciferase) C->D E 5. Luminescence Detection D->E F 6. Data Analysis (EC50 determination) E->F

Workflow for the Tango™ β-arrestin recruitment assay.

Detailed Protocol:

  • Cell Line and Constructs:

    • Utilize a commercially available Tango™ cell line (e.g., HTLA or U2OS) that stably expresses a β-arrestin-TEV protease fusion protein and a β-lactamase or luciferase reporter gene under the control of a tetracycline (B611298) response element.

    • Clone the putative this compound receptor into the Tango™ expression vector, which fuses the receptor's C-terminus to a TEV protease cleavage site followed by the tTA transcription factor.

  • Transfection and Cell Plating:

    • Transfect the Tango™ cells with the this compound receptor construct.

    • After 24 hours, plate the transfected cells into a 96-well or 384-well white, clear-bottom plate.

  • Ligand Stimulation:

    • Prepare serial dilutions of the this compound peptides and control ligands.

    • Add the ligands to the cells and incubate for 5-16 hours at 37°C.

  • Reporter Gene Assay:

    • If using a luciferase reporter, add the luciferase substrate to the wells.

    • If using a β-lactamase reporter, load the cells with the FRET-based β-lactamase substrate.

  • Signal Detection:

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Normalize the signal to a vehicle control.

    • Plot the normalized response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

While the this compound receptor remains a challenging target due to its orphan status, a comparative pharmacological approach leveraging the knowledge of related RFamide receptors provides a robust framework for its future characterization. The experimental protocols detailed in this guide offer a clear path forward for the deorphanization and detailed pharmacological profiling of this important invertebrate neuropeptide receptor. Successful characterization of the this compound receptor will not only advance our understanding of invertebrate physiology but also open new avenues for the development of novel and selective therapeutic agents.

References

Validating the Elusive Orcokinin-Receptor Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental methodologies required to validate the interaction between the neuropeptide Orcokinin and its putative receptors. While a definitive this compound receptor remains to be identified, this document outlines the established techniques and comparative data necessary for its characterization, drawing parallels with known G protein-coupled receptor (GPCR) validation strategies.

Orcokinins are a family of neuropeptides conserved across ecdysozoans, playing crucial roles in a variety of physiological processes including molting, circadian rhythms, reproduction, and sleep.[1][2][3] Despite their significance, the specific receptor through which Orcokinins exert their effects has not been conclusively identified, presenting a key challenge in the field.[1] This guide details the experimental workflow to identify and validate a candidate this compound receptor, comparing potential outcomes and alternative signaling pathways.

Comparative Data on this compound Activity

While direct receptor-ligand binding data is scarce due to the unconfirmed nature of the receptor, functional assay data provides valuable insights into this compound's biological activity. The following table summarizes key quantitative findings from various studies, which can be used as benchmarks when assessing the effects of this compound on a candidate receptor.

OrganismAssay TypeThis compound ConcentrationObserved EffectReference
Leucophaea maderae (Cockroach)Circadian Rhythm Assay150 fmol (injected)Phase-dependent phase shifts in locomotor activity[4]
Chicken (recombinant receptor)Inositol (B14025) Phosphate AccumulationNanomolar rangeStimulation of intracellular inositol phosphate[5]
Chicken (recombinant receptor)Intracellular Ca2+ MeasurementNanomolar rangeSignificant transient rise in intracellular free Ca2+[5]
Caenorhabditis elegansBehavioral Quiescence AssayOverexpression of NLP-14 (this compound homolog)Induction of movement and defecation quiescence[1]

Experimental Protocols for Receptor Validation

The validation of a putative this compound receptor, likely a GPCR, involves a multi-pronged approach encompassing binding assays, second messenger quantification, and functional characterization.

Ligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the direct interaction between a ligand and a receptor.[6]

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Isolate cell membranes from a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the candidate this compound receptor gene.

  • Radioligand Selection: Synthesize a radiolabeled version of this compound (e.g., with 3H or 125I).

  • Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radiolabeled this compound and increasing concentrations of a non-radiolabeled competitor (unlabeled this compound or other test compounds).

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from unbound radioligand via rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibitory constant).

Second Messenger Assays

Upon ligand binding, GPCRs activate intracellular signaling cascades, leading to the production of second messengers such as cyclic AMP (cAMP) or the mobilization of intracellular calcium (Ca2+).[2]

Experimental Protocol: Intracellular Calcium Mobilization Assay

  • Cell Culture and Loading: Culture cells expressing the putative this compound receptor in a black-walled, clear-bottom multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

Functional Assays

Functional assays assess the physiological consequences of receptor activation.

Experimental Protocol: Behavioral Assay in C. elegans

  • Genetic Manipulation: Generate transgenic C. elegans strains that either overexpress or have a knockout/knockdown of the candidate this compound receptor gene.

  • Behavioral Observation: Place the worms on an agar (B569324) plate and record their movement and defecation behavior over a defined period.

  • Data Quantification: Quantify the duration and frequency of quiescent states (lack of movement and pharyngeal pumping).

  • Statistical Analysis: Compare the behavioral parameters between the transgenic and wild-type control worms to determine if the candidate receptor is necessary for this compound-mediated effects on sleep-like behavior.[1]

Visualizing the Validation Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in validating the this compound-receptor interaction.

G cluster_0 Candidate Receptor Identification cluster_1 In Vitro Validation cluster_2 In Vivo/Functional Validation Bioinformatics Bioinformatic Screening Homology Homology Modeling Bioinformatics->Homology Identify potential GPCRs Binding Ligand Binding Assays (Radioligand, SPR) Homology->Binding Express candidate receptor SecondMessenger Second Messenger Assays (Ca2+, cAMP) Binding->SecondMessenger Confirm functional coupling Behavioral Behavioral Assays (e.g., C. elegans quiescence) SecondMessenger->Behavioral Link to physiological function Physiological Physiological Readouts (e.g., molting, circadian rhythm) Behavioral->Physiological Corroborate in vivo relevance

Caption: Experimental workflow for validating a putative this compound receptor.

G This compound This compound Receptor Putative this compound Receptor (GPCR) This compound->Receptor GProtein G Protein (Gq/11 or Gs) Receptor->GProtein PLC Phospholipase C (PLC) GProtein->PLC Gq/11 pathway AC Adenylyl Cyclase (AC) GProtein->AC Gs pathway IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Intracellular Ca2+ Release IP3->Ca CellularResponse Cellular Response (e.g., neuronal activity, muscle contraction) DAG->CellularResponse PKA Protein Kinase A (PKA) cAMP->PKA Ca->CellularResponse PKA->CellularResponse

Caption: Postulated this compound signaling pathways via a GPCR.

Comparison with Alternatives

Given the lack of a confirmed receptor, it is crucial to consider alternative hypotheses and design experiments to differentiate between them.

HypothesisExperimental Approach to DifferentiateExpected Outcome if True
Candidate receptor is the true this compound receptor. Knockout of the receptor gene in a model organism.Abolishes the physiological effects of this compound application.
This compound acts on a different, unknown receptor. Screen a library of known GPCRs for activation by this compound.Identification of a different receptor that responds to this compound.
This compound's effects are mediated by multiple receptors. Single and double knockouts of candidate receptor genes.Single knockouts may show partial loss of function, while double knockouts show a more complete loss.
This compound does not act through a GPCR. Test for this compound binding and activity in the absence of G proteins.This compound may still elicit a response through a different mechanism (e.g., ion channel).

References

A Comparative Analysis of Orcokinin Expression Across Insect Orders: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Orcokinin (OK) neuropeptide expression, signaling, and detection methodologies across various insect orders. Orcokinins are a conserved family of neuropeptides involved in a multitude of physiological processes, making them a potential target for novel insecticide development and a subject of fundamental scientific inquiry.

Comparative Expression and Function of Orcokinins

Orcokinins play crucial roles in insects, from regulating ecdysis and reproduction to influencing behavior.[1][2][3] Their expression has been documented in several insect orders, with notable variations in localization and the expression patterns of their isoforms, this compound-A (OK-A) and this compound-B (OK-B), which arise from the alternative splicing of a single gene.[4][5]

Insect OrderRepresentative SpeciesThis compound Isoforms IdentifiedTissue/Cellular LocalizationDocumented FunctionsReference
Diptera Drosophila melanogasterOK-A, OK-BOK-A: Central nervous system (CNS) neurons. OK-B: Enteroendocrine cells of the midgut.Regulation of male courtship behavior, fecundity.[1][3][4]
Blattodea Blattella germanica, Leucophaea maderaeOK-BBrain, corpora cardiaca.Regulation of vitellogenesis, circadian locomotor activity.[6][6]
Orthoptera Schistocerca gregariaOK-A likeBrain (optic lobe, accessory medulla, antennal lobe, mushroom bodies, central complex), corpora cardiaca.Presumed hormonal and neuromodulatory roles.[7][7]
Coleoptera Tribolium castaneumOK-A, OK-BCo-expressed: 5-7 pairs of brain cells, midgut enteroendocrine cells."Awakening" activity, potential role in circadian rhythms.[4][4]
Hemiptera Rhodnius prolixusOK-A, OK-BCNS, midgut.Regulation of ecdysis.[2][8]
Lepidoptera Bombyx moriOK-A likeBrain, subesophageal ganglion, ventral ganglia, midgut endocrine cells. Co-expressed with BRFa in prothoracic ganglion neurons innervating the prothoracic gland.Regulation of ecdysteroidogenesis.[9][9]
Zygentoma Thermobia domestica (silverfish)OK-A likeBrain, corpora cardiaca.Presumed hormonal and neuromodulatory roles.[7][7]
Hymenoptera Apis mellifera (honeybee)Not detected by immunostainingBrainNot detected in the brain using antiserum against Asn13-orcokinin.[7][7]
Lepidoptera Manduca sexta (sphinx moth)Not detected by immunostainingBrainNot detected in the brain using antiserum against Asn13-orcokinin.[7][7]
Diptera Musca domestica (housefly)Not detected by immunostainingBrainNot detected in the brain using antiserum against Asn13-orcokinin.[7][7]

Note: The absence of immunostaining in some endopterygote insects like the honeybee, sphinx moth, and fruit fly in one study could be due to sequence divergence in the epitope recognized by the specific antibody used and does not definitively mean the absence of Orcokinins.[7] Indeed, later studies confirmed the presence of this compound in Drosophila melanogaster.[3][4]

This compound Signaling Pathway

The precise signaling mechanism of Orcokinins is not yet fully elucidated but is presumed to involve G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades.[1] Evidence suggests a potential role for calcium (Ca2+) signaling.[1] The identification of specific this compound receptors remains an active area of research.

Orcokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Ligand) GPCR This compound Receptor (GPCR - G-Protein Coupled Receptor) This compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Phospholipase C) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Produces Ca_Release Ca²⁺ Release from Intracellular Stores Second_Messenger->Ca_Release Induces Cellular_Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Ca_Release->Cellular_Response Leads to

Caption: Presumed this compound signaling pathway.

Experimental Protocols

Accurate detection and quantification of Orcokinins are crucial for understanding their function. The following are generalized protocols for common techniques, synthesized from methodologies reported in the literature.

Immunohistochemistry (IHC) for this compound Localization

This protocol provides a framework for localizing this compound peptides in insect tissues.

IHC_Workflow Tissue_Dissection 1. Tissue Dissection (e.g., Brain, Gut) Fixation 2. Fixation (e.g., 4% Paraformaldehyde) Tissue_Dissection->Fixation Embedding 3. Embedding (e.g., Paraffin (B1166041) or Cryo-embedding) Fixation->Embedding Sectioning 4. Sectioning (Microtome or Cryostat) Embedding->Sectioning Antigen_Retrieval 5. Antigen Retrieval (Optional, e.g., Heat-induced) Sectioning->Antigen_Retrieval Blocking 6. Blocking (e.g., Normal Goat Serum) Antigen_Retrieval->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-Orcokinin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (Fluorophore- or Enzyme-conjugated) Primary_Ab->Secondary_Ab Detection 9. Signal Detection (Fluorescence Microscopy or Chromogenic Substrate) Secondary_Ab->Detection Analysis 10. Image Analysis Detection->Analysis

Caption: General workflow for Immunohistochemistry.

Detailed Steps:

  • Tissue Preparation:

    • Dissect the target tissue (e.g., brain, ventral nerve cord, midgut) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Fix the tissue in 4% paraformaldehyde in PBS for 2-4 hours at 4°C.

    • Wash the tissue several times in PBS.

    • For paraffin embedding, dehydrate the tissue through a graded ethanol (B145695) series and embed in paraffin wax. For cryosectioning, cryoprotect the tissue in a sucrose (B13894) solution before embedding in a suitable medium (e.g., OCT compound) and freezing.

  • Sectioning:

    • Cut thin sections (e.g., 5-10 µm) using a microtome or cryostat and mount them on coated glass slides.

  • Immunostaining:

    • Deparaffinize and rehydrate sections if necessary.

    • Perform antigen retrieval if required (e.g., by heating in a citrate (B86180) buffer).

    • Permeabilize the sections with a detergent (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody specific to this compound overnight at 4°C.

    • Wash the sections extensively with PBS.

    • Incubate with a fluorescently labeled or enzyme-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the sections again with PBS.

    • For fluorescent detection, mount with a suitable mounting medium containing a nuclear counterstain (e.g., DAPI). For enzymatic detection, add the appropriate substrate and incubate until the desired color develops, then counterstain and mount.

  • Imaging and Analysis:

    • Visualize the sections using a fluorescence or light microscope.

    • Analyze the images to determine the cellular and subcellular localization of this compound immunoreactivity.

In Situ Hybridization (ISH) for this compound mRNA Localization

This protocol allows for the visualization of this compound gene expression within tissues.

Detailed Steps:

  • Probe Preparation:

    • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence.

  • Tissue Preparation:

    • Prepare and section tissues as described for IHC, ensuring RNase-free conditions throughout the procedure.

  • Hybridization:

    • Pre-treat sections to improve probe penetration (e.g., with proteinase K).

    • Pre-hybridize the sections in a hybridization buffer.

    • Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65°C).

  • Post-Hybridization Washes and Detection:

    • Perform stringent washes to remove the unbound probe.

    • Block non-specific binding.

    • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).

    • Wash to remove the unbound antibody.

    • Detect the signal by adding a chromogenic substrate (e.g., NBT/BCIP), which will produce a colored precipitate at the site of mRNA localization.

  • Imaging and Analysis:

    • Mount the slides and visualize them under a light microscope to identify the cells expressing this compound mRNA.

Mass Spectrometry (MS) for this compound Identification and Quantification

Mass spectrometry is a powerful tool for the definitive identification and quantification of this compound peptides.

Detailed Steps:

  • Sample Preparation:

    • Dissect tissues and extract peptides using an appropriate solvent (e.g., acidic acetone (B3395972) or methanol).

    • Partially purify and concentrate the peptide extract using solid-phase extraction (SPE).

  • Mass Spectrometric Analysis:

    • Analyze the peptide extract using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Electrospray Ionization (LC-ESI) MS.

    • For identification, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the peptides.

  • Data Analysis:

    • Compare the measured masses and fragmentation patterns with the theoretical values for known or predicted this compound sequences.

    • For quantification, use stable isotope-labeled internal standards and generate standard curves to determine the absolute or relative abundance of this compound peptides in the sample.

References

Navigating the Orcokinin Pathway: A Comparative Guide to Functional Study Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways of neuropeptides is paramount for unraveling complex biological processes and identifying novel therapeutic targets. The orcokinin family of neuropeptides, conserved across many invertebrate species, has been implicated in a diverse array of physiological functions, including molting, circadian rhythms, reproduction, and sleep.[1][2][3][4] However, the study of the this compound pathway is hampered by a significant challenge: the lack of specific pharmacological inhibitors.

This guide provides a comprehensive comparison of the current methodologies available for the functional analysis of the this compound pathway. Given the absence of characterized small-molecule inhibitors, this guide focuses on genetic approaches, which have been the primary tools for elucidating the roles of orcokinins. We present a detailed overview of the hypothesized signaling pathway, compare genetic techniques for functional studies, and provide experimental protocols and data presentation formats to aid in experimental design and interpretation.

The this compound Signaling Pathway: A Hypothesized Model

The precise molecular mechanisms of this compound signaling are still under investigation, largely because the cognate receptors for orcokinins have not yet been definitively identified in any species.[1][5] Despite screening efforts using heterologous expression systems, the this compound receptor remains elusive.[1][5] However, based on the known functions of other neuropeptides, a general model of the this compound signaling pathway can be proposed. It is presumed that orcokinins, released from neurons, bind to G protein-coupled receptors (GPCRs) on target cells, initiating downstream intracellular signaling cascades, potentially involving calcium signaling.[6]

This compound Signaling Pathway This compound This compound Neuropeptide GPCR Putative this compound Receptor (GPCR) This compound->GPCR G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., IP3, DAG, Ca2+) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., muscle contraction, gene expression) Second_Messenger->Cellular_Response Initiation

Hypothesized this compound Signaling Pathway.

Comparative Analysis of Functional Study Methods

In the absence of specific inhibitors, researchers have turned to genetic tools to probe the function of the this compound pathway. The two primary methods employed are RNA interference (RNAi) and gene knockout/knockdown using CRISPR/Cas9 technology.

MethodPrincipleAdvantagesDisadvantagesKey Organisms
RNA interference (RNAi) Sequence-specific post-transcriptional gene silencing initiated by double-stranded RNA (dsRNA).- Relatively rapid and cost-effective.- Can be targeted to specific tissues or developmental stages.- Amenable to high-throughput screening.- Potential for incomplete knockdown, leading to hypomorphic effects.- Off-target effects can occur.- Efficiency can vary between tissues and organisms.Drosophila melanogaster, Caenorhabditis elegans, Rhodnius prolixus
CRISPR/Cas9 Genome editing tool that uses a guide RNA to direct the Cas9 nuclease to a specific genomic locus to create a double-strand break, leading to gene knockout or modification.- Can generate complete loss-of-function null alleles.- Highly specific with proper guide RNA design.- Versatile for creating knock-ins and other genomic modifications.- More time-consuming and resource-intensive to establish stable lines.- Potential for off-target mutations.- Mosaicism can be an issue in the first generation.Drosophila melanogaster, Caenorhabditis elegans

Phenotypic Outcomes of this compound Pathway Disruption

The following table summarizes the observed phenotypes resulting from the genetic disruption of this compound signaling in various invertebrate models.

OrganismGene(s) TargetedMethod of DisruptionObserved Phenotypes
Drosophila melanogasterThis compound (ok)RNAi-mediated knockdown- Disinhibition of male courtship behavior, including male-to-male courtship.[4][6]- Reduction in egg production.[4][6]
Caenorhabditis elegansnlp-14, nlp-15Gene knockout- Disruption of developmentally-timed sleep (DTS) and stress-induced sleep (SIS).[1]- Altered regulation of movement and defecation quiescence during SIS.[1]
Rhodnius prolixus (Kissing Bug)This compoundDisruption of signaling- Molting defects and lethality.[1]
Leucophaea maderae (Cockroach)This compound-related peptidesMicroinjection of Asn13-orcokinin- Phase-dependent phase shifts of circadian locomotor activity, suggesting a role in light entrainment pathways.[2]

Experimental Protocols

Protocol: RNAi-Mediated Knockdown of this compound in Drosophila melanogaster

This protocol provides a general framework for performing RNAi to study this compound function in the fruit fly.

1. Fly Stocks and Crosses:

  • Obtain UAS-orcokinin-RNAi transgenic fly lines from a stock center (e.g., Bloomington Drosophila Stock Center, Vienna Drosophila Resource Center).
  • Obtain Gal4 driver lines that express Gal4 in the tissues of interest (e.g., pan-neuronal drivers like elav-Gal4, or more specific drivers for subsets of neurons).
  • Set up crosses between the UAS-orcokinin-RNAi line and the desired Gal4 driver line. The progeny of this cross will express the RNAi construct in the tissues where Gal4 is active.

2. Rearing Conditions:

  • Rear flies on standard cornmeal-yeast-agar medium at 25°C and 60% relative humidity.
  • For temperature-sensitive Gal80 systems to control the timing of RNAi expression, flies can be raised at 18°C (Gal4 inactive) and shifted to 29°C (Gal4 active) at the desired developmental stage.

3. Behavioral Assays:

  • Courtship Behavior:
  • Collect virgin males and females within 8 hours of eclosion.
  • Age individual flies in separate vials for 3-5 days.
  • On the day of the assay, introduce a single male and a single female into a small observation chamber.
  • Record courtship behaviors (e.g., tapping, wing vibration, licking, attempted copulation) for a defined period (e.g., 10 minutes).
  • Quantify parameters such as courtship index (percentage of time the male spends performing any courtship behavior) and copulation success.
  • Oviposition Assay:
  • Place a single mated female in a vial with a grape juice-agar plate supplemented with yeast paste.
  • Keep the vial in the dark for 24 hours.
  • Count the number of eggs laid on the plate.

4. Data Analysis:

  • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the behavioral or physiological parameters between the experimental group (Gal4/UAS-orcokinin-RNAi) and control groups (Gal4 alone, UAS-orcokinin-RNAi alone).

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2, height=0.8 ];

// Nodes Start [label="Start:\nSelect Gal4 driver and\nUAS-orcokinin-RNAi lines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cross [label="Set up genetic crosses", fillcolor="#FBBC05", fontcolor="#202124"]; Rear [label="Rear progeny under\ncontrolled conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="Collect F1 progeny for\nexperimental and control groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay [label="Perform behavioral or\nphysiological assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Data collection and\nstatistical analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Conclusion:\nInference of this compound function", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Cross [color="#202124"]; Cross -> Rear [color="#202124"]; Rear -> Collect [color="#202124"]; Collect -> Assay [color="#202124"]; Assay -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; }

Workflow for RNAi-based functional studies.

Future Directions and the Quest for Inhibitors

The development of specific this compound pathway inhibitors is contingent on the successful identification and characterization of this compound receptors. Future research efforts should prioritize receptor deorphanization studies using techniques such as:

  • Cell-based screening assays: Expressing candidate GPCRs in cell lines and screening for activation by this compound peptides.

  • Affinity chromatography: Using labeled this compound peptides to pull down interacting proteins from tissue extracts.

  • Genetic approaches: Identifying genetic loci that modify this compound-related phenotypes, which may contain the receptor gene.

Once the receptor is identified, high-throughput screening of small molecule libraries can be initiated to identify antagonists. The development of such inhibitors would be a transformative step for the field, enabling more precise temporal and spatial control over this compound signaling and paving the way for potential applications in pest control or aquaculture.

References

Safety Operating Guide

Navigating the Safe Disposal of Orcokinin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Orcokinins are a family of neuropeptides found in arthropods that are involved in various physiological processes, including molting, reproduction, and the regulation of circadian rhythms.[1][2][3][4][5] While not classified as acutely hazardous, all laboratory chemicals should be handled with care. The following procedures are based on established guidelines for the disposal of neuropeptides and other research chemicals.[6][7][8]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation: Proper segregation of waste streams is the foundation of safe disposal.[6][8] Orcokinin waste should be categorized as follows:

  • Solid this compound Waste: Unused, expired, or surplus lyophilized this compound powder.
  • Aqueous this compound Waste: Solutions containing this compound, such as buffers or cell culture media.
  • Contaminated Labware (Non-Sharps): Items that have come into contact with this compound, including pipette tips, tubes, vials, and gloves.[6]
  • Contaminated Sharps: Needles, syringes, or other sharp instruments used in the handling of this compound.

2. Containment and Labeling:

  • Solid and Aqueous Waste: Collect in a dedicated, sealed, and clearly labeled waste container. The label should read "Non-hazardous Chemical Waste" and specify "this compound Waste."[7]
  • Contaminated Labware (Non-Sharps): Unless contaminated with a biohazard, these items can typically be disposed of in the regular laboratory trash. However, if institutional policy is more stringent, they should be placed in a designated container for non-hazardous solid chemical waste.[6]
  • Contaminated Sharps: Must be collected in a designated, puncture-proof sharps container.

3. Disposal Pathway:

  • Consult Institutional Guidelines: Before any disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[6]
  • Aqueous Waste: Do not pour any chemical waste down the drain without explicit permission from your EHS department.[6][7] If not permitted, collect it as non-hazardous chemical waste.
  • Final Disposal: Arrange for the pickup and disposal of the chemical waste through your institution's licensed environmental waste disposal vendor.[7][8]

Quantitative Data

Currently, there is no publicly available, specific quantitative data on the toxicity or environmental hazards of this compound. In the absence of such data, it is prudent to treat it as a potentially bioactive substance and prevent its release into the environment.

Data PointValue
Hazard Classification Not currently classified as hazardous.
LD50 (Oral) Data not available
Ecotoxicity Data not available

Visualizing Experimental and Disposal Workflows

To further clarify the procedures, the following diagrams illustrate a typical experimental workflow involving neuropeptides and the subsequent waste disposal process, as well as a generalized neuropeptide signaling pathway.

experimental_workflow cluster_experiment Experimental Protocol cluster_disposal Disposal Procedure Peptide Reconstitution Peptide Reconstitution Cell Culture Treatment Cell Culture Treatment Peptide Reconstitution->Cell Culture Treatment Data Acquisition Data Acquisition Cell Culture Treatment->Data Acquisition Waste Segregation Waste Segregation Data Acquisition->Waste Segregation Solid Waste Solid Waste Waste Segregation->Solid Waste Lyophilized Peptide Aqueous Waste Aqueous Waste Waste Segregation->Aqueous Waste Peptide Solutions Contaminated Labware Contaminated Labware Waste Segregation->Contaminated Labware Gloves, Tips, etc. Sealed Container Sealed Container Solid Waste->Sealed Container Aqueous Waste->Sealed Container Designated Bin Designated Bin Contaminated Labware->Designated Bin EHS Pickup EHS Pickup Sealed Container->EHS Pickup Designated Bin->EHS Pickup

Caption: Experimental workflow for this compound and subsequent waste disposal.

signaling_pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger (e.g., cAMP, IP3) Effector Enzyme->Second Messenger Generates Cellular Response Physiological Response (e.g., muscle contraction, ecdysteroidogenesis) Second Messenger->Cellular Response Initiates

Caption: Generalized signaling pathway for neuropeptides like this compound.

References

Essential Safety and Operational Guide for Handling Orcokinin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of bioactive compounds like Orcokinin is of paramount importance. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures to ensure a secure laboratory environment when working with this neuropeptide.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in both its solid (lyophilized powder) and solution forms.

Protection Type Solid (Powder) Solution Rationale
Eye Protection To prevent eye contact with dust particles or splashes of the solution. Safety goggles with side shields are recommended.[4]
Hand Protection To avoid skin contact. Chemical-resistant nitrile gloves are recommended.[4] Gloves should be inspected before use and disposed of properly after handling.
Body Protection A laboratory coat should be worn to protect skin and personal clothing from contamination.[4]
Respiratory Protection RecommendedNot generally requiredRecommended when weighing or handling the powder form to avoid inhalation of fine dust particles.[4] An appropriate respirator (e.g., N95 or P1 dust mask) should be used.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receiving Receiving: Inspect package for damage storage Storage: Store at -20°C (powder) or -80°C (solution) receiving->storage Unpack in designated area preparation Preparation: Weigh powder in a fume hood or ventilated enclosure storage->preparation dissolution Dissolution: Dissolve in appropriate solvent preparation->dissolution experiment Experimentation: Conduct experiment following protocol dissolution->experiment waste_collection Waste Collection: Collect all contaminated materials (tips, tubes, excess solution) experiment->waste_collection decontamination Decontamination: Clean work surfaces waste_collection->decontamination disposal Disposal: Dispose of waste according to institutional and local regulations decontamination->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: Step-by-Step Guidance

1. Reconstitution of Lyophilized this compound:

  • Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.

  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder.[4]

  • Carefully open the vial.

  • Add the recommended solvent (as specified by the supplier or experimental protocol) slowly to the side of the vial to avoid disturbing the powder.

  • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking which could cause denaturation.

  • Aliquot the solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

2. First Aid Measures:

In the event of accidental exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused peptide, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), should be collected in a designated and clearly labeled chemical waste container.[3]

  • Disposal Method: Dispose of chemical waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[3] Never dispose of chemical waste down the drain or in the regular trash.

By adhering to these safety and handling protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。